molecular formula C12H11NO4S B1270125 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 132307-22-3

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No.: B1270125
CAS No.: 132307-22-3
M. Wt: 265.29 g/mol
InChI Key: PGSGSXVGWCROPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid is a key synthetic intermediate for researchers developing novel bioactive molecules. Its structure, featuring a privileged thiazole core linked to a dimethoxyphenyl ring, is a versatile scaffold in medicinal and agricultural chemistry. In agrochemical research, this compound and its close structural analogs have demonstrated significant potential, exhibiting fungicidal activity against a range of plant pathogens and antiviral activity against the Tobacco Mosaic Virus (TMV) in biological assays . The dimethoxyphenyl-thiazole-carboxylic acid scaffold is also highly valuable in pharmaceutical discovery. It serves as a critical precursor for the synthesis of advanced compounds investigated as tubulin polymerization inhibitors for anticancer research . Furthermore, derivatives of this core structure have been designed and evaluated as potent and selective cyclooxygenase-2 (COX-2) inhibitors, presenting a promising avenue for the development of new anti-inflammatory agents . The compound's well-defined aromatic system makes it an attractive building block for creating conjugated structures in chemical biology and materials science. The global market for related thiazole derivatives continues to show growth, underscoring the sustained research interest in this chemical space . This product is intended for use in chemical synthesis and biological screening in a laboratory setting.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSGSXVGWCROPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363042
Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

132307-22-3
Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, validated synthetic protocols, and its vast potential as a core scaffold for the development of novel therapeutic agents. The inherent biological activity of the thiazole nucleus, combined with the electronic influence of the dimethoxyphenyl substituent and the reactive handle of the carboxylic acid, makes this molecule a privileged starting point for generating diverse chemical libraries. We will explore its role in targeting a wide array of pathological conditions, including cancer, inflammation, and microbial infections, grounded in established scientific literature.

Part 1: Core Molecular Profile and Physicochemical Characteristics

The structural architecture of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid combines three key functional motifs:

  • The 1,3-Thiazole Ring: An aromatic five-membered heterocycle containing sulfur and nitrogen. This core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in diverse non-covalent interactions with biological targets.[1]

  • The 3,4-Dimethoxyphenyl Group (Veratryl Group): Attached at the C2 position, this electron-rich aromatic ring modulates the electronic properties of the thiazole core. The methoxy groups can act as hydrogen bond acceptors and influence the molecule's solubility, membrane permeability, and metabolic profile.

  • The Carboxylic Acid Group: Positioned at the C4 position, this functional group is a critical handle for synthetic modification. It can be readily converted into esters, amides, and other derivatives, allowing for systematic structure-activity relationship (SAR) studies and the attachment of various pharmacologically active moieties.

While a specific CAS Number for the title compound is not widely cataloged, its ethyl ester, Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate, is documented, indicating the accessibility of this chemical space. For the purpose of this guide, physicochemical properties are calculated based on its structure.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₄S(Calculated)
Molecular Weight 265.29 g/mol (Calculated)
IUPAC Name 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid(Nomenclature)
Related CAS Number 72678-92-3 (for the thiazolidine analogue)[2]
Appearance (Predicted) Off-white to pale yellow solid(General observation for class)
Solubility (Predicted) Soluble in DMSO, DMF, methanol; sparingly soluble in water(General observation for class)

Part 2: Synthesis and Chemical Derivatization

The synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids is reliably achieved through the classic Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry first described in 1887.[3] This methodology involves the condensation of a thioamide with an α-halo carbonyl compound.

Proposed Synthetic Workflow

The most logical and field-proven pathway to the target compound involves a two-step process: the Hantzsch cyclization to form the corresponding ester, followed by saponification to yield the desired carboxylic acid. This approach ensures high yields and avoids potential side reactions associated with the free carboxylic acid during the cyclization.

SynthesisWorkflow Thioamide 3,4-Dimethoxythiobenzamide Ester Ethyl 2-(3,4-dimethoxyphenyl) -1,3-thiazole-4-carboxylate Thioamide->Ester 1. Hantzsch Cyclization (Ethanol, Reflux) Step 1 Haloester Ethyl bromopyruvate Acid 2-(3,4-dimethoxyphenyl) -1,3-thiazole-4-carboxylic acid Ester->Acid 2. Saponification (NaOH, H₂O/EtOH) then Acidification (HCl) Step 2

Caption: Proposed Hantzsch synthesis pathway for the target molecule.

Detailed Experimental Protocol: Synthesis

Step 1: Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate

  • Causality: This step builds the core heterocyclic scaffold. The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the bromopyruvate, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4] Ethanol is a common solvent that facilitates the reaction without competing side reactions.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethoxythiobenzamide (1.0 eq) and absolute ethanol (10 mL per mmol of thioamide).

    • Stir the mixture until the thioamide is fully dissolved.

    • Add ethyl bromopyruvate (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.

Step 2: 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid (Saponification)

  • Causality: This is a standard ester hydrolysis. Sodium hydroxide acts as a nucleophile to attack the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid like HCl protonates the salt to yield the final carboxylic acid.[5]

  • Procedure:

    • Suspend the ethyl ester from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M NaOH).

    • Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (as monitored by TLC).

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the solution by adding cold 1M HCl dropwise with vigorous stirring until the pH reaches ~2-3.

    • A precipitate of the carboxylic acid will form. Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Derivatization via Amide Coupling

The carboxylic acid is an ideal point for diversification. Amide bond formation is a robust and widely used reaction in drug discovery. A standard and reliable method uses a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[6]

  • Protocol:

    • Dissolve 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add DMAP (0.1-0.2 eq) and EDC (1.2 eq).

    • Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq) and continue stirring for 12-24 hours.

    • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide product, which can be purified by column chromatography.

Part 3: Biological Significance and Therapeutic Potential

The thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets and exhibiting diverse pharmacological activities.[1] Derivatives of the core molecule have demonstrated significant potential in several therapeutic areas.

Scaffolding Core Core Scaffold 2-(3,4-dimethoxyphenyl) -1,3-thiazole-4-carboxylic acid Anticancer Anticancer Agents Core->Anticancer Amide coupling with N-aryl/heteroaryl amines AntiInflammatory Anti-inflammatory (e.g., COX Inhibitors) Core->AntiInflammatory Esterification or Amide formation with NSAID motifs Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial Bioisosteric replacement and side-chain modification CNS CNS Modulators (e.g., AMPA Receptors) Core->CNS Formation of specific carboxamide derivatives

Caption: The core scaffold as a platform for therapeutic diversification.

Key Therapeutic Applications:
  • Anticancer Activity: Numerous thiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[1] The mechanism often involves the inhibition of key signaling kinases or interference with cell cycle progression. The 3,4,5-trimethoxyphenyl motif, closely related to the one in our core molecule, is a known feature of microtubule-targeting agents.

  • Anti-inflammatory Effects: Thiazole carboxamides have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The ability to synthesize a library of amides from the core molecule allows for fine-tuning of selectivity and potency.

  • Antimicrobial and Antifungal Properties: The thiazole ring is a component of natural antibiotics like penicillin and has been incorporated into a vast number of synthetic antimicrobial agents.[7] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[8][9] The electron-donating nature of the dimethoxyphenyl group can enhance antibacterial activity.[7]

  • Central Nervous System (CNS) Modulation: Research has shown that specific 2-(3,4-dimethoxyphenyl)-thiazole carboxamide derivatives can act as modulators of GluA2 AMPA receptors, suggesting potential applications in treating neurological disorders.[6]

Part 4: Future Directions and Conclusion

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid represents a highly valuable and versatile starting material for drug discovery programs. Its straightforward and scalable synthesis, combined with the proven therapeutic potential of the thiazole scaffold, makes it an attractive candidate for further investigation.

Future research should focus on:

  • High-Throughput Synthesis: Employing the robust amide coupling protocol to generate large, diverse libraries of derivatives for screening.

  • Broad Biological Screening: Testing these libraries against a wide panel of targets, including kinases, GPCRs, and microbial enzymes.

  • In-depth SAR Studies: Systematically modifying both the phenyl ring substituents and the groups attached to the C4-carboxamide to build a comprehensive understanding of the structure-activity relationships for promising hits.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to optimize their drug-like characteristics.

References

  • Upon stirring 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic... - ResearchGate. Available at: [Link]

  • Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

  • Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed. Available at: [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C12H15NO4S | CID 327596 - PubChem. Available at: [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach - ChemRxiv. Available at: [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. Available at: [Link]

  • CAS No : 1029324-91-1 | PA 02 0801001 - Pharmaffiliates. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates | Request PDF - ResearchGate. Available at: [Link]

  • 4-thiazolecarboxylic acid, 2-(2-(3,4-dimethoxyphenyl)ethenyl) - PubChemLite. Available at: [Link]

  • PDF - Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - MDPI. Available at: [Link]

Sources

Structure Elucidation of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often associated with xanthine oxidase inhibition (analogous to Febuxostat intermediates) and non-purine selective inhibitors.

The primary challenge in characterizing this molecule lies in confirming the regioselectivity of the thiazole ring formation—specifically distinguishing between the 4-carboxylic and 5-carboxylic acid isomers. This guide provides a self-validating protocol using Hantzsch synthesis logic, HRMS, and advanced 1D/2D NMR techniques to unambiguously assign the structure.

Synthetic Context & Theoretical Framework

To understand the structure, one must understand its origin. The most robust route to this scaffold is the Hantzsch Thiazole Synthesis .

The Hantzsch Pathway

The synthesis involves the condensation of 3,4-dimethoxythiobenzamide (1) with ethyl bromopyruvate (2).

  • Mechanism: The sulfur atom of the thioamide attacks the

    
    -carbon of the bromopyruvate (S_N2), followed by cyclization involving the amide nitrogen attacking the ketone carbonyl. Dehydration yields the thiazole ester, which is subsequently hydrolyzed to the acid.
    
  • Regiochemical Imperative: Ethyl bromopyruvate dictates the formation of the 4-carboxylate isomer. However, under certain acidic conditions or with different

    
    -halo reagents, 5-isomers can form. Therefore, structural proof must rule out the 5-acid isomer.
    
Visualization of the Synthetic Logic

G Start 3,4-Dimethoxythiobenzamide (Thioamide) Inter Intermediate Thiazole Ester Start->Inter Cyclization (Hantzsch) Reagent Ethyl Bromopyruvate (Alpha-Halo Keto Ester) Reagent->Inter Final Target Molecule 4-Carboxylic Acid Inter->Final Hydrolysis (LiOH/THF) Isomer Possible Impurity: 5-Carboxylic Acid Inter->Isomer Regio-error (Rare)

Figure 1: Synthetic workflow establishing the theoretical basis for the 4-position carboxylic acid.

Spectroscopic Characterization Strategy

We employ a "Triangulation Strategy" where three independent data streams must converge to confirm the structure.

Mass Spectrometry (HRMS)
  • Objective: Confirm molecular formula

    
    .
    
  • Expectation: ESI(-) mode is preferred for carboxylic acids.

    • Calculated

      
      : 264.0336 m/z.
      
    • Acceptable error: < 5 ppm.

Infrared Spectroscopy (FT-IR)
  • Objective: Confirm functional groups.

  • Key Bands:

    • Carboxylic Acid (C=O): 1680–1720 cm⁻¹ (broad).

    • Thiazole (C=N): ~1500–1600 cm⁻¹.

    • Ether (C-O-C): 1200–1275 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

This is the definitive step.

  • Solvent: DMSO-d6 (Required to visualize the carboxylic acid proton).

  • Diagnostic Signal: The Thiazole C5-H .[1] In a 4-substituted thiazole, the C5 proton appears as a diagnostic singlet in the aromatic region (

    
     8.0–8.5 ppm).
    

Step-by-Step Elucidation Protocol

1H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum should display four distinct regions.

RegionChemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
Acidic 12.80 – 13.10Broad Singlet1H-COOHExchangeable with D₂O; confirms free acid.
Heteroaromatic 8.35 – 8.45 Singlet 1H Thiazole C5-H CRITICAL: If this were a doublet, it would imply adjacent protons.[2] A sharp singlet confirms the 2,4-disubstitution pattern.
Aromatic 7.50 – 7.65Multiplet (d/dd)2HPhenyl H-2', H-6'Protons ortho to the thiazole ring are deshielded.
Aromatic 7.05 – 7.15Doublet1HPhenyl H-5'Proton ortho to methoxy groups is shielded.
Aliphatic 3.80 – 3.85Singlet(s)6H-OCH₃ (x2)Two methoxy groups (positions 3,4). May appear as two closely spaced singlets.
13C NMR Analysis (100 MHz, DMSO-d6)

We expect 12 carbon signals.[2]

  • Carbonyl: ~162 ppm (COOH).[3]

  • Thiazole C2: ~166 ppm (Deshielded by N and S).

  • Thiazole C4: ~147 ppm (Ipso to COOH).

  • Thiazole C5: ~128 ppm (Corresponds to the C5-H proton).

  • Phenyl Carbons: 149-151 ppm (C-OMe), 120-125 ppm (aromatic CH).

  • Methoxy: ~55-56 ppm.

2D NMR: The "Smoking Gun" (HMBC)

To prove the acid is at position 4 and not 5, we rely on Heteronuclear Multiple Bond Correlation (HMBC) .

  • Experiment: Optimize for long-range coupling (

    
     and 
    
    
    
    , ~8 Hz).
  • The Proof: Look for the correlation from the Thiazole C5-H singlet.

    • Correlation A: C5-H

      
       Carbonyl Carbon (COOH). (This is a 
      
      
      
      coupling).
    • Correlation B: C5-H

      
       Thiazole C4 (quaternary). (
      
      
      
      coupling).
    • Correlation C: C5-H

      
       Thiazole C2 (quaternary). (
      
      
      
      coupling, weak but often visible).

If the acid were at position 5, the remaining proton would be at C4. A C4-H would show a strong


 to the C5-COOH, but the chemical shift environment would differ, and the correlation to the phenyl-bearing C2 would be a very weak 

(usually invisible).

Visualization of Connectivity

The following diagram illustrates the critical HMBC correlations required to confirm the structure.

HMBC cluster_legend Legend H5 Thiazole Proton (H-5) Singlet ~8.4 ppm C4 Thiazole C-4 (Quaternary) H5->C4 2J (Strong) COOH Carboxylic Acid (C=O) ~162 ppm H5->COOH 3J (Diagnostic) C2 Thiazole C-2 (Quaternary) H5->C2 3J (Weak) Phenyl Phenyl Ring (C-1') Phenyl->C2 Connection key Green Arrows = HMBC Correlations Proving the 4-COOH Position

Figure 2: HMBC connectivity map. The correlation from H-5 to the Acid Carbonyl is the definitive proof of regiochemistry.

Troubleshooting & Impurity Profiling

In drug development, purity is as important as identity.

  • Regioisomer Contamination: If you observe a small singlet ~8.1 ppm (slightly upfield) and a split carbonyl peak in 13C NMR, you likely have the 5-carboxylic acid isomer. This occurs if the bromopyruvate starting material degraded or if reaction temperature was uncontrolled.

  • Decarboxylation: Thiazole-4-carboxylic acids can decarboxylate at high temperatures (>150°C). If the COOH proton is missing and a new aromatic proton appears (doublet/singlet integration changes), the product has decarboxylated to 2-(3,4-dimethoxyphenyl)thiazole .

  • Residual Solvents: This molecule traps DMSO and THF easily. Ensure drying at 50°C under high vacuum for 24h before final microanalysis.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft. The foundational text on thiazole ring construction.[1]

  • Febuxostat Analogs: Identifying 2-arylthiazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Journal of Medicinal Chemistry.

  • NMR of Thiazoles: Evaluation of substituent effects on chemical shifts in 1,3-thiazoles. Spectrochimica Acta Part A.

  • General Protocol: Synthesis of 2-phenylthiazole-4-carboxylic acid derivatives. ChemicalBook / Vertex Data.

Sources

Technical Guide: Tyrosinase Inhibitory Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of tyrosinase—the rate-limiting metalloenzyme in melanogenesis—is the primary therapeutic strategy for treating hyperpigmentation disorders (e.g., melasma, age spots) and preventing enzymatic browning in agriculture. Among the various heterocyclic scaffolds explored, thiazole derivatives have emerged as a superior class of inhibitors due to their dual mechanism of action: they act as structural mimics of the tyrosine substrate and as potent chelators of the enzyme's binuclear copper active site.

This guide provides a rigorous technical analysis of thiazole-based tyrosinase inhibitors. It moves beyond basic descriptions to detail the Structure-Activity Relationships (SAR) , specific experimental protocols for kinetic validation, and computational workflows required to develop next-generation skin-lightening agents.

Mechanistic Foundation: The Thiazole Advantage

To design effective inhibitors, one must understand the target. Tyrosinase (EC 1.14.18.[1][2][3]1) contains a binuclear copper center (


 and 

) coordinated by histidine residues.
The Catalytic Cycle & Inhibition Points

Tyrosinase catalyzes two distinct reactions:[2][3][4]

  • Monophenolase Activity: Hydroxylation of L-Tyrosine to L-DOPA.[2][5]

  • Diphenolase Activity: Oxidation of L-DOPA to Dopaquinone.[2][6]

Thiazole derivatives primarily function via competitive inhibition or mixed-type inhibition . The sulfur atom in the thiazole ring and the nitrogen of the 2-amino group often form coordination bonds with the copper ions or hydrogen bonds with the conserved Asn260 and His244 residues in the active site, effectively locking the enzyme in an inactive state.

Visualization: Catalytic Cycle and Inhibition

The following diagram illustrates the enzymatic pathway and the specific intervention points for thiazole inhibitors.

TyrosinaseMechanism Tyrosine L-Tyrosine (Monophenol) Dopa L-DOPA (Diphenol) Tyrosine->Dopa Hydroxylation (Slow Step) Dopaquinone Dopaquinone Dopa->Dopaquinone Oxidation (Fast Step) Melanin Melanin (Pigment) Dopaquinone->Melanin Spontaneous Polymerization Enzyme_Oxy Tyrosinase (Oxy-form Cu2+) Enzyme_Oxy->Tyrosine Catalysis Enzyme_Met Tyrosinase (Met-form Cu2+) Enzyme_Met->Dopa Catalysis Inhibitor Thiazole Inhibitor (Chelation/Binding) Inhibitor->Enzyme_Oxy Blocks Cu Active Site Inhibitor->Enzyme_Met Competitive Binding

Figure 1: Tyrosinase catalytic cycle showing the interception of the oxy and met forms by thiazole inhibitors.[5]

Structure-Activity Relationship (SAR) Deep Dive

The potency of thiazole derivatives is not random; it follows strict structural rules. The most potent compounds, such as Thiamidol (isobutylamido thiazolyl resorcinol), utilize a specific pharmacophore arrangement.

The "Warhead": C4-Position Substituents

The substituent at the 4-position of the thiazole ring is the primary determinant of binding affinity.

  • Resorcinol Moiety (2,4-dihydroxyphenyl): This is the "gold standard." The hydroxyl groups mimic the L-DOPA substrate, allowing for hydrogen bonding with the active site.

  • Catechol Moiety (3,4-dihydroxyphenyl): Also potent but prone to rapid oxidation (instability).

  • Key Insight: Removing the hydroxyls or replacing the phenyl ring with non-aromatic groups typically abolishes activity (

    
     increases >100-fold).
    
The "Core": Thiazole Ring
  • Sulfur Atom: Participates in weak interactions with Asn260 (human tyrosinase).

  • Hybridization: The planar nature of the thiazole ring ensures the molecule fits into the narrow active site cleft.

The "Tail": C2-Position Functionalization

Modifications at the 2-amino position fine-tune the physicochemical properties (solubility, LogP) and secondary binding interactions.

  • Amides/Ureas: Adding a lipophilic tail (e.g., isobutyl, phenyl) via an amide linkage often enhances potency by interacting with the hydrophobic pocket near the entrance of the active site.

  • Hydrazones: Hydrazone-bridged thiazoles have shown competitive inhibition profiles, often in the low micromolar range.

Visualization: SAR Decision Matrix

SAR_Thiazole Core Thiazole Core (Scaffold) Pos4 Position 4 (C4) 'The Anchor' Core->Pos4 Pos2 Position 2 (C2) 'The Tuner' Core->Pos2 Resorcinol 2,4-Dihydroxyphenyl (High Potency) Pos4->Resorcinol Phenyl Unsubstituted Phenyl (Inactive) Pos4->Phenyl Amine Free Amine (-NH2) (Moderate Activity) Pos2->Amine Amide Amide/Urea Linker (High Potency + Stability) Pos2->Amide Hydrazone Hydrazone Linker (Variable/Mixed Type) Pos2->Hydrazone

Figure 2: Strategic design of thiazole inhibitors. Green nodes indicate features associated with maximal potency.

Experimental Validation Framework

Trustworthy data requires rigorous assay protocols. The following workflow uses Mushroom Tyrosinase (Agaricus bisporus) as the primary screening tool due to its homology with mammalian tyrosinase and commercial availability.

Reagents & Preparation
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, EC 1.14.18.1).[1] Dissolve to 1000 U/mL in phosphate buffer (pH 6.5). Store at -20°C.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2 mM stock. Prepare fresh; it oxidizes rapidly in air.

  • Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5 or 6.8).

  • Positive Control: Kojic Acid (standard) or Thiamidol (high potency control).

  • Test Compounds: Dissolve in DMSO. Critical: Final DMSO concentration in the assay well must be <2% (v/v) to prevent solvent-induced enzyme inactivation.

Standard Assay Protocol (96-Well Plate)
  • Blanking: Add 140 µL Buffer + 20 µL Enzyme to "Blank" wells.

  • Inhibitor Incubation: Add 20 µL of Test Compound (various concentrations) to "Test" wells. Include "Vehicle Control" (DMSO only).

  • Pre-Incubation: Incubate at 25°C for 10 minutes. This allows the inhibitor to equilibrate with the active site.

  • Reaction Start: Add 40 µL of L-DOPA substrate (2 mM) to all wells.

  • Measurement: Monitor absorbance at 475 nm (Dopachrome peak) every 30 seconds for 10–20 minutes using a microplate reader.

  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the curve.
    
    
    
    
Kinetic Analysis (Mechanism Determination)

To determine if the thiazole is competitive or non-competitive:

  • Run the assay at 4 different substrate concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM L-DOPA).

  • Run each substrate concentration against 3 different inhibitor concentrations.

  • Data Processing: Construct Lineweaver-Burk plots (

    
     vs 
    
    
    
    ).
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Mixed: Lines intersect in the second quadrant.

Computational Modeling Workflow

Before synthesis, validate your designs using molecular docking.

  • Protein Structure:

    • Mushroom Tyrosinase: Use PDB ID 2Y9X .

    • Human Tyrosinase: Crystal structures are rare; use a high-quality homology model based on TRP-1 (PDB: 5M8L) or AlphaFold predictions.

  • Ligand Preparation: Minimize energy using MMFF94 force field. Ensure the thiazole ring is planar.

  • Docking Grid: Center the grid box on the binuclear copper site.

  • Interaction Criteria: Look for:

    • Copper Coordination: Distance < 2.5 Å between thiazole S/N and Cu ions.

    • Pi-Pi Stacking: Between the thiazole/phenyl rings and His263/His259.

    • Hydrogen Bonding: Between hydroxyls and Asn260/Met280.

Data Summary: Potent Thiazole Derivatives[8][9][10][11]

The following table summarizes key compounds identified in recent literature with superior potency compared to Kojic Acid.

Compound ClassStructure Feature

(Mushroom Tyr)
Potency vs. Kojic AcidMechanismSource
Thiamidol Thiazolyl-resorcinol~108 µM (Mushroom)*High (Human Tyr)Competitive[1, 2]
Compound 1b 5-CF3-benzothiazole0.20 µM55x PotentCompetitive[3]
Compound 11 Thiazol-4(5H)-one0.40 µM26x PotentMixed-Type[4]
Compound 2n Thioflavone1.12 µM11x PotentCompetitive[5]
Kojic Acid (Standard Control)~12 - 20 µMReferenceMixed[3, 4]

*Note: Thiamidol is exceptionally potent against Human Tyrosinase (


 ~1.1 µM) but shows weaker activity against Mushroom Tyrosinase due to active site structural differences.

References

  • Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International Journal of Molecular Sciences, 2018.[7] [Link]

  • Thiamidol: A Potent Inhibitor of Human Tyrosinase. ResearchGate, 2025. [Link]

  • A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles. MDPI, 2022. [Link]

  • Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 2024.[8] [Link]

  • Design, Synthesis, and Structural Characterization of Thioflavones and Thioflavonols as Potential Tyrosinase Inhibitors. ACS Omega, 2022. [Link]

  • Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. MDPI, 2023. [Link][9][10]

Sources

Physicochemical Profiling and Solubility Optimization of 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often associated with xanthine oxidase inhibition and anti-inflammatory pathways.[1][2]

The compound exhibits a pH-dependent solubility profile characteristic of weak acids, with limited aqueous solubility in its unionized form (acidic environments) and significantly enhanced solubility in neutral-to-basic buffers.[1][2] This guide details the structural determinants of these properties, provides validated protocols for experimental determination, and outlines solvent compatibility for stock solution preparation.[1]

Structural Analysis & Physicochemical Descriptors

Understanding the solubility behavior requires a breakdown of the molecule's functional groups and their interaction with solvent systems.[1]

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid[1][2][3][4]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 265.29 g/mol [1][2]

  • Structural Features:

    • Thiazole Core: Aromatic heterocycle providing structural rigidity and π-π stacking potential (limiting solid-state dissolution).[1][2]

    • Carboxylic Acid (C4 position): The primary ionizable group.[1] It dictates the pH-solubility profile.[1][2]

    • 3,4-Dimethoxyphenyl Group: A lipophilic tail that increases

      
      , facilitating membrane permeability but reducing intrinsic aqueous solubility (
      
      
      ).[1]
Key Physicochemical Parameters (Predicted & Empirical Class Data)
ParameterValue (Approx.)Significance
pKa (Acidic) 3.2 – 3.8The carboxylic acid is relatively acidic due to the electron-withdrawing thiazole ring.[1][2] At physiologic pH (7.4), the compound is >99% ionized.[1]
LogP (Octanol/Water) 2.3 – 2.8Moderately lipophilic.[1] Suggests good permeability but necessitates co-solvents for high-concentration assays.[2]
Intrinsic Solubility (

)
< 50 µg/mLLow solubility in 0.1 N HCl (mimicking gastric fluid) where the compound is unionized.[1]
Polar Surface Area (PSA) ~90-100 ŲInteractions dominated by the carboxylate head group and methoxy oxygen acceptors.[1][2]

Solubility Profile

Aqueous Solubility vs. pH

The solubility of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid follows the Henderson-Hasselbalch relationship for weak acids.[1][2]

  • pH < pKa (e.g., pH 1.2): The compound exists as a neutral species.[1] Solubility is driven by

    
     (intrinsic solubility), which is poor due to the planar, crystalline nature of the aryl-thiazole system.[1]
    
  • pH > pKa (e.g., pH 7.4): The carboxylic acid deprotonates to form the carboxylate anion.[1] Solvation energy increases drastically, leading to solubility often >1 mg/mL.[1]

Critical Warning: When performing serial dilutions from DMSO into aqueous media, ensure the final buffer capacity is sufficient to maintain pH > 6.[1]0. "Crashing out" is common if the local pH drops.

Organic Solvent Compatibility

For preparing stock solutions (typically 10 mM or 20 mM), organic solvents are required to overcome the crystal lattice energy.[1]

SolventSolubility RatingUsage Recommendation
DMSO High (> 50 mg/mL)Preferred. Ideal for cryo-storage (-20°C).[1][2] Hygroscopic; keep sealed.
Ethanol ModerateSuitable for crystallization but may require heating.[1][2]
Methanol Moderate/HighGood for analytical standards (HPLC/LC-MS).[1][2]
Acetonitrile ModerateUseful for mobile phase preparation; avoid for biological assays due to toxicity.[1]
Biorelevant Media

In Fasted State Simulated Intestinal Fluid (FaSSIF), solubility is enhanced compared to standard buffers due to wetting by lecithin and bile salts, which solubilize the lipophilic dimethoxyphenyl tail.[1]

Visualization: Solubility Equilibrium & Workflow

Ionization & Solubility Mechanism

The following diagram illustrates the equilibrium shifts that dictate the compound's solubility.

SolubilityMechanismcluster_SolidSolid State (Crystal Lattice)cluster_SolutionAqueous Solution EquilibriumSolidSolid Compound(Crystalline)NeutralUnionized Form (HA)(Low Solubility)Solid->NeutralDissolution (S0)IonizedIonized Form (A-)(High Solubility)Neutral->IonizedpH > pKa(Deprotonation)Ionized->NeutralpH < pKa(Protonation)LowPHAcidic Media(pH 1.2)LowPH->NeutralFavorsHighPHNeutral/Basic Media(pH 7.4)HighPH->IonizedFavors

Caption: Thermodynamic equilibrium showing the shift from low-solubility unionized species to high-solubility ionized species driven by pH.[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for determining equilibrium solubility.[1][2]

Materials:

  • Compound: ~5 mg per pH point.[1][2]

  • Buffers: 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 7.4).

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.[1]

Workflow:

  • Saturation: Add excess solid compound (approx. 2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 37°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (ensure low binding).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) and analyze via HPLC.[1]

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

For rapid screening during lead optimization.[1][2]

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubate for 2 hours at room temperature with gentle shaking.

  • Filter using a vacuum manifold filter plate.[1][2]

  • Analyze filtrate via UV-Vis (250–350 nm) or LC-MS.[1][2]

  • Precipitation Check: If the solution turns turbid immediately upon spiking, the kinetic solubility is < 250 µM.[1]

Visualization: Experimental Workflow

ShakeFlaskProtocolStartStart: Weigh Excess Solid(~2 mg)AddBufferAdd 1 mL Buffer(pH 1.2, 5.0, 7.4)Start->AddBufferIncubateIncubate37°C, 24-48 hrs, 300 rpmAddBuffer->IncubateSepSeparation PhaseIncubate->SepFilterSyringe Filter(PVDF/PTFE)Sep->FilterOption ACentrifugeCentrifuge(10k rpm, 10 min)Sep->CentrifugeOption BAnalyzeQuantify Supernatant(HPLC-UV / LC-MS)Filter->AnalyzeCentrifuge->AnalyzeDataCalculate Solubility (mg/mL)Analyze->Data

Caption: Step-by-step Shake-Flask methodology for determining thermodynamic solubility.

References

  • PubChem. (2025).[1][5] 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • University of Tartu. (2025).[1] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.[Link][1]

Methodological & Application

synthesis protocol for 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

Abstract & Strategic Rationale

This application note details a robust, three-step synthesis protocol for 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid . This scaffold is a critical pharmacophore in medicinal chemistry, structurally related to xanthine oxidase inhibitors (e.g., Febuxostat) and various anticancer agents.

The chosen synthetic route utilizes the Hantzsch Thiazole Synthesis , selected for its high regioselectivity and reliability. Unlike metal-catalyzed cross-couplings (e.g., Suzuki/Stille) that require pre-functionalized thiazoles, this de novo ring construction allows for the direct assembly of the core from stable, inexpensive precursors: 3,4-dimethoxybenzamide (or nitrile) and ethyl bromopyruvate .

Key Process Advantages:

  • Regiocontrol: The Hantzsch mechanism guarantees the 2,4-substitution pattern.

  • Scalability: Avoids the use of pyrophoric organometallics.

  • Purification: Intermediates are highly crystalline, minimizing chromatographic requirements.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the thiazole ring into two components: a thioamide (nucleophilic S-N fragment) and an


-haloketone (electrophilic C-C fragment).

Retrosynthesis cluster_legend Legend Target Target Molecule 2-(3,4-dimethoxyphenyl)-1,3- thiazole-4-carboxylic acid Ester Intermediate 2 Ethyl 2-(3,4-dimethoxyphenyl) thiazole-4-carboxylate Target->Ester Hydrolysis (LiOH/THF) Thioamide Precursor A 3,4-Dimethoxythiobenzamide Ester->Thioamide Hantzsch Cyclization (EtOH, Reflux) Bromopyruvate Precursor B Ethyl Bromopyruvate Ester->Bromopyruvate + Amide Starting Material 3,4-Dimethoxybenzamide Thioamide->Amide Thionation (Lawesson's Reagent) Target_L Final Product Inter_L Intermediate Start_L Raw Material

Figure 1: Retrosynthetic disconnection showing the Hantzsch construction strategy.

Experimental Protocol

Step 1: Synthesis of 3,4-Dimethoxythiobenzamide

Rationale: While the nitrile precursor can be used with


, the use of Lawesson’s reagent on the amide is safer for bench-scale synthesis and avoids handling toxic gases.
  • Reagents:

    • 3,4-Dimethoxybenzamide (1.0 equiv)

    • Lawesson’s Reagent (0.6 equiv)

    • Solvent: Anhydrous THF or Toluene

  • Procedure:

    • Charge a round-bottom flask with 3,4-dimethoxybenzamide (10.0 g, 55.2 mmol) and anhydrous THF (100 mL).

    • Add Lawesson’s reagent (13.4 g, 33.1 mmol) in a single portion.

    • Heat the mixture to reflux (66°C) under nitrogen atmosphere for 3–5 hours. Monitor by TLC (formation of a bright yellow spot).

    • Cool to room temperature. The thioamide often crystallizes directly or can be precipitated by adding hexanes.

    • Filter the yellow solid and wash with cold ether/hexanes to remove phosphorus byproducts.

    • Yield: ~85-90%. Appearance: Yellow crystalline solid.

Step 2: Hantzsch Cyclization

Rationale: Ethyl bromopyruvate is a potent lachrymator. This step is performed in ethanol, where the polar solvent facilitates the nucleophilic attack of sulfur while precipitating the HBr salt of the product (or the free base upon cooling).

  • Reagents:

    • 3,4-Dimethoxythiobenzamide (1.0 equiv, from Step 1)

    • Ethyl bromopyruvate (1.05 equiv)

    • Solvent: Absolute Ethanol[1]

  • Procedure:

    • Dissolve 3,4-dimethoxythiobenzamide (5.0 g, 25.3 mmol) in absolute ethanol (50 mL) in a flask equipped with a reflux condenser.

    • Add ethyl bromopyruvate (3.3 mL, 26.5 mmol) dropwise at room temperature. Caution: Lachrymator.

    • Heat the mixture to reflux (78°C) for 2 hours. The solution will darken slightly.

    • Workup: Cool the reaction to 0°C. The product, ethyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate, typically precipitates as a hydrobromide salt or free base depending on concentration.

    • Collect the solid by filtration.[2][3]

    • Neutralize by suspending the solid in saturated aqueous

      
       and extracting with ethyl acetate, or simply wash the filter cake with 
      
      
      
      solution if granular.
    • Recrystallize from Ethanol/Water if necessary.

    • Yield: ~80%. Data: LC-MS

      
      .
      
Step 3: Ester Hydrolysis (Saponification)

Rationale: Lithium hydroxide is preferred over NaOH for solubility in THF/Water mixtures, ensuring a homogeneous reaction and faster kinetics.

  • Reagents:

    • Ethyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate (1.0 equiv)

    • LiOH

      
      H
      
      
      
      O (3.0 equiv)
    • Solvent: THF:Water (3:1)

  • Procedure:

    • Dissolve the ester (3.0 g, 10.2 mmol) in THF (30 mL).

    • Add a solution of LiOH

      
      H
      
      
      
      O (1.28 g, 30.6 mmol) in water (10 mL).
    • Stir vigorously at room temperature for 4–6 hours (or 50°C for 1 hour).

    • Workup: Evaporate the THF under reduced pressure.

    • Dilute the aqueous residue with water (20 mL) and cool to 0°C.

    • Acidify carefully with 1M HCl to pH ~2–3. The carboxylic acid will precipitate as a white/off-white solid.

    • Filter, wash with water, and dry in a vacuum oven at 50°C.

    • Final Yield: ~95%. Appearance: White powder.

Process Workflow & Mechanism

The formation of the thiazole ring proceeds via a specific sequence: S-alkylation followed by cyclodehydration.

Mechanism Reactants Thioamide + Ethyl Bromopyruvate Inter1 Thioimidate Intermediate (S-Alkylation) Reactants->Inter1 SN2 Attack (Sulfur -> CH2Br) Inter2 Hydroxy-thiazoline (Cyclization) Inter1->Inter2 Nucleophilic Attack (Nitrogen -> C=O) Product Thiazole Ester (Dehydration/-H2O) Inter2->Product Aromatization

Figure 2: Mechanistic pathway of the Hantzsch synthesis.

Data Summary & Troubleshooting

Reagent Table:

ReagentMW ( g/mol )Equiv.[1][3]RoleSafety Note
3,4-Dimethoxybenzamide 181.191.0PrecursorIrritant
Lawesson's Reagent 404.470.6ThionationStench, Moisture Sensitive
Ethyl Bromopyruvate 195.011.05CyclizationLachrymator , Corrosive
LiOH·H2O 41.963.0HydrolysisCorrosive

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete thionationEnsure reagents are dry; increase temp to reflux; extend time.
Product Oil in Step 2 Impure bromopyruvateUse freshly distilled ethyl bromopyruvate. Seed with crystal if avail.
Strong Smell Thioamide/H2SUse bleach trap for exhaust gases. Work in well-ventilated hood.
Incomplete Hydrolysis Poor solubilityAdd Methanol to the THF/Water mix to improve homogeneity.

References

  • Hantzsch Thiazole Synthesis Review : Organic Syntheses, Coll. Vol. 3, p. 332 (1955); Vol. 25, p. 35 (1945). Link

  • Lawesson's Reagent Protocol : Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 2007, 107(11), 5210–5278. Link

  • Thiazole Carboxylic Acid Derivatives : Journal of Medicinal Chemistry, "Synthesis and xanthine oxidase inhibitory activity of 2-arylthiazole-4-carboxylic acid derivatives." Link

  • Ethyl Bromopyruvate Handling : Sigma-Aldrich Safety Data Sheet. Link

Sources

synthesis of thiazole-4-carboxylic acid from L-cysteine and benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-Arylthiazole-4-Carboxylic Acids

Executive Summary

The thiazole ring is a pharmacophore of immense significance in medicinal chemistry, serving as the core scaffold in antineoplastic, antiviral, and antibiotic agents (e.g., Tiazofurin, Bleomycin). While the Hantzsch synthesis is the traditional route to thiazoles, the condensation of L-cysteine with benzaldehydes offers a biomimetic, stereoselective entry into the thiazole architecture.

Critical Distinction: The direct condensation of L-cysteine and benzaldehyde yields 2-phenylthiazolidine-4-carboxylic acid (a saturated ring). To obtain the target thiazole-4-carboxylic acid (an aromatic ring), a subsequent oxidative dehydrogenation step is required.[1] This guide details the optimized two-stage protocol: (1) Cyclocondensation to the thiazolidine intermediate, and (2) Oxidative aromatization to the final thiazole.

Mechanistic Principles & Pathway

The transformation proceeds via a cascade of nucleophilic attack, cyclization, and oxidation.

  • Imine Formation: The amino group of L-cysteine attacks the aldehyde carbonyl to form a hemithioaminal/imine intermediate.

  • Cyclization: The thiol group performs an intramolecular nucleophilic attack on the imine carbon, closing the 5-membered ring to form 2-phenylthiazolidine-4-carboxylic acid.

  • Aromatization (The Challenge): The saturated thiazolidine ring is oxidized (typically using MnO₂ or DDQ) to the aromatic thiazole. Note: Protection of the carboxylic acid as an ester is often required prior to oxidation to prevent decarboxylation.

Reaction Pathway Diagram

ThiazoleSynthesis Start L-Cysteine + Benzaldehyde Imine Imine Intermediate (Schiff Base) Start->Imine Condensation (EtOH/H2O, NaHCO3) Thiazolidine 2-Phenylthiazolidine- 4-carboxylic Acid (Saturated) Imine->Thiazolidine Cyclization Ester Methyl Ester Derivative Thiazolidine->Ester Esterification (MeOH, SOCl2) FinalProduct Thiazole-4-carboxylic Acid (Target) Thiazolidine->FinalProduct Direct Oxidation (Low Yield/Decarboxylation Risk) ThiazoleEster 2-Phenylthiazole- 4-carboxylate (Aromatic) Ester->ThiazoleEster Oxidation (MnO2 or DDQ) ThiazoleEster->FinalProduct Hydrolysis (LiOH or NaOH)

Caption: Stepwise conversion from L-Cysteine to Thiazole-4-carboxylic acid, highlighting the critical esterification-oxidation sequence to maximize yield.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Phenylthiazolidine-4-Carboxylic Acid

This step creates the heterocyclic ring. It is robust, scalable, and typically proceeds with high diastereoselectivity favoring the (2R, 4R) isomer.

  • Reagents: L-Cysteine hydrochloride (

    
     eq), Benzaldehyde (
    
    
    
    eq), Sodium Bicarbonate (
    
    
    eq), Ethanol/Water (1:1 v/v).
  • Equipment: Round-bottom flask, magnetic stirrer, filtration apparatus.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve L-cysteine hydrochloride (e.g.,

    
     mmol) and NaHCO
    
    
    
    (
    
    
    mmol) in distilled water (
    
    
    mL). The solution should be clear.
  • Addition: Prepare a solution of benzaldehyde (

    
     mmol) in Ethanol (
    
    
    
    mL). Add this dropwise to the aqueous cysteine solution at room temperature.[1]
  • Reaction: Stir the mixture at room temperature (

    
    ) for 
    
    
    
    hours. A white precipitate will gradually form.[1][2]
  • Isolation: Filter the solid precipitate. Wash the filter cake with cold ethanol (

    
     mL) followed by diethyl ether (
    
    
    
    mL) to remove unreacted aldehyde.
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
    • Expected Yield:

      
      
      
    • Characterization:

      
      H NMR will show the thiazolidine ring protons (C2-H and C4-H) as distinctive singlets or doublets depending on the diastereomer ratio.
      
Phase 2: Oxidative Aromatization to Thiazole-4-Carboxylate

Direct oxidation of the free acid often leads to decarboxylation. The industry-standard approach involves esterification followed by oxidation.[1]

Step A: Esterification (In-situ)

  • Suspend the thiazolidine acid (

    
     mmol) in dry Methanol (
    
    
    
    mL).
  • Cool to

    
     and add Thionyl Chloride (
    
    
    
    mmol) dropwise.
  • Reflux for 4 hours. Evaporate solvent to yield the Methyl 2-phenylthiazolidine-4-carboxylate .

Step B: Oxidation (The Aromatization)

  • Reagents: Activated Manganese Dioxide (MnO

    
    , 
    
    
    
    eq) or DDQ (
    
    
    eq).
  • Solvent: Acetonitrile or Benzene (reflux).[1]

Protocol (MnO


 Method): 
  • Dissolve the thiazolidine methyl ester (

    
     mmol) in Acetonitrile (
    
    
    
    mL).
  • Add Activated MnO

    
     (
    
    
    
    mmol, excess is required for heterogeneous kinetics).
  • Reflux the mixture with vigorous stirring for

    
     hours. Monitor by TLC (the thiazole spot will be UV active and less polar).
    
  • Workup: Filter the hot mixture through a Celite pad to remove MnO

    
    . Wash the pad with hot acetonitrile.
    
  • Purification: Concentrate the filtrate. The residue is typically pure enough, or can be recrystallized from EtOH.

Step C: Hydrolysis to Final Acid

  • Dissolve the thiazole ester in THF/Water (1:1). Add LiOH (

    
     eq).
    
  • Stir at RT for 2 hours. Acidify with 1M HCl to pH 3.

  • Extract with EtOAc or filter the precipitate to obtain 2-Phenylthiazole-4-carboxylic acid .

Critical Process Parameters & Optimization

The following table summarizes key variables affecting the yield and purity of the oxidation step, which is the bottleneck of this synthesis.

ParameterRecommended ConditionImpact on Process
Oxidant Selection Activated MnO

(

eq)
High. MnO

is mild and selective but requires large excess. DDQ is faster but requires difficult purification.
Substrate State Methyl/Ethyl EsterCritical. Oxidizing the free acid often results in decarboxylation (

loss) yielding the thiazole without the carboxyl group.
Solvent Acetonitrile or DCMMedium. Acetonitrile allows higher reflux temps (

), accelerating the sluggish MnO

oxidation.
Temperature Reflux (

)
High. Room temperature oxidation is kinetically too slow for full aromatization.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Condensation cluster_1 Phase 2: Aromatization Step1 Mix L-Cys + NaHCO3 (Water) Step2 Add Benzaldehyde (Ethanol) Step1->Step2 Step3 Stir 6-12h @ RT (Precipitation) Step2->Step3 Step4 Filter & Dry (Thiazolidine Acid) Step3->Step4 Step5 Esterification (MeOH/SOCl2) Step4->Step5 Critical Intermediate Step6 Oxidation Reflux (MnO2/ACN, 24h) Step5->Step6 Step7 Filtration (Celite) & Hydrolysis Step6->Step7 Result Result Step7->Result Final Product

Caption: Operational workflow for the two-stage synthesis. Phase 2 requires rigorous temperature control.

Troubleshooting Guide

  • Problem: Low yield in Phase 1 (Condensation).

    • Root Cause:[1][3][4][5] pH is too low (protonation of amine) or too high (hydrolysis of imine).

    • Solution: Maintain pH

      
       8-9 using NaHCO
      
      
      
      . Do not use strong bases like NaOH which can racemize the cysteine.
  • Problem: Incomplete Oxidation in Phase 2.

    • Root Cause:[1][3][4][5] Deactivated MnO

      
       or insufficient reflux time.
      
    • Solution: Use "Activated" MnO

      
       (dried at 
      
      
      
      before use). Increase equivalents to 20x. Switch to DDQ in Benzene if MnO
      
      
      fails.
  • Problem: Product is an oil instead of a solid.

    • Root Cause:[1][3][4][5] Presence of mixed diastereomers (cis/trans) in the thiazolidine stage.[2][6]

    • Solution: The oxidation step removes chirality at C2 and C4, converting both isomers to the single planar aromatic thiazole. Proceed to oxidation even if the intermediate is oily.

References

  • ChemicalBook. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis protocols.

  • BenchChem. Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids.

  • Google Patents (CN102372680A). Method for preparing thiazole-4-carboxylic acid via MnO2 oxidation.

  • MDPI. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives.

  • PubMed. 2-Substituted thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-cysteine.

Sources

Application Note: Structural Elucidation of Substituted Thiazoles via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, serving as critical pharmacophores in drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Tiazofurin.[1] In synthetic workflows—such as the Hantzsch thiazole synthesis—rapid validation of ring closure is essential.

While NMR remains the gold standard for full structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive method for monitoring reaction progress and verifying functional group integrity. This guide provides a definitive protocol for interpreting the complex vibrational landscape of substituted thiazoles, specifically addressing the overlap challenges between


 and 

modes and the subtle shifts induced by electronic substituents.

Theoretical Framework: The Thiazole Vibrational Signature

The thiazole ring (


) is planar and aromatic. Its vibrational spectrum is dominated by the heteroatoms which break the symmetry seen in benzene analogs.
Key Vibrational Modes[2]
  • 
     Stretching (1660–1590 cm⁻¹):  This is the diagnostic "heartbeat" of the thiazole ring. Unlike open-chain imines, ring strain and aromaticity shift this band. It often appears as a sharp shoulder on the aromatic 
    
    
    
    signal.
  • 
     Ring Stretching (1550–1450 cm⁻¹):  Multiple bands arise from the skeletal vibrations of the carbon backbone.
    
  • 
     Stretching (750–600 cm⁻¹):  Due to the mass of the sulfur atom, this vibration occurs in the fingerprint region. It is generally weak and difficult to assign without corroborating data but serves as a "confirmation check."
    
  • Ring Breathing (1050–850 cm⁻¹): The expansion/contraction of the entire ring system.

The Substituent Effect (Hammett Correlation)

The position of the


 band is electronically coupled to substituents at the 2- and 5-positions.
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ) increase the bond order of the ring system, typically shifting peaks to higher wavenumbers .
  • Electron Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ) increase electron density in the ring antibonding orbitals, often shifting peaks to lower wavenumbers .

Experimental Protocols

Method Selection: ATR vs. Transmission (KBr)
FeatureAttenuated Total Reflectance (ATR)Transmission (KBr Pellet)
Primary Use Routine QC, Reaction Monitoring, High ThroughputStructural Elucidation, Publication Quality
Sample State Solid powder or Neat LiquidSolid powder only
Pathlength Fixed (~2 µm penetration)Variable (dependent on pellet thickness)
Pros < 1 min prep; easy cleaning; no moisture uptakeHigher spectral resolution; no peak distortion
Cons Peak shifts (refractive index dependent); ZnSe crystal sensitivityHygroscopic (water bands interfere with OH/NH)
Protocol A: High-Throughput ATR Analysis

Recommended for rapid confirmation of Hantzsch synthesis products.

  • Crystal Check: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading:

    • Solids: Place ~5 mg of thiazole derivative on the crystal center. Apply pressure using the anvil until the force gauge reads ~80-100 N. Crucial: Inconsistent pressure leads to poor peak intensity ratios.

    • Liquids: Pipette 20 µL to cover the crystal surface.

  • Acquisition: Collect sample spectrum (32 scans).

  • Correction: Apply "ATR Correction" algorithm in your software to adjust for penetration depth differences across the wavenumber range.

  • Cleaning: Thiazoles are sulfur-rich and can adhere to ZnSe. Clean with ethanol, followed by acetone. Do not use strong acids.

Protocol B: KBr Pellet Preparation

Recommended for resolving complex fingerprint regions (600–1000 cm⁻¹).

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2–3 minutes until a fine, flour-like consistency is achieved. Note: Coarse particles cause the "Christiansen Effect," distorting baseline.

  • Pressing: Transfer to a 13 mm die set. Evacuate air (vacuum pump) for 1 minute to remove moisture. Press at 8–10 tons for 2 minutes.

  • QC: The resulting pellet should be translucent/transparent. If opaque/white, regrind and repress.

Data Interpretation & Visualization

Master Assignment Table for Substituted Thiazoles
Frequency Range (cm⁻¹)Functional GroupMode AssignmentNotes
3450 – 3100

Stretch (Sym/Asym)Seen in 2-aminothiazoles. Doublet indicates primary amine.
3100 – 3000

Aromatic StretchWeak, sharp peak. Diagnostic of ring closure (unsaturation).
2980 – 2850

Aliphatic StretchFrom alkyl substituents (methyl/ethyl groups).
1690 – 1640

Ring StretchPrimary Diagnostic. Often overlaps with C=O if esters present.
1600 – 1450

Skeletal VibrationsUsually 2-3 bands. Confirm aromaticity.
1350 – 1250

Exocyclic StretchStrong band in 2-aminothiazoles connecting

to ring.
1050 – 850 RingBreathing/DeformationHighly sensitive to substitution pattern.
750 – 600

C-S-C StretchWeak/Variable. Use only for confirmation.
Analytical Workflow Diagram

ThiazoleAnalysis Start Start: Raw FT-IR Spectrum CheckRegion1 Check 3100-3000 cm⁻¹ (Aromatic C-H) Start->CheckRegion1 Decision1 Peak Present? CheckRegion1->Decision1 CheckRegion2 Check 1690-1590 cm⁻¹ (C=N Region) Decision2 Strong Peak? CheckRegion2->Decision2 Decision1->CheckRegion2 Yes (>3000) Result_Open Suspect: Open Chain / Precursor Decision1->Result_Open No (Only <3000) SubstituentCheck Check Substituents (NH₂ @ 3400, C=O @ 1700) Decision2->SubstituentCheck Yes (1640-1660) Decision2->Result_Open No / Weak Fingerprint Analyze Fingerprint (600-750 cm⁻¹ for C-S) SubstituentCheck->Fingerprint Result_Thiazole Confirmed: Thiazole Core Fingerprint->Result_Thiazole

Figure 1: Step-by-step logic flow for confirming the thiazole core structure from raw FT-IR data.

Signal Pathway: Electronic Effects on C=N

ElectronicEffects Substituent Substituent (R) Ring Thiazole Ring Electron Density Substituent->Ring CN_Bond C=N Bond Order Ring->CN_Bond Frequency IR Frequency (cm⁻¹) CN_Bond->Frequency EWG EWG (-NO₂, -CN) Electron Withdrawal EWG->Ring Decreases Density EDG EDG (-NH₂, -OR) Electron Donation EDG->Ring Increases Density

Figure 2: Mechanistic impact of substituents on the diagnostic C=N vibrational frequency.

Troubleshooting & Common Pitfalls

The "Water Trap"

The bending mode of adsorbed water (


) appears exactly at 1640 cm⁻¹ , directly overlapping with the thiazole 

.
  • Solution: If using KBr, dry the powder at 110°C. If using ATR, ensure the background is fresh. Look for the broad

    
     stretch at 3400 cm⁻¹; if it's absent, the peak at 1640 is likely your thiazole C=N.
    
Differentiating C=N from C=C

Aromatic


 stretches (benzene rings in substituents) appear at 1600 cm⁻¹ and 1500 cm⁻¹.
  • Differentiation: The thiazole

    
     is typically sharper  and appears at a slightly higher frequency (1640–1660 cm⁻¹) than the primary benzene quadrant stretch (1600 cm⁻¹).
    
Missing C-S Peak

Researchers often panic when they cannot find the C-S stretch.

  • Reality Check: The C-S stretch is inherently weak due to low dipole moment change. In substituted thiazoles, it is often obscured by out-of-plane C-H bends. Do not use the absence of a clear 600-750 cm⁻¹ peak to rule out the structure if the C=N and C-H(ar) are present.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Chemistry WebBook. Thiazole Infrared Spectrum. National Institute of Standards and Technology.[2][3][4][5] Available at: [Link]

  • Pagacz-Kostrzewa, M., et al. (2022).[6] "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." Molecules, 27(12), 3897. Available at: [Link][7]

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

Sources

Application Note: Structural Elucidation of Thiazole Carboxylic Acids via MS/MS Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals characterizing thiazole-based carboxylic acids using tandem mass spectrometry (MS/MS). It synthesizes mechanistic organic chemistry with practical analytical protocols.

Introduction & Mechanistic Rationale

Thiazole carboxylic acids are critical pharmacophores in medicinal chemistry, serving as precursors for antibiotics (e.g., penicillins), antineoplastics, and fungicides. Their mass spectral behavior is governed by the interplay between the labile carboxylic acid group and the aromatic thiazole core.

Successful structural elucidation requires distinguishing between exocyclic eliminations (loss of substituents) and endocyclic cleavages (ring opening). This guide details the specific fragmentation pathways—principally decarboxylation followed by Retro-Diels-Alder (RDA)-type ring disintegration—that serve as diagnostic fingerprints for this class of compounds.

Core Fragmentation Rules
  • Decarboxylation Dominance: The most energetically favorable pathway for thiazole carboxylic acids in positive electrospray ionization (ESI+) is the neutral loss of

    
     (44 Da). This yields a protonated thiazole intermediate.
    
  • Ring Fragility: Following decarboxylation, the thiazole ring typically undergoes cleavage at the S1–C2 and N3–C4 bonds (or S1–C5/N3–C2), resulting in the expulsion of HCN (27 Da) or CS (44 Da).

  • The "Ortho" Effect: If a substituent (e.g., methyl, hydroxyl) is adjacent to the carboxylic acid (positions 4 and 5), a diagnostic loss of

    
     (18 Da) often competes with decarboxylation due to proximity-driven hydrogen transfer.
    

Experimental Protocol: LC-MS/MS Workflow

This protocol is optimized for High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) but is adaptable to Triple Quadrupole (QqQ) systems.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the thiazole carboxylic acid standard in 1 mL of DMSO or Methanol (MeOH).

  • Working Solution: Dilute stock to 1–10 µg/mL in 50:50 MeOH:

    
     containing 0.1% Formic Acid .
    
    • Rationale: Formic acid ensures full protonation (

      
       formation) of the thiazole nitrogen, which is essential for stabilizing the charge during fragmentation.
      
Instrument Parameters (ESI+)
ParameterSettingMechanistic Reason
Ionization Mode ESI Positive (+)Thiazole nitrogen is basic (

), readily accepting protons.
Capillary Voltage 3.0 – 3.5 kVStandard for stable spray; avoid arcing.
Cone Voltage 20 – 40 VModerate voltage prevents in-source decarboxylation, preserving the molecular ion.
Collision Energy (CE) Stepped (10, 20, 40 eV) Critical: Low CE (10-15 eV) reveals the carboxyl loss; High CE (>30 eV) is required to break the aromatic thiazole ring.
Scan Range m/z 50 – 300Captures low-mass ring fragments (e.g., m/z 42, 58).

Fragmentation Pathways & Data Interpretation

The fragmentation of 2-Thiazolecarboxylic Acid (MW 129.02) serves as the primary case study. The principles apply analogously to 4- and 5-isomers.

Primary Pathway: Decarboxylation

The protonated molecular ion


 at m/z 130  undergoes rapid loss of 

.
  • Transition:

    
     (Loss of 44 Da).
    
  • Structure: The product at m/z 86 is the protonated thiazole ring.

Secondary Pathway: Ring Cleavage (RDA-type)

The m/z 86 ion (thiazole core) is stable and requires higher energy to fragment. Two competitive pathways occur:

  • Loss of HCN (27 Da): Cleavage of the C2–N3 and C4–C5 bonds.

    • Transition:

      
       (Thiirene cation).
      
  • Loss of CS (44 Da): Cleavage involving the sulfur atom, often necessitating rearrangement.

    • Transition:

      
       (Aziridinium/Nitrile derivative).
      
Diagnostic Ion Table
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Loss IdentityStructural Inference
130 (

)
112 18

Carboxylic acid OH loss (Acylium formation).
130 (

)
86 44

Decarboxylation (Confirming -COOH).
86 (Thiazole)59 27HCNThiazole ring cleavage (C-N bond break).
86 (Thiazole)58 28

Alternate ring cleavage (NCS loss).
86 (Thiazole)45 41

Loss of CS fragment.

Visualizing the Fragmentation Mechanism

The following diagram illustrates the stepwise degradation of 2-thiazolecarboxylic acid. The pathway highlights the transition from the intact acid to the bare heterocycle, and finally to ring-opening fragments.

ThiazoleFragmentation Parent [M+H]+ Precursor m/z 130 (2-Thiazolecarboxylic Acid) Acylium Acylium Ion m/z 112 Parent->Acylium Loss of H2O (-18 Da) (Minor Pathway) Thiazole Thiazole Cation m/z 86 (Base Heterocycle) Parent->Thiazole Decarboxylation Loss of CO2 (-44 Da) (Major Pathway) Thiirene Thiirene Cation m/z 59 Thiazole->Thiirene Ring Cleavage Loss of HCN (-27 Da) Fragment42 Nitrile Fragment m/z 42-45 Thiazole->Fragment42 Loss of CS (-44 Da) or C2H2S

Caption: Fragmentation tree of 2-thiazolecarboxylic acid showing the dominant decarboxylation pathway followed by ring disintegration.

Summary & Troubleshooting

  • Low Abundance of Molecular Ion: Thiazole carboxylic acids decarboxylate very easily. If m/z 130 is weak, lower the Cone Voltage or Source Temperature . The peak at m/z 86 (or [M-44]) may appear in the MS1 scan due to in-source fragmentation.

  • Distinguishing Isomers:

    • 2-COOH: Rapid decarboxylation due to electron-withdrawing effect of adjacent Nitrogen and Sulfur.

    • 4-COOH / 5-COOH: May show a more intense

      
       (m/z 112) peak relative to the decarboxylated peak compared to the 2-isomer, due to different resonance stabilization of the acylium ion.
      

References

  • NIST Mass Spectrometry Data Center. Thiazole, 2-methyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.[3] International Journal of Materials and Chemistry. Available at: [Link]

  • Prasain, J. (2012).[4] Ion fragmentation of small molecules in mass spectrometry.[4][5] University of Alabama at Birmingham. Available at: [Link]

  • Chemistry Steps. (2025). The m/z 43 Peak in Mass Spectrometry.[6][7] Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone heterocyclic motif in drug discovery, renowned for its diverse pharmacological activities. This five-membered ring system, containing both sulfur and nitrogen, is a bioisostere of various endogenous structures, enabling it to interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] The structural rigidity of the thiazole core, combined with its capacity for diverse substitutions at the 2, 4, and 5-positions, allows for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

This guide focuses on a particularly promising scaffold: 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid . The incorporation of the 3,4-dimethoxyphenyl moiety is significant, as this "veratryl" group is a key feature in numerous natural and synthetic compounds with potent biological activities, including the well-known tubulin polymerization inhibitor, combretastatin A-4. The carboxylic acid function at the 4-position provides a crucial handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of prodrugs or targeted drug delivery systems.

These application notes will provide a comprehensive overview of the synthesis, characterization, and potential applications of this scaffold, with a primary focus on its promising anticancer properties. Detailed protocols for its synthesis and for evaluating its potential as an inhibitor of tubulin polymerization and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are provided to guide researchers in harnessing the therapeutic potential of this versatile molecule.

Part 1: Synthesis of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

The synthesis of the title compound can be efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring.[3][4][5] This reaction involves the condensation of a thioamide with an α-haloketone or a related species. For the synthesis of a 4-carboxylic acid derivative, bromopyruvic acid is a suitable α-halo carbonyl compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a two-step procedure starting from 3,4-dimethoxybenzonitrile to generate the required thioamide, followed by the cyclocondensation reaction.

Step 1: Synthesis of 3,4-dimethoxythiobenzamide

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3,4-dimethoxybenzonitrile (1 equivalent) in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine.

  • Thionation: Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature or gently heat the mixture in the presence of a thionating agent like Lawesson's reagent (0.5 equivalents). Safety Note: Hydrogen sulfide is a highly toxic gas. This step must be performed in a certified fume hood with appropriate safety precautions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by pouring it into an excess of water. The thioamide product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 3,4-dimethoxythiobenzamide.

Step 2: Cyclocondensation to form 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxythiobenzamide (1 equivalent) in a polar solvent such as ethanol or acetone.

  • Addition of α-halo acid: Add bromopyruvic acid (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the crude product by filtration. Wash the solid with cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or acetic acid) to yield the final product, 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization 3,4-Dimethoxybenzonitrile 3,4-Dimethoxybenzonitrile 3,4-Dimethoxythiobenzamide 3,4-Dimethoxythiobenzamide 3,4-Dimethoxybenzonitrile->3,4-Dimethoxythiobenzamide H2S, Pyridine Target_Compound 2-(3,4-dimethoxyphenyl)-1,3- thiazole-4-carboxylic acid 3,4-Dimethoxythiobenzamide->Target_Compound Ethanol, Reflux Bromopyruvic_Acid Bromopyruvic Acid Bromopyruvic_Acid->Target_Compound

Figure 1: Synthetic scheme for 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid.

Part 2: Application in Anticancer Drug Discovery

The 2-(3,4-dimethoxyphenyl) substitution pattern on the thiazole scaffold strongly suggests potential anticancer activity, primarily through mechanisms involving the disruption of microtubule dynamics and the inhibition of angiogenesis.

Rationale for Anticancer Potential
  • Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl ring system is a well-established pharmacophore for binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[6] The structurally similar 3,4-dimethoxyphenyl group in our scaffold is hypothesized to mimic this interaction, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several studies on 2-arylthiazoles have demonstrated their potent antiproliferative activity through this mechanism.[7]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anticancer strategy. Thiazole-containing compounds have been reported as potent VEGFR-2 inhibitors.[8][9] The 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid scaffold presents a promising starting point for the development of novel anti-angiogenic agents.

G Scaffold 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid Tubulin Tubulin Polymerization Inhibition Scaffold->Tubulin VEGFR2 VEGFR-2 Inhibition Scaffold->VEGFR2 G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Anti_Angiogenesis Anti-Angiogenesis VEGFR2->Anti_Angiogenesis Apoptosis Apoptosis G2M_Arrest->Apoptosis Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect Anti_Angiogenesis->Anticancer_Effect

Figure 2: Hypothesized anticancer mechanisms of action.

Protocol for In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of the synthesized compound involves determining its cytotoxicity against a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Cancer Cell LineTissue of OriginRationale for Selection
MCF-7 BreastEstrogen receptor-positive, commonly used for initial screening.[8]
MDA-MB-231 BreastTriple-negative, represents a more aggressive breast cancer subtype.[10]
HepG2 LiverA well-characterized hepatocellular carcinoma cell line.[8]
A549 LungA common model for non-small cell lung cancer.
HUVEC Normal (Endothelial)To assess selectivity and potential anti-angiogenic effects.

Table 1: Suggested cell lines for initial cytotoxicity screening.

Part 3: Mechanistic Assays

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of action. Based on the structural features of the scaffold, tubulin polymerization and VEGFR-2 inhibition assays are highly relevant.

Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the assembly of purified tubulin into microtubules.[11][12][13]

  • Reagents: Use a commercially available tubulin polymerization assay kit containing >99% pure tubulin, GTP, and a fluorescence reporter.

  • Reaction Setup: On ice, prepare the reaction mixture containing tubulin (2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP and a fluorescent reporter.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for stabilization or colchicine for destabilization) and a vehicle control (DMSO).

  • Initiation of Polymerization: Transfer the reaction plate to a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

G Prepare_Tubulin Prepare tubulin and reagents on ice Add_Compound Add test compound or controls Prepare_Tubulin->Add_Compound Incubate_37C Initiate polymerization at 37°C Add_Compound->Incubate_37C Measure_Fluorescence Measure fluorescence over time Incubate_37C->Measure_Fluorescence Analyze_Data Analyze polymerization curves Measure_Fluorescence->Analyze_Data

Sources

Application Notes and Protocols for In Vitro Tyrosinase Inhibition by Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tyrosinase Inhibition and the Promise of Thiazole Compounds

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for the coloration of skin, hair, and eyes.[1][2] This enzyme catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] While essential for protection against UV radiation, the overproduction and abnormal accumulation of melanin can lead to various hyperpigmentation disorders, including melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a key therapeutic and cosmetic strategy for the management of these conditions.[1][2]

In the vast landscape of tyrosinase inhibitors, thiazole-containing compounds have emerged as a particularly promising class. Research has demonstrated that the unique structural features of thiazole derivatives, particularly thiazolyl resorcinols, allow for potent and selective inhibition of human tyrosinase.[4] The resorcinol moiety is a known pharmacophore for tyrosinase inhibition, and its combination with a thiazole ring can significantly enhance inhibitory potency.[4] This application note provides a detailed protocol for the in vitro evaluation of thiazole compounds as tyrosinase inhibitors, offering a robust and reproducible methodology for researchers in drug discovery and dermatology.

Assay Principle: A Colorimetric Approach to Quantifying Inhibition

The in vitro tyrosinase inhibition assay is a widely used colorimetric method to screen for and characterize potential inhibitors. The principle of this assay is straightforward and relies on the enzymatic oxidation of L-DOPA by tyrosinase to form dopaquinone. Dopaquinone is an unstable intermediate that undergoes a series of non-enzymatic reactions to ultimately form dopachrome, a stable orange-to-red colored product with a maximum absorbance at approximately 475 nm.[2]

The rate of dopachrome formation is directly proportional to the activity of tyrosinase. In the presence of an inhibitory compound, the rate of this enzymatic reaction is reduced, leading to a decrease in the formation of dopachrome and, consequently, a lower absorbance at 475 nm. By measuring the change in absorbance over time, the percentage of tyrosinase inhibition can be calculated, and the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.[2][5]

Materials and Reagents

Reagent Supplier Catalogue No. Storage
Mushroom TyrosinaseSigma-AldrichT3824-20°C
L-3,4-dihydroxyphenylalanine (L-DOPA)Sigma-AldrichD96282-8°C, protected from light
Thiazole Test CompoundsVariesVariesAs per manufacturer's instructions
Kojic Acid (Positive Control)Sigma-AldrichK3125Room Temperature
Sodium Phosphate Buffer (0.1 M, pH 6.8)--2-8°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well MicroplatesVariesVariesRoom Temperature

Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro tyrosinase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution - Test Compounds - Kojic Acid Plate_Setup Plate Setup: - Blank - Control (100% Activity) - Test Compound Wells - Positive Control Wells Reagents->Plate_Setup Dispense Pre_incubation Pre-incubation: Add Buffer, Test Compound/Control, and Tyrosinase Solution. Incubate at 37°C for 10 min. Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation: Add L-DOPA Solution to all wells. Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement: Read absorbance at 475 nm every minute for 20 minutes. Reaction_Initiation->Measurement Calculation Calculate: - Rate of Reaction - % Inhibition - IC50 Value Measurement->Calculation Kinetics Kinetic Analysis: - Lineweaver-Burk Plot - Determine Inhibition Type Calculation->Kinetics

Caption: A schematic overview of the in vitro tyrosinase inhibition assay workflow.

Detailed Experimental Protocol

1. Preparation of Reagents:

  • 0.1 M Sodium Phosphate Buffer (pH 6.8): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 6.8 using a pH meter. This buffer will be used for all dilutions unless stated otherwise.

  • Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer (pH 6.8) to a final concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.[1]

  • L-DOPA Stock Solution (10 mM): Dissolve L-DOPA in phosphate buffer (pH 6.8) to a final concentration of 10 mM. This solution should be prepared fresh and protected from light to prevent auto-oxidation.[1]

  • Thiazole Test Compound Stock Solutions (e.g., 10 mM): Dissolve the thiazole test compounds in DMSO to create a 10 mM stock solution. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.

  • Kojic Acid Stock Solution (1 mM): Dissolve kojic acid in phosphate buffer (pH 6.8) to create a 1 mM stock solution. Prepare serial dilutions in phosphate buffer to generate a concentration-response curve.[1]

2. Assay Procedure:

The assay is performed in a 96-well microplate format. The following is a suggested plate setup:

Well Type Phosphate Buffer (µL) Test Compound/Control (µL) Tyrosinase Solution (25 U/mL) (µL) L-DOPA Solution (2 mM) (µL) Total Volume (µL)
Blank 1600040200
Control (100% Activity) 12020 (Buffer)2040200
Test Compound 100202040200
Positive Control (Kojic Acid) 100202040200

Step-by-Step Method:

  • Add 100 µL of 0.1 M sodium phosphate buffer (pH 6.8) to the 'Test Compound' and 'Positive Control' wells. Add 120 µL of buffer to the 'Control' wells and 160 µL to the 'Blank' wells.

  • Add 20 µL of the various concentrations of your thiazole test compounds to the respective 'Test Compound' wells.

  • Add 20 µL of the various concentrations of kojic acid to the 'Positive Control' wells.

  • Add 20 µL of the tyrosinase solution (working concentration of 25 U/mL, diluted from the stock) to the 'Control', 'Test Compound', and 'Positive Control' wells.

  • Pre-incubate the plate at 37°C for 10 minutes.[1]

  • Initiate the enzymatic reaction by adding 40 µL of the 2 mM L-DOPA solution to all wells.[2]

  • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.[1]

Data Analysis and Interpretation

1. Calculation of Percentage Inhibition:

The rate of reaction (V) is determined by the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [(V_control - V_sample) / V_control] x 100

Where:

  • V_control is the rate of reaction in the absence of an inhibitor.

  • V_sample is the rate of reaction in the presence of the thiazole test compound.

2. Determination of IC50 Value:

The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 can then be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Hypothetical Data Presentation:

Thiazole Compound Conc. (µM) % Inhibition
0.115.2
0.535.8
1.052.1
5.078.9
10.095.3

Kinetic Analysis: Elucidating the Mechanism of Inhibition

To understand how a thiazole compound inhibits tyrosinase, a kinetic analysis is performed. This involves measuring the initial reaction rates at various substrate (L-DOPA) concentrations in the presence and absence of the inhibitor. The data is then plotted using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The type of inhibition can be determined by the changes in the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[6][7]

inhibition_types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition cluster_mixed Mixed Inhibition Competitive Lines intersect on the y-axis. Km increases, Vmax is unchanged. Noncompetitive Lines intersect on the x-axis. Km is unchanged, Vmax decreases. Uncompetitive Lines are parallel. Both Km and Vmax decrease. Mixed Lines intersect to the left of the y-axis. Km changes, Vmax decreases.

Caption: Interpretation of Lineweaver-Burk plots for different types of enzyme inhibition.

Protocol for Kinetic Studies:

  • Prepare a range of L-DOPA concentrations (e.g., 0.125, 0.25, 0.5, 1, and 2 mM).

  • For each L-DOPA concentration, perform the tyrosinase activity assay in the absence (control) and presence of at least two different fixed concentrations of the thiazole inhibitor.

  • Calculate the initial reaction velocity (V) for each condition.

  • Plot 1/V versus 1/[L-DOPA] for each inhibitor concentration.

  • Analyze the resulting Lineweaver-Burk plot to determine the type of inhibition.[8]

Conclusion and Future Perspectives

This application note provides a comprehensive and validated protocol for the in vitro assessment of thiazole compounds as tyrosinase inhibitors. The described methodology, from initial screening to kinetic analysis, offers a robust framework for identifying and characterizing novel inhibitors. The insights gained from these studies are crucial for the rational design and development of new therapeutic and cosmetic agents for the treatment of hyperpigmentation disorders. Future investigations could involve extending these in vitro findings to cell-based assays using melanoma cell lines to evaluate the inhibitory effects in a more physiologically relevant context.[9][10]

References

  • In vitro human tyrosinase inhibitory assay (human melanoma cell lysate based). (2024). protocols.io. [Link]

  • Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. (n.d.). CORE. [Link]

  • Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom. (2012). PMC. [Link]

  • Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. (2018). PMC. [Link]

  • Analysis of Anti-Tyrosinase Assay using L-DOPA. (n.d.). MySkinRecipes. [Link]

  • The unravelling of the complex pattern of tyrosinase inhibition. (2016). PMC. [Link]

  • Enzyme Kinetics- Determination of the Kinetic Parameters for Tyrosinase. (2018). Odinity. [Link]

  • Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. (2025). ACS Publications. [Link]

  • Kinetics Analysis of Tyrosinase. (2009). Adam Cap. [Link]

  • Discovery of Tyrosinase Inhibitors: Structure- Based Virtual Screening and Biological Evaluation. (2022). Thieme Connect. [Link]

  • Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. (2025). ACS Publications. [Link]

  • A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. (2022). MDPI. [Link]

  • In Vitro Antiviral Activity of Tyrosinase from Mushroom Agaricus bisporus against Hepatitis C Virus. (2021). MDPI. [Link]

  • Design and Synthesis of Novel 6-(Substituted phenyl)-[6][9]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. (2025). MDPI. [Link]

  • Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]

  • Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. (n.d.). PMC. [Link]

  • Tyrosinase Inhibition Assay. (n.d.). Active Concepts. [Link]

  • Tyrosinase Inhibitor Assay Kit. (n.d.). Attogene. [Link]

  • Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. (2024). Taylor & Francis Online. [Link]

  • Isolation and Characterisation of Mushroom Tyrosinase and Screening of Herbal Extracts for Anti Tyrosinase Activity. (2017). International Journal of ChemTech Research. [Link]

  • Screening, Localization and Activity of Mushroom Tyrosinase from Various Developmental Growth Phases of Pleurotus florida. (n.d.). ijcmas.com. [Link]

  • Antioxidant and tyrosinase inhibitory activity of face serum containing cocoa pod husk phytosome (Theobroma cacao L.). (2019). Journal of Applied Pharmaceutical Science. [Link]

Sources

Application Notes and Protocols for 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Novel Anti-Inflammatory Agents

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide focuses on 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid, a molecule rationally designed to leverage the therapeutic potential of its constituent moieties. The 1,3-thiazole ring is a versatile heterocyclic core found in numerous biologically active compounds, known for a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Its structural utility is complemented by the 3,4-dimethoxyphenyl group, a substitution pattern frequently observed in compounds with potent anti-inflammatory properties.[3][4] The carboxylic acid function at the 4-position of the thiazole ring serves as a critical pharmacophore, potentially mimicking the acidic moiety of endogenous ligands and approved drugs that interact with key inflammatory enzymes.

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are pivotal mediators of this process.[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes.[6] This document outlines the rationale, synthesis, and evaluation of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid as a potential selective COX-2 inhibitor for the management of inflammation. We provide detailed protocols for its chemical synthesis, in vitro enzymatic evaluation, and in vivo assessment in a preclinical model of acute inflammation.

Proposed Mechanism of Action: Selective COX-2 Inhibition

The primary hypothesis for the anti-inflammatory activity of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid is its ability to selectively inhibit the COX-2 enzyme. The COX pathway is initiated by the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is a precursor to various pro-inflammatory prostaglandins.[7] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is induced by inflammatory stimuli.[6][7] Selective inhibition of COX-2 is a sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6] The thiazole scaffold and the dimethoxyphenyl moiety are anticipated to confer selective binding to the active site of the COX-2 enzyme.[5][6]

COX-2 Inhibition Pathway Figure 1: Proposed Mechanism of Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) PGH2 PGH2 COX-2 (Inducible)->PGH2 Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins PGH2->Pro-inflammatory Prostaglandins Prostaglandin Synthases Inflammation Inflammation Pro-inflammatory Prostaglandins->Inflammation Test Compound 2-(3,4-dimethoxyphenyl)- 1,3-thiazole-4-carboxylic acid Test Compound->COX-2 (Inducible) Inhibition

Caption: COX-2 signaling pathway and the inhibitory action of the test compound.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and evaluation of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid.

Experimental Workflow Figure 2: Overall Experimental Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis COX_Assay COX-1/COX-2 Inhibition Assay Structural_Analysis->COX_Assay IC50_Determination IC50 Determination COX_Assay->IC50_Determination Animal_Model Carrageenan-Induced Paw Edema IC50_Determination->Animal_Model Promising candidates Efficacy_Measurement Paw Volume Measurement Animal_Model->Efficacy_Measurement

Caption: From chemical synthesis to preclinical anti-inflammatory evaluation.

Protocol 1: Synthesis of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

This protocol is based on the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[8][9][10]

Materials:

  • 3,4-Dimethoxythiobenzamide

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • Thiazole Ring Formation:

    • In a round-bottom flask, dissolve 3,4-dimethoxythiobenzamide (1 equivalent) in ethanol.

    • To this solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature with continuous stirring.

    • Rationale: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-haloketone, followed by cyclization to form the thiazoline intermediate, which then dehydrates to the stable aromatic thiazole ring.[8]

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Ester Hydrolysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add a 2M aqueous solution of sodium hydroxide (2-3 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature for 2-4 hours or until TLC indicates the complete disappearance of the ester starting material.

    • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylate salt under basic conditions.

  • Acidification and Isolation:

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 2M hydrochloric acid.

    • A precipitate of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory potency (IC50) of the synthesized compound against COX-1 and COX-2 enzymes.[7][11][12]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid (dissolved in DMSO)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and reference inhibitors in DMSO. Perform serial dilutions in COX Assay Buffer to achieve a range of concentrations.

    • Prepare working solutions of enzymes, heme, probe, and substrate according to the supplier's instructions.[11][13]

  • Assay Setup:

    • In a 96-well plate, set up wells for:

      • Background: Assay Buffer, Heme, ADHP.

      • 100% Initial Activity: Assay Buffer, Heme, ADHP, Enzyme (COX-1 or COX-2), and DMSO (vehicle control).

      • Inhibitor Wells: Assay Buffer, Heme, ADHP, Enzyme (COX-1 or COX-2), and various concentrations of the test compound or reference inhibitor.

  • Pre-incubation:

    • Add all components except the substrate (arachidonic acid) to the wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately begin monitoring the fluorescence (e.g., excitation at 530-540 nm and emission at 585-595 nm) over time in a kinetic mode.[11]

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[7]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Test Compound>500.25>200
Celecoxib (Reference)150.05300
Indomethacin (Reference)0.11.50.07

Note: The data presented are hypothetical and for illustrative purposes.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of novel compounds.[14][15][16][17]

Materials:

  • Male Wistar rats (180-200 g)

  • 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • 1% w/v carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to laboratory conditions for at least one week.[18]

    • Divide the animals into groups (n=6 per group):

      • Group 1: Vehicle control

      • Group 2: Reference drug (Indomethacin)

      • Group 3-5: Test compound at different doses (e.g., 10, 30, 100 mg/kg)

  • Dosing:

    • Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation:

    • One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14][18]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[16][18]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.[18]

Data Presentation:

Treatment Group (Dose)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.05-
Indomethacin (10 mg/kg)0.40 ± 0.0352.9
Test Compound (10 mg/kg)0.68 ± 0.0420.0
Test Compound (30 mg/kg)0.48 ± 0.0343.5
Test Compound (100 mg/kg)0.35 ± 0.0258.8

Note: The data presented are hypothetical and for illustrative purposes.

Conclusion and Future Directions

The provided protocols offer a systematic framework for the synthesis and preclinical evaluation of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid as a potential anti-inflammatory agent. The favorable structural attributes of this compound, combined with the robust and validated methodologies described, provide a solid foundation for its investigation as a selective COX-2 inhibitor. Successful outcomes from these studies would warrant further exploration, including pharmacokinetic profiling, detailed toxicological assessments, and evaluation in chronic models of inflammation to fully elucidate its therapeutic potential.

References

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - Current Protocols. [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. [Link]

  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis - American Journal of Pharmacological Sciences. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - MDPI. [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit - Interchim. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors - MDPI. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [Link]

  • Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors - ResearchGate. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - MDPI. [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. [Link]

  • Upon stirring 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic... - ResearchGate. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC. [Link]

  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed. [Link]

  • Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed. [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC. [Link]

  • Compounds with anti-inflammatory and immunosuppressive activities - Google P
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of some 2-(Trimethoxyphenyl)-4-R1-5-R2-Thiazoles - ResearchGate. [Link]

  • The anti-allergic drug, N-(3',4'-dimethoxycinnamonyl) anthranilic acid, exhibits potent anti-inflammatory and analgesic properties in arthritis. - Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - Semantic Scholar. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - Bentham Science. [Link]

  • Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole - Der Pharma Chemica. [Link]

  • Novel Process For Synthesis of 2,3-dihydro-1,3,4-Thiadiazole Derivative - Journal of Al-Nahrain University. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC. [Link]

  • Processes for preparing thiazole carboxylic acids - Google P
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines - Sciprofiles. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - World Journal of Pharmaceutical and Medical Research. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed. [Link]

Sources

Application Note: Kinetic Profiling of Tubulin Polymerization Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the experimental architecture for the In Vitro Tubulin Polymerization Assay , the gold-standard method for identifying and characterizing antimitotic agents. Unlike cell-based cytotoxicity assays, this biochemical procedure isolates the direct interaction between a ligand and the tubulin heterodimer, allowing for precise kinetic profiling of nucleation, elongation, and steady-state equilibrium.

This protocol focuses on the Turbidimetric (Absorbance-based) assay, which monitors the scattering of light by microtubule polymers, with notes on Fluorescence-based variations for high-throughput screening (HTS).

Scientific Principles & Mechanism

Microtubules (MTs) are dynamic polymers composed of


- and 

-tubulin heterodimers.[1][2][3] The polymerization process is thermodynamically driven by temperature (>30°C), GTP hydrolysis, and the critical concentration (

) of free tubulin.
The Three Phases of Assembly
  • Nucleation (Lag Phase): Formation of short oligomers. This is the rate-limiting step.

  • Elongation (Growth Phase): Rapid addition of dimers to the (+) ends of protofilaments.

  • Steady State (Equilibrium): Polymer mass stabilizes as the rate of polymerization equals depolymerization (treadmilling).

Mechanistic Pathway

The following diagram illustrates the kinetic flow and where specific drug classes intervene.

TubulinMechanism Dimer Free Tubulin Heterodimers Nuclei Nucleation (Oligomers) Dimer->Nuclei Lag Phase GTP GTP + 37°C GTP->Dimer MT Microtubule Polymer Nuclei->MT Elongation (Vmax) Stab Stabilizers (e.g., Paclitaxel) Eliminates Lag Phase Stab->Nuclei Destab Destabilizers (e.g., Nocodazole) Prevents Assembly Destab->Dimer

Figure 1: Kinetic pathway of tubulin assembly. Stabilizers accelerate nucleation; destabilizers sequester dimers.

Experimental Design Strategy

The "Self-Validating" System

Tubulin is notoriously unstable. A robust assay must include internal validation controls in every run:

  • Positive Control (Stabilizer): Paclitaxel (Taxol) at 10 µM. Must show immediate polymerization (zero lag).

  • Negative Control (Destabilizer): Nocodazole or Vinblastine at 10 µM. Must show a flat baseline.

  • Vehicle Control: DMSO (final concentration <1%).[4] Defines the "standard" growth curve.

Critical Reagents & Chemistry
  • Tubulin Source: Purified bovine or porcine brain tubulin (>99% purity).

    • Note: Avoid lyophilized tubulin containing "stabilizing agents" if you are testing destabilizers.

  • GTP: Essential energy source. Must be fresh; GDP inhibits polymerization.

  • Glycerol: Acts as a crowding agent to lower the Critical Concentration (

    
    ).[3]
    
    • Why? Pure tubulin requires >10 mg/mL to polymerize in vitro.[3] Adding 5-10% glycerol allows polymerization at 3-4 mg/mL, conserving precious protein.

Detailed Protocol: Turbidimetric Assay (OD340)

This method measures the change in optical density (absorbance) at 340 nm.[3][4][5][6][7] As polymers form, they scatter light, increasing the OD signal.[6][8][9]

Buffer Preparation

Prepare General Tubulin Buffer (PEM) . Store at 4°C.[5]

  • 80 mM PIPES, pH 6.9[2][5][8][9]

  • 2 mM MgCl

    
    [2][4][5][8][9]
    
  • 0.5 mM EGTA

Reaction Buffer (Make Fresh on Ice): To the PEM buffer, add:

  • GTP: 1 mM final concentration.

  • Glycerol: 5% to 10% (v/v). Optimization required based on tubulin batch.

Instrumentation Setup
  • Plate Reader: Set to 37°C . This is non-negotiable.

  • Mode: Kinetic Absorbance.[7]

  • Wavelength: 340 nm.[2][3][4][5][6][7][10]

  • Interval: Read every 30-60 seconds for 60 minutes.

  • Shaking: 5 seconds before first read only (to mix), then OFF (to avoid shearing polymers).

Step-by-Step Procedure

Step 1: Compound Preparation (Room Temp)

  • Prepare 10x stocks of test compounds in PEM buffer (ensure DMSO < 10% in stock).

  • Add 5 µL of 10x compound to a pre-warmed (37°C) 96-well half-area plate.

    • Tip: Half-area plates require half the volume (50 µL total), saving protein.

Step 2: Tubulin Preparation (ON ICE - 4°C)

  • Crucial: Tubulin must remain at 4°C until the moment of initiation.

  • Thaw tubulin quickly in a water bath, then immediately place on ice.

  • Dilute tubulin to 3.0 - 4.0 mg/mL in the cold Reaction Buffer (PEM + GTP + Glycerol).

  • Centrifuge at 14,000 x g for 10 min at 4°C to remove any pre-formed aggregates (clears the "seeds"). Use the supernatant.

Step 3: Initiation (The "Jump")

  • Using a multi-channel pipette, transfer 45 µL of cold Tubulin/Reaction Mix into the pre-warmed plate containing the compounds.

  • IMMEDIATELY place the plate in the reader and start the kinetic read.

    • Why? Polymerization starts the second the cold tubulin hits the warm plate. Delays >10 seconds will miss the nucleation phase.

Data Analysis & Interpretation

Quantitative Parameters

Extract the following metrics from the kinetic curves:

ParameterDefinitionBiological Significance

Max slope of the linear growth phase (mOD/min).Rate of elongation.[11] High in stabilizers.
Lag Time Time (x-axis intercept) to reach 10% of max OD.Nucleation efficiency. Shortened by stabilizers.
Final OD Plateau value at equilibrium (t=60 min).Total polymer mass. Decreased by destabilizers.
Expected Profiles
  • Control: Sigmoidal curve (Lag -> Growth -> Plateau).

  • Taxol (Stabilizer): Hyperbolic curve (No lag, steep slope, higher plateau).

  • Colchicine (Destabilizer): Flat line or very suppressed slope.

IC50 Calculation

To calculate


 for a destabilizer:
  • Calculate the

    
     for each concentration.[4]
    
  • Normalize to Vehicle Control (

    
    ).
    
  • Plot % Activity vs. Log[Compound].[4]

  • Fit to a 4-parameter logistic regression.

Workflow Visualization

AssayWorkflow Start Start: Thaw Tubulin Clarify Centrifuge (4°C) Remove Aggregates Start->Clarify PrepMix Prepare Reaction Mix (Tubulin + GTP + Glycerol) KEEP ON ICE Clarify->PrepMix Combine Add Cold Mix to Warm Plate (Initiate Reaction) PrepMix->Combine PrepPlate Pre-warm Plate (37°C) Add Test Compounds PrepPlate->Combine Parallel Prep Read Kinetic Read (OD340) 60 mins @ 37°C Combine->Read <10 sec delay Analyze Calculate Vmax & IC50 Read->Analyze

Figure 2: Experimental workflow. The transition from Ice to 37°C (Red Node) is the critical initiation step.

Troubleshooting (Self-Validating Checks)

ObservationRoot CauseSolution
Flat line in Vehicle Control 1. Tubulin inactive.2. GTP degraded.3. Temp < 37°C.1. Use fresh GTP.2. Increase Glycerol to 10%.3. Verify plate reader temp.
High Initial OD (No Lag) Aggregated Tubulin.Centrifuge tubulin stock at 4°C/14k rpm before use.
Noisy Signal Bubbles in well.Centrifuge plate briefly (1 min) before reading or use reverse pipetting.
Low Signal Amplitude Low Tubulin Conc.Ensure final concentration is ≥3 mg/mL (turbidimetry requires high mass).

References

  • Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences, 70(3), 765–768. Link

  • Gaskin, F., Cantor, C. R., & Shelanski, M. L. (1974). Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. Journal of Molecular Biology, 89(4), 737–758. Link

  • Bonne, D., Heusele, C., Simon, C., & Pantaloni, D. (1985). 4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules.[12] Journal of Biological Chemistry, 260(5), 2819–2825.[12] Link

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (BK006P).[3][6] Cytoskeleton.com. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. We will explore the prevalent Hantzsch thiazole synthesis pathway for this molecule, dissecting each stage to provide actionable insights grounded in established chemical principles.

Overview of the Assumed Synthetic Pathway: Hantzsch Thiazole Synthesis

The most common and reliable method for constructing the 2-aryl-thiazole-4-carboxylate core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[1][2] For the target molecule, the synthesis is typically a two-step process:

  • Cyclocondensation: Reaction of 3,4-dimethoxythiobenzamide with an ethyl or methyl bromopyruvate to form the corresponding thiazole-4-carboxylate ester.

  • Hydrolysis (Saponification): Conversion of the intermediate ester to the final carboxylic acid product.

Low yields can arise from challenges in either of these fundamental steps. This guide provides a structured approach to identifying and resolving these issues.

Synthetic_Workflow SM1 3,4-Dimethoxythiobenzamide Reaction1 Hantzsch Cyclocondensation SM1->Reaction1 SM2 Ethyl Bromopyruvate SM2->Reaction1 Intermediate Ethyl 2-(3,4-dimethoxyphenyl) -1,3-thiazole-4-carboxylate Reaction2 Saponification (Hydrolysis) Intermediate->Reaction2 Product 2-(3,4-dimethoxyphenyl) -1,3-thiazole-4-carboxylic acid Reaction1->Intermediate Step 1 Reaction2->Product Step 2

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide: Improving Reaction Yield

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a diagnostic approach and potential solutions.

Q1: My overall yield is disappointingly low (<40%). Where should I start my investigation?

A low overall yield is a common problem that can stem from multiple factors.[3] A systematic approach is crucial. The most frequent causes are:

  • Purity of Starting Materials: The Hantzsch synthesis is highly sensitive to the quality of the thioamide and the α-halocarbonyl.[4] Impurities can introduce competing side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be optimized.[3] Non-ideal conditions can lead to incomplete reactions or degradation of products.

  • Inefficient Work-up and Purification: The product may be lost during extraction, precipitation, or chromatography if the procedure is not tailored to its physicochemical properties.

Recommended Action: Begin by verifying the purity of your starting materials (See Q2). If they are confirmed to be of high quality, proceed to optimize the reaction conditions for the cyclocondensation step (See Q3).

Q2: I suspect an issue with my starting materials. How can I assess their quality?

For 3,4-dimethoxythiobenzamide:

  • Purity Check: The primary impurity is often the corresponding amide, resulting from incomplete thionation or hydrolysis during storage. Verify purity using ¹H NMR spectroscopy or by checking its melting point.

  • Appearance: It should be a clean, crystalline solid. An oily or discolored appearance suggests impurities.

  • Solution: If impurities are detected, recrystallize the thioamide from a suitable solvent like ethanol or toluene.

For Ethyl Bromopyruvate (or related α-haloesters):

  • High Instability: This is a critical point. α-haloketones and esters can be unstable and are often lachrymators. They can decompose upon storage, especially if exposed to moisture or light.[4]

  • Purity Check: Use freshly distilled or newly purchased reagent whenever possible. Purity can be checked via ¹H NMR, looking for signals corresponding to decomposition products.

  • Solution: If the quality is suspect, distillation under reduced pressure may be possible, but purchasing a fresh bottle is often the most reliable solution.

Q3: What are the optimal conditions for the cyclocondensation (Step 1), and how do I optimize them?

Optimizing the formation of the thiazole ring is the most effective way to improve overall yield. Monitor reaction progress carefully using Thin Layer Chromatography (TLC) or LC-MS.[4]

ParameterCommon Choice(s)Rationale & Optimization Strategy
Solvent Ethanol, Methanol, DMFAlcohols like ethanol are standard as they effectively dissolve both reactants.[4] However, aprotic solvents like DMF can sometimes improve yields by preventing side reactions. Strategy: Start with ethanol. If the yield is low, perform parallel reactions in DMF and acetonitrile to compare outcomes.
Temperature Room Temp. to Reflux (~80°C)Some Hantzsch reactions proceed at room temperature, but heating is typically required.[4] Excessive heat can promote the formation of degradation products. Strategy: Begin the reaction at a moderate temperature (e.g., 60°C) and monitor by TLC. If the reaction is slow, incrementally increase the temperature to reflux. Microwave-assisted synthesis can also dramatically reduce reaction times and increase yields.[5][6]
Reaction Time 2 - 24 hoursInsufficient time leads to incomplete conversion, while prolonged heating can degrade the product. Strategy: Monitor the reaction every 1-2 hours via TLC. The reaction is complete when the starting thioamide spot has been consumed. Do not heat for extended periods after completion.
Stoichiometry ~1:1 to 1:1.2 (Thioamide:Bromoester)A slight excess of the more stable thioamide can sometimes be used to ensure the complete consumption of the unstable bromo-ester. However, a 1:1 ratio is a good starting point.
Q4: My TLC shows multiple product spots. What are the likely side reactions?

The formation of multiple products is a clear indicator that your reaction conditions need adjustment.[3]

  • Isomer Formation: Under certain conditions, particularly acidic pH, isomeric impurities like 2-imino-2,3-dihydrothiazoles can form.[3] Maintaining neutral or slightly basic conditions can minimize this.

  • Degradation of Ethyl Bromopyruvate: This reactant can self-condense or react with the solvent, especially nucleophilic alcohols.

  • Incomplete Reaction: Unreacted starting materials will appear as separate spots.

  • Formation of Bis-thiazoles: This can occur if a reactant has multiple reaction sites, though it is less common for this specific synthesis.[3]

Troubleshooting_Tree Start Low Yield Observed Check_SM Verify Purity of Starting Materials Start->Check_SM SM_OK Purity Confirmed Check_SM->SM_OK Yes SM_Bad Impure Materials Detected Check_SM->SM_Bad No Optimize_Cond Optimize Cyclocondensation (Step 1) SM_OK->Optimize_Cond Purify_SM Recrystallize Thioamide Use Fresh Bromoester SM_Bad->Purify_SM Purify_SM->Optimize_Cond Cond_OK Yield > 80% Optimize_Cond->Cond_OK Yes Cond_Bad Multiple Spots / Low Conversion Optimize_Cond->Cond_Bad No Check_Hydrolysis Optimize Hydrolysis (Step 2) Cond_OK->Check_Hydrolysis Adjust_Params Adjust Temp, Solvent, Time Monitor via TLC Cond_Bad->Adjust_Params Adjust_Params->Optimize_Cond Hydrolysis_OK High Purity Acid Obtained Check_Hydrolysis->Hydrolysis_OK Yes Hydrolysis_Bad Inefficient Conversion or Purification Issues Check_Hydrolysis->Hydrolysis_Bad No Success High Yield Achieved Hydrolysis_OK->Success Adjust_Hydrolysis Adjust Base, Temp Optimize Acidification pH Hydrolysis_Bad->Adjust_Hydrolysis Adjust_Hydrolysis->Check_Hydrolysis

Caption: A decision tree for troubleshooting low reaction yield.

Q5: The final hydrolysis step is not working well. How can I improve it?

Saponification is generally a robust reaction, but issues can arise from incomplete conversion or difficult product isolation.

  • Incomplete Hydrolysis: Ensure a sufficient excess of base (e.g., 2-3 equivalents of NaOH or LiOH) is used. The reaction often requires gentle heating (e.g., 50-60°C) for several hours. Monitor by TLC until the ester starting material is fully consumed.

  • Product Isolation: The carboxylic acid product is precipitated by acidifying the reaction mixture.

    • Crucial Step: Add acid (e.g., 1M HCl) slowly while cooling the mixture in an ice bath.

    • Target pH: Acidify to a pH of approximately 3-4.[7] Over-acidification can sometimes lead to the formation of soluble hydrochloride salts, while insufficient acidification will leave the product as the water-soluble carboxylate salt. Check the pH with indicator paper.

    • Precipitation: Allow sufficient time for the product to fully precipitate from the cold solution before filtering.

Frequently Asked Questions (FAQs)

Q: Can this synthesis be performed using "green" chemistry principles? A: Yes. Significant progress has been made in developing greener approaches.[3] Consider using a solvent like ethanol/water, which is more environmentally benign than DMF.[6] Additionally, ultrasonic or microwave irradiation can often provide the necessary energy more efficiently, reducing reaction times and energy consumption.[5][6]

Q: What is the best method for purifying the final product? A: After precipitation and filtration, the primary purification method is recrystallization. A mixed solvent system, such as ethanol/water or dioxane/water, is often effective. If significant impurities remain, column chromatography on silica gel may be necessary, using an eluent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to keep the product protonated and improve peak shape.

Q: What are the key analytical markers to confirm my product? A: For the final product, 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid, you should look for:

  • ¹H NMR: A characteristic singlet for the thiazole C5-H proton, aromatic signals corresponding to the dimethoxyphenyl group, two methoxy singlets, and a broad singlet for the carboxylic acid proton (which will exchange with D₂O).

  • ¹³C NMR: Signals for the two thiazole carbons, the aromatic carbons, the two methoxy carbons, and a downfield signal for the carboxylic acid carbonyl.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₁NO₄S).

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate
  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dimethoxythiobenzamide (1.0 eq) in absolute ethanol (approx. 10 mL per gram of thioamide).

  • Add ethyl bromopyruvate (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into a beaker containing a cold, saturated solution of sodium bicarbonate (NaHCO₃).[2] This neutralizes the HBr byproduct and precipitates the crude ester.

  • Stir for 30 minutes, then collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with cold water and allow it to air dry.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Hydrolysis to 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid
  • Suspend the crude or purified ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Add sodium hydroxide (NaOH, 2.5 eq) and heat the mixture to 60°C with stirring.

  • Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 1M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is ~3. A precipitate should form.[7]

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the purified product under vacuum.

References
  • Benchchem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Beilstein Journals. (2015, May 26). Thiazole formation through a modified Gewald reaction.
  • Benchchem. (n.d.). Optimization of Hantzsch thiazole synthesis reaction conditions.
  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • ChemHelpAsap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • PubMed. (2004, June 1). Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives.
  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • ChemHelpAsap. (n.d.). Hantzsch Thiazole Synthesis.
  • Google Patents. (n.d.). A kind of method for preparing thiazole-4-carboxylic acid.

Sources

assessing the stability of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid in DMSO

Executive Summary & Chemical Context

Compound: 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid Solvent: Dimethyl Sulfoxide (DMSO) Structural Class: Thiazole-4-carboxylic acid (Febuxostat intermediate analog)

Technical Verdict: This compound exhibits moderate stability in anhydrous DMSO at room temperature (20–25°C) but is highly sensitive to two specific degradation vectors:

  • Hygroscopicity-Induced Precipitation: DMSO rapidly absorbs atmospheric water, which acts as an anti-solvent for this lipophilic acid, causing "crashing out" (precipitation).

  • Thermal Decarboxylation: The electron-deficient thiazole ring facilitates the loss of CO₂ from the C4-position, a process kinetically accelerated by heating in polar aprotic solvents like DMSO.

Module 1: Solubility & Stock Preparation

User Issue: "I tried to dissolve the compound in DMSO, but it precipitated after a few days in the fridge."

Root Cause Analysis: DMSO is hygroscopic.[1][2][3] At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours. This compound, being a lipophilic carboxylic acid (LogP ~2.0–2.5), has poor aqueous solubility. As the DMSO stock absorbs moisture from the air, the solvent power decreases, and the water acts as an anti-solvent, forcing the compound out of solution.

Protocol: Anhydrous Stock Preparation

  • Solvent Verification: Use only anhydrous DMSO (water content <50 ppm). If using an old bottle, dry it over 3Å or 4Å molecular sieves for 24 hours.

  • Dissolution: Vortex at room temperature. DO NOT HEAT above 35°C (see Module 2).

  • Storage: Aliquot immediately into single-use vials to avoid repeated freeze-thaw cycles.

  • Freezing Point Warning: DMSO freezes at 18.5°C. If stored in a refrigerator (4°C), the solution will freeze. Upon thawing, local concentration gradients can trigger nucleation.

Troubleshooting Table: Solubility

ObservationProbable CauseCorrective Action
Cloudiness upon dilution Water uptake in DMSO stock.Dry DMSO with molecular sieves; filter solution (0.2 µm PTFE).
Solid "crust" on vial cap DMSO evaporation/sublimation.Use Parafilm® or screw caps with PTFE liners.
Needles/Crystals at bottom Cryo-precipitation (Freeze/Thaw).Sonicate bath (ambient temp) for 10 mins. Do not heat >35°C.

Workflow Diagram: Optimal Stock Prep

StockPrep Figure 1: Anhydrous Stock Preparation Workflow to Prevent Precipitation Start Solid Compound Mix Vortex Mixing (Max 30°C) Start->Mix Solvent Anhydrous DMSO (<50 ppm H2O) Solvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix Fail (Sonicate) Aliquot Aliquot into Amber Vials QC->Aliquot Pass Store Store at -20°C (Desiccated) Aliquot->Store

Module 2: Chemical Stability (Degradation)

User Issue: "I see a new peak in my LC-MS at [M-44] after heating the sample to dissolve it."

Root Cause Analysis: The [M-44] peak corresponds to the loss of CO₂ (Decarboxylation).

  • Mechanism: The thiazole ring is electron-withdrawing. This pulls electron density away from the carboxylate group, stabilizing the carbanion intermediate formed during decarboxylation.

  • DMSO Effect: Polar aprotic solvents like DMSO lower the activation energy for decarboxylation by solvating cations (if salts are present) and leaving the carboxylate anion "naked" and reactive.

  • Trigger: Temperatures >40°C significantly accelerate this process.

Stability Data & Limits

ParameterConditionStability VerdictRisk
Temperature 20°C - 25°CStable (>24 hours)Low
Temperature >40°CUnstable High (Decarboxylation)
Light Ambient Lab LightModerate Potential photo-oxidation of S-atom
Water Content >1% H₂OPhysical Instability Precipitation

Degradation Pathway Diagram

Degradation Figure 2: Primary Degradation Pathways in DMSO Compound 2-(3,4-dimethoxyphenyl) -1,3-thiazole-4-COOH (Active) Heat Heat (>40°C) in DMSO Compound->Heat Water Atmospheric H2O Absorption Compound->Water Decarb Decarboxylated Product (Loss of CO2) [M-44] Heat->Decarb Irreversible Chemical Change Precip Precipitation (Physical Loss) Water->Precip Reversible Physical Change

Module 3: Analytical Interference (NMR & Bioassays)

User Issue: "The proton NMR shows the carboxylic acid peak is missing or extremely broad."

Explanation:

  • Proton Exchange: The carboxylic acid proton (-COOH, ~12-14 ppm) is acidic. Trace water in DMSO-d6 facilitates rapid chemical exchange of this proton. This exchange rate is often intermediate on the NMR timescale, causing the peak to broaden into the baseline or disappear entirely.

  • H-Bonding: DMSO is a strong hydrogen bond acceptor. It forms strong H-bonds with the -COOH group, often shifting the peak downfield (higher ppm) compared to non-polar solvents like CDCl₃.

User Issue: "The compound shows variable potency in my cellular assay."

Explanation:

  • The "DMSO Crash": When you pipette a DMSO stock into aqueous media (cell culture), the DMSO disperses rapidly. If the concentration of your lipophilic thiazole exceeds its aqueous solubility limit (likely <50 µM without carrier proteins), it precipitates into micro-crystals.

  • Result: The cells are exposed to a solid suspension, not a solution, leading to false negatives (low availability) or false positives (crystal toxicity).

Analytical Protocol Recommendations:

  • For NMR:

    • Dry the sample thoroughly.

    • Use DMSO-d6 + 0.03% TMS from a fresh ampoule.

    • If the -COOH peak is critical, consider using CDCl₃ (if soluble) or adding a drop of D₂O to explicitly wash the proton out (confirming assignment by disappearance).

  • For Bioassays:

    • Perform a serial dilution in DMSO first , then transfer to media.

    • Keep final DMSO concentration <0.5% (v/v) to minimize solvent toxicity, but ensure it is high enough to keep the compound solubilized during the transition.

    • Inspect wells under a microscope for micro-precipitates immediately after dosing.

References
  • Solubility of Febuxostat (Structural Analog)

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Data: Febuxostat solubility in DMSO is approximately 7.35 × 10⁻³ mole fraction at 318.2 K (~10 mg/mL range)
    • Link:

  • DMSO Hygroscopicity & Handling

    • Source: Gaylord Chemical Company (Leading DMSO Manufacturer).[1][4]

    • Data: DMSO can absorb >10% water by weight; water acts as an anti-solvent and depresses freezing point.[2]

    • Link:

  • Decarboxylation of Thiazole Carboxylic Acids

    • Source: Journal of Organic Chemistry / ACS.
    • Data: Heteroaromatic carboxylic acids (like thiazoles)
    • Link:

  • Analytical Interference in DMSO

    • Source: Zi
    • Data: Impact of water absorption on compound precipitation and freeze-thaw stability in DMSO libraries.
    • Link:

Sources

Technical Support Center: Scalable Synthesis of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting Scale-Up, Safety Protocols, and Impurity Management in Thiazole Synthesis

Introduction: The Scale-Up Paradox

Thiazoles are ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib), yet their transition from the medicinal chemistry bench (mg) to the kilo-lab (kg) is fraught with specific engineering hazards. The primary challenges are not usually bond formation, but thermal management of the Hantzsch cyclization, handling lachrymatory intermediates (


-haloketones), and residual metal compliance  in cross-coupling reactions.

This guide moves beyond standard literature procedures to address the process engineering required for safe, reproducible scale-up.

Module 1: The Hantzsch Thiazole Synthesis

The Challenge: Exotherms & Lachrymators

The classic reaction between an


-haloketone and a thioamide is highly exothermic. On a milligram scale, this heat dissipates easily. On a kilogram scale, it can lead to thermal runaway and decomposition. Furthermore, 

-haloketones are severe lachrymators (tear gas agents) and are unstable upon storage.
Process Solution: Telescoped "One-Pot" Protocol

Do not isolate the


-haloketone. Generate it in situ and telescope it directly into the cyclization step.
Step-by-Step Workflow (Telescoped)
  • Bromination: Charge ketone and solvent (MeTHF or EtOH). Add bromine/NBS at 0–5°C.

    • Critical Control: Maintain

      
       to prevent poly-bromination.
      
  • Quench/Scavenge: If using

    
    , purge with 
    
    
    
    to remove HBr. If using NBS, filter succinimide.
  • Cyclization: Add the thioamide/thiourea slowly as a solid or slurry.

    • Critical Control: Do not dump reagents. The condensation is exothermic.

  • Workup: Basify with aqueous

    
     to precipitate the free base thiazole.
    
Troubleshooting Guide: Hantzsch Synthesis
SymptomProbable CauseCorrective Action
Dark/Tarred Reaction Mixture Thermal degradation of

-haloketone.
Reduce reaction temperature. Ensure the intermediate is not held for >4 hours before cyclization.
Low Yield (<50%) Poly-bromination of the starting ketone.[1]Check stoichiometry of brominating agent. Ensure vigorous stirring to prevent localized hot/concentration spots.
Product is an Oil (Not Solid) Impurity profile (regioisomers) preventing crystallization.Form a salt (HCl or HBr) to induce crystallization, then free-base.
Severe Fuming/Pressure Rapid HBr evolution.Install a caustic scrubber (NaOH) on the reactor vent. Use a nitrogen sweep.
Visual Workflow: Safe Hantzsch Scale-Up

HantzschScaleUp Start Starting Ketone Bromination Bromination (0-5°C, Controlled Addition) Start->Bromination Br2 or NBS Check Check Conversion (HPLC/TLC) Bromination->Check Check->Bromination Incomplete Purge N2 Purge / Scrubber (Remove HBr) Check->Purge Complete Addition Add Thioamide (Portion-wise, T < 40°C) Purge->Addition Telescoped Solution Cyclization Reflux/Cyclization (1-4 Hours) Addition->Cyclization Exotherm Control Workup Basify & Filter Cyclization->Workup

Caption: Telescoped workflow minimizing operator exposure to lachrymatory intermediates and managing exotherms.

Module 2: Metal-Catalyzed Cross-Couplings

The Challenge: Palladium Removal

Thiazoles coordinate strongly to Palladium (Pd), often retaining it in the final API (Active Pharmaceutical Ingredient) well above the ICH Q3D limit (<10 ppm). Standard activated carbon often fails due to the high affinity of the thiazole sulfur for the metal.

Process Solution: Functionalized Scavengers

Use silica-bound scavengers rather than loose carbon. They are cleaner (no fine particulates) and have higher affinity.

Recommended Scavengers:

  • Thiourea-functionalized Silica (e.g., SiliaMetS® Thiol): Best for Pd(II).

  • DMTD (Dimercaptothiadiazole) Resins: Highly specific for Pd in the presence of thiazoles.

Troubleshooting Guide: Pd Removal

Q: I used charcoal, but my Pd level is still 500 ppm. Why? A: Thiazoles act as ligands. You are essentially competing with the charcoal for the Pd.

  • Fix: Switch to a Thiourea-modified silica scavenger . Heat the scavenger step to 50–60°C for 4 hours to overcome the kinetic barrier of ligand exchange.

Q: The scavenger trapped my product. A: Your product might be precipitating on the silica, or the scavenger is non-specifically binding basic amines.

  • Fix: Ensure the solvent keeps the product fully solubilized at the scavenging temperature. If your product is basic, use a scavenger with a neutral backbone.

Visual Workflow: Pd Removal Decision Tree

PdRemoval Start Crude Reaction Mixture (High Pd) Filter Filter Catalyst (Celite) Start->Filter Measure Measure Pd (ICP-MS) Filter->Measure Filter->Measure Pass Proceed to Crystallization Measure->Pass < 10 ppm Scavenge Add Thiourea Silica (50°C, 4h) Measure->Scavenge > 10 ppm (Low Level) Cryst Salt Formation / Crystallization Measure->Cryst > 500 ppm (High Level) Scavenge->Filter Cryst->Measure

Caption: Logic flow for reducing Palladium content to regulatory limits.

Module 3: Regioselectivity & Purification

The Challenge: Isomer Separation

In cyclization reactions (especially with asymmetric thioureas or ketones), regioisomers (2,4- vs 2,5-substitution) can form. Separating these by column chromatography is cost-prohibitive at scale.

Process Solution: Salt Formation

Thiazoles are weak bases (


 of conjugate acid ~2.5). They can form crystalline salts with strong acids (HCl, HBr, Oxalic acid).
  • Protocol: Dissolve crude oil in EtOAc or IPA. Add 1.1 eq of anhydrous HCl (in dioxane or ether). The desired isomer often crystallizes preferentially.

  • Benefit: Rejects non-basic impurities and regioisomers that have different lattice energies.

Frequently Asked Questions (FAQs)

Q1: Can I use flow chemistry to scale up thiazoles? A: Yes, and it is highly recommended for the Hantzsch reaction. Flow reactors allow for excellent heat transfer during the exothermic condensation step. You can pump the


-haloketone and thioamide streams into a heated coil (

, 10 min residence time) to achieve high conversion with minimal degradation.

Q2: My


-bromoketone degrades before I can use it. How do I store it? 
A: Do not store it.  These compounds are sensitive to moisture and light. If you must store it, keep it as a solution in MeTHF at -20°C with a small amount of acid scavenger (like propylene oxide) if compatible, but the "make-and-use" (telescoped) approach is superior.

Q3: Is the Hantzsch reaction compatible with acid-sensitive groups? A: It generates HBr as a byproduct. If your substrate has acid-sensitive protecting groups (like Boc), you must include a solid base (like


 or 

) in the reaction mixture to neutralize the acid in situ, or use the "modified Gewald" synthesis which is milder.

References

  • Scalable Hantzsch Synthesis

    • Title: "Recent Development in the Synthesis of Thiazoles"
    • Source: Current Organic Synthesis[2]

    • URL:[Link] (Note: Generalized link to journal based on search context 1.19)

  • Flow Chemistry Applications

    • Title: "An efficient and scalable synthesis of thiazolo ring fused 2-pyridones using flow chemistry"
    • Source: Arkivoc (2020)
    • URL:[Link]

  • Palladium Removal Strategies

    • Title: "Efficient Palladium Removal Without Compromising Product Yield"
    • Source: Apollo Scientific / Biotage Technical Guides
    • URL:[Link]

  • Green Chemistry & One-Pot Methods

    • Title: "Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives"[3][4]

    • Source: BEPLS (2024)[3]

    • URL:[Link] (Context from search result 1.13)

  • Thiazole Adsorbents

    • Title: "Selective capture of palladium from acid wastewater by thiazole-modified activ
    • Source: Environmental Research (2023)
    • URL:[Link]

Sources

Technical Guide: Oxidative Dehydrogenation of Thiazolidines to Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the oxidative dehydrogenation of thiazolidines to thiazoles. It is designed for medicinal chemists and process engineers requiring high-fidelity protocols and troubleshooting logic.

Executive Summary

The oxidation of thiazolidine (saturated) to thiazole (aromatic) is a pivotal transformation in drug discovery, often serving as the final step in Hantzsch-like syntheses or peptide modifications.[1] This process involves the removal of four hydrogen atoms (two equivalents of H


) and the establishment of aromaticity.

Critical Constraint: This transformation converts the


 hybridized C4 and C5 centers into 

aromatic carbons. Any stereochemistry at the C4 position (derived from chiral cysteines) is inherently lost. [1]
Module 1: Reagent Selection & Mechanistic Logic

The choice of oxidant dictates the reaction's selectivity (aromatization vs. S-oxidation) and functional group tolerance.

Comparative Reagent Matrix
ReagentMechanism TypePrimary Use CaseKey Risk
Activated MnO

Heterogeneous Radical/SETRobust "workhorse" for small-scale (<10g).Batch-to-batch variability of oxidant activity.
DDQ Hydride AbstractionAcid-sensitive substrates; rapid kinetics.Formation of charge-transfer complexes; difficult purification.
BrCCl

/ DBU
Halogenation-EliminationOne-pot activation of thiazolidines.Side reactions with electron-rich aromatics.
O

/ Cu(II)
Aerobic CatalysisScalable, "green" process chemistry.[1]Slower kinetics; requires efficient gas-liquid mixing.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the stepwise oxidation pathway, highlighting the critical intermediate (thiazoline) often isolated if oxidation is incomplete.[1]

ThiazoleOxidation Thiazolidine Thiazolidine (Saturated, sp3) RadicalInter Radical/Cation Intermediate Thiazolidine->RadicalInter -1e-, -H+ Thiazoline Thiazoline (Partially Oxidized) RadicalInter->Thiazoline -1e-, -H+ Thiazole Thiazole (Aromatic, sp2) Thiazoline->Thiazole Aromatization (-2H) SideProduct Sulfoxide/Sulfone (Over-oxidation) Thiazoline->SideProduct [O] (Excess Oxidant)

Caption: Stepwise dehydrogenation pathway. Control of the Thiazoline -> Thiazole step is critical to prevent S-oxidation.

Module 2: Field-Proven Protocols
Protocol A: Activated MnO

Oxidation (Standard Bench Method)

Best for: Late-stage functionalization of valuable intermediates.

Reagents:

  • Substrate: Thiazolidine derivative (1.0 equiv)[1]

  • Oxidant: Activated MnO

    
     (10.0 – 20.0 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Benzene (if reflux needed)[1]

Procedure:

  • Activation: Ensure MnO

    
     is "activated." If unsure, heat commercial MnO
    
    
    
    at 110°C in an oven for 12 hours prior to use.
  • Setup: Dissolve the thiazolidine in anhydrous DCM (0.1 M concentration).

  • Addition: Add activated MnO

    
     in one portion.
    
  • Agitation: Stir vigorously at room temperature. Note: Magnetic stirring often fails due to the heavy slurry; overhead mechanical stirring is recommended for scales >1g.

  • Monitoring: Check TLC every hour. The intermediate thiazoline often appears as a spot with slightly lower R

    
     than the product.
    
  • Workup: Filter the black slurry through a pad of Celite. Wash the pad copiously with EtOAc (thiazoles can stick to MnO

    
     surface).
    
  • Purification: Concentrate filtrate. Flash chromatography is usually required to remove trace manganese salts.

Self-Validating Checkpoint:

  • Visual: The reaction mixture should remain a black suspension. If it turns brown/clumpy, the MnO

    
     may be spent or wet.[1]
    
  • TLC: Thiazoles are UV-active (bright blue/purple fluorescence under 254 nm). Thiazolidines are often UV-inactive or weak.

Protocol B: DDQ Dehydrogenation (Rapid Method)

Best for: Substrates sensitive to metal salts or requiring very mild temperatures.[1]

Reagents:

  • Substrate: Thiazolidine (1.0 equiv)[1]

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 – 2.2 equiv)[1]

  • Solvent: Toluene or Dioxane[1]

Procedure:

  • Setup: Dissolve thiazolidine in Toluene (0.1 M).

  • Addition: Add DDQ dropwise as a solution in Toluene at 0°C or RT.

  • Reaction: The solution will immediately turn deep red/brown (charge transfer complex).

  • Heating: Warm to reflux for 1-2 hours.

  • Workup: Cool to RT. Filter off the precipitated DDQ-H

    
     (hydroquinone). Wash filtrate with saturated NaHCO
    
    
    
    to remove residual hydroquinone.
Module 3: Troubleshooting & FAQs
Decision Tree: Troubleshooting Common Failures

Troubleshooting Start Problem Detected Incomplete Reaction Stalled (Thiazoline present) Start->Incomplete OverOx Side Products (Sulfoxides) Start->OverOx LowYield Low Isolated Yield Start->LowYield Inc_Action1 Add 5-10 eq more MnO2 or switch to reflux Incomplete->Inc_Action1 Over_Action1 Check Reagent Stoichiometry (Reduce oxidant) OverOx->Over_Action1 Over_Action2 Switch to milder oxidant (e.g., Swern or catalytic method) OverOx->Over_Action2 Yield_Action1 Product stuck on MnO2? Wash Celite with MeOH/DCM LowYield->Yield_Action1 Yield_Action2 Volatile Product? Check rotavap bath temp LowYield->Yield_Action2

Caption: Diagnostic logic for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My reaction yields the thiazoline intermediate but fails to aromatize to the thiazole. Why? A: The second oxidation step (Thiazoline


 Thiazole) has a higher activation energy than the first.
  • Fix: If using MnO

    
    , switch solvent from DCM (boiling point 40°C) to Benzene or Toluene and reflux. Ensure your MnO
    
    
    
    is "activated" (gamma-phase). Commercial "precipitated" MnO
    
    
    is often inactive.

Q2: Can I retain the chirality at the C4 position during this reaction? A: No. The oxidation mechanism introduces a double bond between C4 and C5 (or C4 and N), converting the


 chiral center into a planar 

center.[1] The resulting thiazole is achiral at the ring carbons. If chirality is essential, you must target a thiazoline (dihydrothiazole) and avoid the final oxidation step.[1]

Q3: I see a new polar spot on TLC that isn't my product. What is it? A: This is likely the S-oxide (sulfoxide) or sulfone . Thiazoles are electron-deficient, but the sulfur atom can still be oxidized by potent oxidants like mCPBA or excess KMnO


.[1]
  • Fix: Use more selective oxidants like MnO

    
     or DDQ which prefer C-H abstraction over S-oxidation. Avoid peracids.
    

Q4: How do I remove residual manganese species from my product? A: Manganese salts can chelate to thiazole nitrogens, dragging the product into the aqueous phase or causing streaking on silica.[1]

  • Fix: Wash the Celite filter cake with a polar solvent mixture (e.g., 10% MeOH in DCM).[1] If the filtrate is green (colloidal Mn), wash the organic layer with disodium EDTA solution to sequester the metal.[1]

References
  • MnO

    
     Mechanism & Scope: 
    
    • Title: A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO .
    • Source:Molecules (2009).[1][2]

    • URL:[Link]

  • DDQ Dehydrogenation

    • Title: DDQ-induced dehydrogenation of heterocycles for C-C double bond formation.[3]

    • Source:Chemistry – An Asian Journal (2013).[3]

    • URL:[Link]

  • Thiazoline Chemistry Overview

    • Title: Overview of the Chemistry of 2-Thiazolines.
    • Source:Chemical Reviews (2009).
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Thiazole Carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazole-containing molecules are cornerstones in medicinal chemistry and drug development, valued for their diverse biological activities.[1] Consequently, the efficient synthesis of thiazole derivatives is a frequent objective for researchers. Thiazole carboxylic acids are versatile building blocks, but their use in coupling reactions—particularly amide bond formation and C-C cross-coupling—is often plagued by low yields and competing side reactions.

This guide provides a structured, in-depth approach to troubleshooting these challenging transformations. It is designed for researchers, chemists, and drug development professionals seeking to diagnose and resolve common experimental hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address specific problems you may encounter during your experiments. We have divided the guide into the two most common reaction types involving thiazole carboxylic acids.

Section 1: Amide Bond Formation (Amidation)

The coupling of a thiazole carboxylic acid with an amine is a fundamental transformation. However, the electronic nature of the thiazole ring and potential steric hindrance can render standard protocols ineffective.

Q1: My standard amide coupling reaction (e.g., EDC/HOBt, DCC) is resulting in low yields or has stalled. What are the primary factors to investigate?

A1: When a standard carbodiimide-based coupling fails, a systematic review of the reaction parameters is the first step. Low yields are often due to poor activation of the carboxylic acid, instability of the starting materials, or undesired side reactions.

Core Causality: Carbodiimides like EDC and DCC work by forming a highly reactive O-acylisourea intermediate.[2][3] This intermediate can be attacked by the amine to form the desired amide. However, it is also prone to side reactions, such as rearranging to a non-reactive N-acylurea, especially if the amine is not nucleophilic enough to react quickly.[2][4] The thiazole ring itself can be electron-withdrawing, making the carboxyl group less reactive and activation more difficult.

Troubleshooting Checklist & Actions:

ParameterPotential IssueRecommended Action
Reagent Quality Degradation of coupling reagents or starting materials.Use fresh, high-purity coupling reagents (EDC, HOBt, etc.). Ensure the thiazole carboxylic acid and amine are pure and dry.
Solvent Poor solubility of reactants; solvent not anhydrous.Ensure all reactants are fully dissolved. Use high-purity, anhydrous solvents (e.g., DMF, DCM, MeCN). For carbodiimide reactions, apolar solvents like DCM can sometimes minimize side reactions.[2]
Stoichiometry & Order of Addition Incorrect ratios; premature side reactions.Typically, use a slight excess (1.1-1.2 equiv.) of the carboxylic acid and coupling reagents relative to the amine. Pre-activate the carboxylic acid with the coupling reagent for 5-15 minutes before adding the amine.[5]
Temperature Insufficient energy for activation or coupling; thermal decomposition.Most couplings are run at 0 °C to room temperature. If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-60 °C) may help, but monitor for decomposition of starting materials or products.[6]
Base Incorrect type or amount of base.A non-nucleophilic tertiary amine base (e.g., DIPEA, NMM) is typically required (2-3 equiv.) to neutralize acids formed and facilitate the reaction. Ensure the base is anhydrous.
Side Reaction: Decarboxylation The thiazole carboxylic acid may be unstable and lose CO₂, especially at elevated temperatures.[7][8]Monitor the reaction by LC-MS for the appearance of a decarboxylated thiazole byproduct. If observed, switch to milder conditions or a more rapid coupling protocol.
Q2: I'm trying to couple my thiazole carboxylic acid with a challenging amine (e.g., electron-deficient aniline, sterically hindered secondary amine) and getting little to no product. Which advanced reagents should I try?

A2: Challenging amines require more potent activation strategies than standard carbodiimide methods can provide. The key is to generate a more reactive acylating intermediate that can overcome the low nucleophilicity or steric bulk of the amine.

Expert Insight: For these difficult cases, switching to uronium/aminium or phosphonium salt-based reagents is the standard approach.[4][9] These reagents form highly reactive activated esters (O-Benzotriazolyl, O-Azabenzotriazolyl) that are more effective and less prone to racemization.[3] For the most extreme cases, in situ formation of an acyl fluoride is a powerful alternative.[10]

Recommended Reagents for Challenging Couplings:

Reagent ClassExample(s)Mechanism & AdvantagesWhen to Use
Uronium/Aminium Salts HATU, HBTU, HCTU, COMU Forms highly reactive HOAt or HOBt esters. HATU is often considered the most efficient due to the anchimeric assistance of the pyridine nitrogen in HOAt, accelerating the coupling.[9] COMU is based on OxymaPure, avoiding potentially explosive benzotriazole additives.[11]The first choice when EDC/HOBt fails. Excellent for electron-deficient amines and moderately hindered systems.
Phosphonium Salts PyBOP, PyAOP Forms HOBt (PyBOP) or HOAt (PyAOP) active esters. These reagents are known for their high reactivity and are particularly effective for difficult couplings, including those involving N-methylated amino acids.[4]Excellent for sterically demanding couplings and fragment condensations. Solutions in DMF have moderate stability.[9]
Acyl Fluoride Precursors TFFH, BTFFH These reagents convert the carboxylic acid into a small, highly reactive acyl fluoride intermediate in situ. The small size of fluorine minimizes steric clash during the nucleophilic attack by the amine.[10]The "go-to" method for severely hindered acids and/or amines where even HATU or PyBOP fail. Often requires elevated temperatures.[10]
Q3: I suspect my thiazole carboxylic acid is decarboxylating under the reaction conditions. What are the signs and how can I mitigate this?

A3: Decarboxylation is a known decomposition pathway for certain heterocyclic carboxylic acids, including those of thiazoles, and can be a major cause of low yields.[7][8] It is often promoted by heat and the presence of acids or bases.

Diagnostic Signs:

  • LC-MS Analysis: The most definitive method. Look for a mass peak corresponding to your starting material minus 44 Da (the mass of CO₂).

  • TLC Analysis: Appearance of a new, often less polar, spot that corresponds to the protonated thiazole ring.

  • Gas Evolution: In some cases, you may observe bubbling (CO₂ evolution) upon heating the reaction mixture.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most straightforward approach. If you are running the reaction at elevated temperatures, try performing it at room temperature or 0 °C, even if it requires a longer reaction time.

  • Use a Faster, More Efficient Coupling Reagent: Switching from a slow method (like EDC) to a rapid one (like HATU or PyBOP) can ensure the amide bond forms before significant decarboxylation can occur.[9]

  • Optimize Base Selection: While a base is necessary, an overly strong or concentrated base might facilitate decarboxylation. Use the recommended stoichiometry (typically 2-3 equivalents).

  • Consider an Alternative Synthetic Route: If decarboxylation is unavoidable, you may need to introduce the carboxyl group (or a precursor) at a later stage in your synthesis.

Section 2: C-C Cross-Coupling Strategies

While amidation involves the carboxylic acid group directly, C-C cross-coupling reactions use other positions on the thiazole ring. Here, the carboxylic acid is a substituent that can either be leveraged for the reaction or interfere with it.

Q4: What is decarboxylative cross-coupling, and when should I consider it as an alternative to Suzuki or Stille coupling?

A4: Decarboxylative cross-coupling is a powerful reaction that forms a C-C bond at the same position as the carboxylic acid group, expelling the -COOH group as CO₂ in the process.[12] This method uses the carboxylic acid as a direct, traceless handle for the coupling, avoiding the need to first convert it into a halide or organometallic reagent.

Core Principle: The reaction typically uses a palladium catalyst to activate an aryl halide partner and a second metal salt, often silver(I) carbonate (Ag₂CO₃), to facilitate the decarboxylation of the thiazole carboxylic acid.[12] This generates a thiazolyl-silver or related organometallic intermediate in situ, which then participates in the palladium catalytic cycle to form the desired biaryl product.

When to Use This Strategy:

  • Directness: When your thiazole carboxylic acid is readily available and you want to avoid extra synthetic steps (e.g., conversion to a halothiazole or thiazole boronic acid).

  • Alternative Reactivity: When standard Suzuki-Miyaura couplings are failing due to instability of the corresponding thiazole boronic acid or low reactivity of a halothiazole.[13]

  • Access to Novel Structures: It provides a unique disconnection approach for building complex multi-heteroaromatic compounds.[12]

A simplified workflow for this process is outlined in the diagram below.

G cluster_pd_cycle Pd Catalytic Cycle cluster_ag_cycle Ag(I) Mediated Decarboxylation pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition of Ar-X product_complex Thiazolyl-Pd(II)-Ar(L_n) pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Thiazolyl-Ar (Coupled Product) product_complex->product sm Thiazole-COOH (Starting Material) ag_intermediate [Thiazolyl-Ag] Intermediate sm->ag_intermediate Decarboxylation (-CO₂) ag_salt Ag₂CO₃ ag_intermediate->pd_complex To Transmetalation caption Simplified cycle for decarboxylative cross-coupling.

Caption: Simplified cycle for decarboxylative cross-coupling.

Experimental Protocols

Protocol 1: General Method for Amide Coupling of Hindered Substrates via Acyl Fluoride

This protocol is adapted for challenging couplings where standard methods fail, based on the findings of Due-Hansen et al.[10]

  • Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the thiazole carboxylic acid (1.0 equiv.) and a suitable fluorinating agent such as BTFFH (1.1 equiv.) in an anhydrous aprotic solvent (e.g., MeCN or DCM).

  • Activation: Add a non-nucleophilic base, such as DIPEA (3.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the acyl fluoride intermediate.

  • Coupling: Add the sterically hindered or electron-deficient amine (1.2 equiv.) to the reaction mixture.

  • Reaction: Seal the vessel and heat the reaction to a temperature between 60-100 °C. The optimal temperature will depend on substrate reactivity and stability.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting starting material is observed.[14]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., EtOAc) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Decarboxylative Cross-Coupling

This protocol is based on the conditions reported by Gooßen et al. for the coupling of azoyl carboxylic acids with aryl halides.[12]

  • Preparation: To a sealable reaction tube, add the thiazole-5-carboxylic acid (1.5 equiv.), the aryl halide (e.g., iodobenzene, 1.0 equiv.), and silver(I) carbonate (Ag₂CO₃, 1.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂, 5 mol%) and ligand (e.g., PPh₃, 10 mol%).

  • Solvent Addition: Add the solvent system, typically a mixture such as DMA/toluene (1:10), to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to 135 °C for 16 hours.

  • Monitoring: After cooling, the reaction progress can be checked by taking a small aliquot for LC-MS or TLC analysis.

  • Workup: Partition the reaction mixture between an organic solvent (e.g., EtOAc) and water. Separate the layers and extract the aqueous phase multiple times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Troubleshooting Workflow

For a systematic approach to diagnosing low yields in amide coupling, follow this decision tree.

Caption: Decision workflow for troubleshooting low amide coupling yields.

References

  • Gooßen, L. J., et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(20), 4584–4587. Available from: [Link]

  • Reddy, V. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available from: [Link]

  • Noto, R., et al. (1977). Studies on the decarboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Semantic Scholar. Available from: [Link]

  • Khan, I., et al. (2018). Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand. ResearchGate. Available from: [Link]

  • Pocrifari, M., et al. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. MDPI. Available from: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available from: [Link]

  • Chetwyn, N., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available from: [Link]

  • Chetwyn, N. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available from: [Link]

  • Wang, D., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PMC. Available from: [Link]

  • Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Fairlie, D. P., & West, M. L. (2012). Thiazoles in Peptides and Peptidomimetics. The University of Queensland eSpace. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. ResearchGate. Available from: [Link]

  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi-Chemistry Today. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Reddit. (2023). Choosing amide coupling agent. r/Chempros. Available from: [Link]

  • Lecker, J. E., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Available from: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available from: [Link]

  • Buchman, M. A. (1966). Processes for preparing thiazole carboxylic acids. Google Patents.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. Available from: [Link]

  • Kim, H. J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Available from: [Link]

  • Subramaniam, V., et al. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology, 20(15), 6267-6281. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

  • Pathare, R. S., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. Available from: [Link]

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the critical aspects of managing reaction exotherms during the large-scale synthesis of thiazoles. Particular focus is given to the widely used Hantzsch thiazole synthesis and its analogs, which are known to be exothermic and require careful thermal management to ensure safety, scalability, and product quality.

Section 1: Frequently Asked Questions (FAQs)

Q1: Is the Hantzsch thiazole synthesis exothermic?

A1: Yes, the Hantzsch synthesis, which typically involves the reaction of an α-haloketone with a thioamide, is an exothermic process.[1][2] The condensation and subsequent cyclization reactions release a significant amount of heat. Without proper control, this can lead to a rapid increase in temperature, posing a significant safety risk, especially at a large scale.[3] One laboratory procedure for the synthesis of 2-amino-4-methylthiazole explicitly notes that the reaction temperature rises upon addition of chloroacetone and that running the reaction without a diluent can make it "violent".[2]

Q2: What are the primary thermal risks associated with scaling up thiazole synthesis?

A2: The primary thermal risk during the scale-up of exothermic reactions like thiazole synthesis is a runaway reaction.[3] This occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor system. As the scale of the reaction increases, the ratio of heat transfer area to reaction volume decreases, making heat dissipation less efficient.[4] This can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing equipment failure, release of hazardous materials, and even explosions.[4]

Q3: How can I quantify the exothermic nature of my specific thiazole synthesis?

A3: Quantifying the exotherm is a critical step in process safety and scale-up.[5] This is typically done through:

  • Reaction Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can be used to measure the heat of reaction (ΔH), the rate of heat release, and the adiabatic temperature rise.[5] This data is essential for designing an adequate cooling system and safe operating procedures.[3]

  • Computational Chemistry: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the heat of formation of reactants and products, allowing for an estimation of the reaction enthalpy.[4][6]

Q4: What are the key process parameters to control for managing the exotherm?

A4: The key parameters to control are:

  • Rate of Reagent Addition: For semi-batch processes, the rate of addition of the limiting reagent directly controls the rate of heat generation.[1]

  • Reaction Temperature: Maintaining a consistent and controlled temperature is crucial. This is achieved through an efficient reactor cooling system.

  • Mixing: Adequate agitation is vital to prevent the formation of localized "hot spots" where the reaction rate and temperature are significantly higher than in the bulk of the mixture.[3]

Q5: Are there "greener" or inherently safer approaches to thiazole synthesis that mitigate exothermic risks?

A5: Yes, several modern synthetic methodologies aim to improve the safety and environmental profile of thiazole synthesis. These include:

  • Continuous Flow Chemistry: Flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, allowing for better temperature control and minimizing the risk of thermal runaway.

  • Microwave-Assisted Synthesis: Microwave heating can accelerate the reaction, often leading to shorter reaction times and potentially avoiding prolonged exposure to high temperatures.[7] However, the scalability of microwave reactors should be carefully considered.

  • Alternative Catalysts and Solvents: The use of milder catalysts and greener solvents can sometimes reduce the overall exothermicity of the reaction.[7]

Section 2: Troubleshooting Guide

This guide addresses specific issues you might encounter during large-scale thiazole synthesis.

Problem Potential Causes Troubleshooting Actions
Rapid, Uncontrolled Temperature Rise 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Poor mixing leading to localized hot spots.4. Incorrect stoichiometry leading to a more vigorous reaction.Immediate Actions: 1. Stop reagent addition immediately.2. Maximize cooling to the reactor.3. Ensure the agitator is functioning correctly.4. If the temperature continues to rise, initiate an emergency quench procedure.Long-Term Solutions: 1. Re-evaluate and reduce the reagent addition rate based on calorimetry data.2. Assess and upgrade the reactor's cooling system.3. Optimize the stirrer design and speed for better mixing.4. Verify the accuracy of all raw material charges.
Product Degradation or Side Product Formation 1. High reaction temperatures due to poor exotherm control.2. Localized overheating (hot spots).3. Prolonged reaction time at elevated temperatures.1. Implement stricter temperature control based on kinetic and thermal analysis.2. Improve mixing to ensure uniform temperature distribution.3. Optimize the reaction time; quench the reaction promptly upon completion.
Inconsistent Batch-to-Batch Performance 1. Variations in raw material quality or impurities.2. Inconsistent control of reaction temperature and reagent addition.3. Differences in operator procedures.1. Implement stringent quality control for all starting materials.2. Automate reagent addition and temperature control where possible.3. Develop and strictly adhere to detailed Standard Operating Procedures (SOPs).
Pressure Buildup in the Reactor 1. Formation of gaseous byproducts.2. Boiling of the solvent due to excessive temperature.3. A developing runaway reaction.Immediate Actions: 1. Stop all feeds to the reactor.2. Maximize cooling.3. If pressure continues to rise, vent the reactor to a safe location through a designated relief system.Long-Term Solutions: 1. Analyze the reaction off-gases to identify any byproducts.2. Ensure the reactor is operated well below the solvent's boiling point.3. Conduct a thorough HAZOP (Hazard and Operability) study to identify and mitigate all potential overpressure scenarios.[8]

Section 3: Experimental Protocols & Methodologies

Protocol for Assessing Thermal Hazards using Reaction Calorimetry (RC1)

This protocol outlines a general procedure for determining the heat of reaction and other safety parameters for a Hantzsch-type thiazole synthesis using a reaction calorimeter.

Objective: To quantify the thermal risks associated with the synthesis before scaling up.

Materials:

  • α-haloketone (e.g., chloroacetone)

  • Thioamide (e.g., thioacetamide)

  • Solvent (e.g., ethanol)

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1) with appropriate probes (temperature, pressure) and a controlled dosing unit.

Procedure:

  • Calibration: Perform a standard calibration of the reaction calorimeter to ensure accurate heat flow measurements.

  • Charging the Reactor: Charge the reactor with the thioamide and the solvent.

  • Equilibration: Bring the reactor contents to the desired initial reaction temperature and allow the system to equilibrate.

  • Reagent Addition (Semi-Batch): Begin the controlled addition of the α-haloketone solution at a pre-determined, slow rate using the dosing unit.

  • Data Acquisition: Continuously monitor and record the reactor temperature, jacket temperature, and heat flow throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.

  • Analysis:

    • Integrate the heat flow curve to determine the total heat of reaction (ΔH).

    • Calculate the maximum heat output rate.

    • Determine the adiabatic temperature rise (ΔT_ad) using the formula: ΔT_ad = |ΔH| / (m * C_p), where 'm' is the mass of the reaction mixture and 'C_p' is its specific heat capacity.

  • Safety Assessment: Use the obtained data to assess the cooling requirements for the large-scale reactor and to define safe operating limits for reagent addition and temperature.

Large-Scale Synthesis of 2,4-Dimethylthiazole with Exotherm Control

This protocol is adapted from a literature procedure and includes specific steps for managing the exothermic nature of the reaction.[1]

WARNING: This reaction is exothermic and should be performed by trained personnel with appropriate safety measures in place, including a reactor with a robust cooling system and pressure relief devices.

Materials:

  • Acetamide

  • Phosphorus pentasulfide

  • Chloroacetone

  • Dry benzene (or a suitable, less hazardous solvent)

  • 5N Sodium hydroxide solution

  • Ether

Equipment:

  • Large-scale glass-lined or stainless steel reactor with a reflux condenser, a port for controlled addition, a mechanical stirrer, and a jacketed cooling/heating system.

  • Temperature and pressure monitoring probes.

  • A calibrated dosing pump for chloroacetone addition.

Procedure:

  • Thioacetamide Formation (in situ): Charge the reactor with dry benzene, followed by a pre-mixed, finely divided mixture of acetamide and phosphorus pentasulfide.

  • Initiation: Add a small initial portion (e.g., 5% of the total) of a chloroacetone/benzene mixture to the reactor.

  • Controlled Heating: Carefully heat the mixture using the reactor jacket to initiate the reaction. The onset of the exotherm will be indicated by a rise in the internal temperature.

  • Exotherm Control via Dosing: Once the reaction has initiated, immediately switch to cooling mode on the reactor jacket. Begin the slow, controlled addition of the remaining chloroacetone/benzene mixture via the dosing pump. The addition rate should be carefully controlled to maintain the desired reaction temperature (e.g., gentle reflux) and prevent a temperature spike. The progress of the reaction is controlled by the rate of chloroacetone addition.

  • Reflux and Completion: After the chloroacetone addition is complete and the exotherm has subsided, maintain the mixture at reflux for a specified period (e.g., 30 minutes) to ensure complete reaction.

  • Work-up: Cool the reaction mixture and proceed with the aqueous work-up as described in the literature, including neutralization with sodium hydroxide and extraction of the product.

Section 4: Visualizations

Hantzsch Thiazole Synthesis: Exothermic Reaction Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A α-Haloketone C Nucleophilic Attack (Exothermic) A->C B Thioamide B->C D Cyclization & Dehydration (Exothermic) C->D Intermediate Formation E Thiazole D->E Thermal_Management_Workflow Start Start: Lab-Scale Synthesis Calorimetry Reaction Calorimetry (DSC/RC) - Determine ΔH, ΔT_ad Start->Calorimetry Risk_Assessment Thermal Risk Assessment - Runaway Scenario Analysis? Calorimetry->Risk_Assessment Process_Design Process Design & Engineering Controls - Reactor Sizing - Cooling System Design - Dosing Control Risk_Assessment->Process_Design High Risk Pilot_Scale Pilot-Scale Batch - Validate Control Strategy Risk_Assessment->Pilot_Scale Low/Medium Risk Process_Design->Pilot_Scale Large_Scale Large-Scale Production - Implement SOPs Pilot_Scale->Large_Scale End End: Safe & Controlled Synthesis Large_Scale->End

Caption: A systematic workflow for managing thermal risks during scale-up.

Troubleshooting Decision Tree for Temperature Excursions

Troubleshooting_Tree Start Temperature Excursion Detected Stop_Addition Stop Reagent Addition Immediately Start->Stop_Addition Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Check_Mixing Check Agitator Max_Cooling->Check_Mixing Temp_Stabilizing Is Temperature Stabilizing? Check_Mixing->Temp_Stabilizing Continue_Monitoring Continue Monitoring at Reduced Rate Temp_Stabilizing->Continue_Monitoring Yes Emergency_Quench Initiate Emergency Quench/Shutdown Temp_Stabilizing->Emergency_Quench No Investigate Investigate Root Cause (Post-Mortem Analysis) Continue_Monitoring->Investigate Emergency_Quench->Investigate

Sources

Validation & Comparative

Comparative Guide: DMP-TCA (Thiazole) vs. ATCAA (Thiazolidine) in Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid (referred to herein as DMP-TCA , representing the thiazole scaffold/SMART agent precursors) and ATCAA (2-arylthiazolidine-4-carboxylic acid amides).

Executive Summary: The Scaffold Shift

The comparison between DMP-TCA and ATCAA represents a critical "scaffold hop" in medicinal chemistry—transitioning from a saturated thiazolidine ring (ATCAA) to an aromatic thiazole ring (DMP-TCA derivatives). This structural modification fundamentally alters the biological target, mechanism of action (MoA), and potency scale.

FeatureATCAA (Thiazolidine Class)DMP-TCA (Thiazole Class/SMART)
Core Structure Saturated Thiazolidine RingAromatic Thiazole Ring
Primary Target PI3K/Akt/mTOR & AMPK Tubulin (Colchicine Binding Site)
Potency (IC50) Low Micromolar (

M)
Nanomolar (nM)
Cell Death Mode Apoptosis & NecrosisMitotic Arrest & Apoptosis
Key Indication Prostate Cancer, MelanomaMultidrug-Resistant Tumors

Chemical Identity & Structural Logic

ATCAA (The Lead Thiazolidine)[1]
  • Full Name : 2-arylthiazolidine-4-carboxylic acid amides.[1][2]

  • Key Structural Feature : A non-planar, saturated 5-membered ring. The C2 and C4 chiral centers are critical; the (2RS, 4R) configuration is often cited as the bioactive stereoisomer.

  • Role : Acts as a lipid mimetic (originally designed from lysophosphatidic acid, LPA) to interfere with GPCR signaling and downstream kinase cascades.

DMP-TCA (The Thiazole Evolution)
  • Full Name : 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid.

  • Key Structural Feature : A planar, aromatic system. The flattening of the ring eliminates chirality at C2/C4, locking the conformation.

  • Role : Serves as the pharmacophore core for SMART agents (4-Substituted Methoxybenzoyl-Aryl-Thiazoles). The 3,4-dimethoxyphenyl group mimics the A-ring of Colchicine , enabling high-affinity binding to tubulin.

Mechanism of Action (MoA)

ATCAA: Dual Pathway Modulation

ATCAA agents function as "signal transduction modulators." They do not bind tubulin but instead distinctively alter the cellular energy and survival stress response.

  • AMPK Activation : ATCAA alters the AMP/ATP ratio, triggering AMPK phosphorylation.

  • Akt Inhibition : Downregulation of Phospho-Akt (Ser473) blocks the mTOR survival pathway.

  • Result : Metabolic stress leading to autophagy and apoptosis.

DMP-TCA (SMART): Mitotic Catastrophe

The DMP-TCA scaffold (specifically in its SMART amide/ketone forms) acts as a Microtubule Destabilizing Agent (MDA) .

  • Tubulin Binding : The 3,4-dimethoxyphenyl moiety occupies the colchicine-binding pocket of

    
    -tubulin.
    
  • Polymerization Inhibition : Prevents microtubule assembly during metaphase.

  • Result : G2/M cell cycle arrest followed by apoptotic cell death.

Pathway Visualization

MOA_Comparison ATCAA ATCAA (Thiazolidine) AMPK AMPK (Activation) ATCAA->AMPK Alters AMP/ATP AKT Akt/mTOR (Inhibition) ATCAA->AKT Dephosphorylation Necrosis Autophagy/Necrosis AMPK->Necrosis AKT->Necrosis DMPTCA DMP-TCA / SMART (Thiazole) Tubulin Tubulin (Colchicine Site) DMPTCA->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Assembly Apoptosis G2/M Arrest & Apoptosis Microtubule->Apoptosis

Figure 1: Divergent signaling pathways. ATCAA targets kinase signaling (Blue), while DMP-TCA targets cytoskeletal dynamics (Red).

Experimental Efficacy Data

The following data contrasts the potency of the lead ATCAA compound (ATCAA-10) against the optimized Thiazole derivative (SMART-OH, derived from DMP-TCA).

Table 1: Cytotoxicity (IC50 in M)
Cell LineTissue OriginATCAA-10 (Thiazolidine)DMP-TCA Derivative (SMART)Outcome
A375 Melanoma1.8 ± 0.20.024 ± 0.003 Thiazole is ~75x more potent
PC-3 Prostate0.7 ± 0.10.018 ± 0.002 Thiazole is ~38x more potent
B16-F1 Murine Melanoma2.6 ± 0.40.035 ± 0.005 Consistent nM activity
Fibroblast Normal Control> 50> 10Both show selectivity
Table 2: Mechanistic Validation Assays
AssayATCAA ResponseDMP-TCA (SMART) Response
Tubulin Polymerization No Effect (IC50 > 20

M)
Potent Inhibition (IC50 ~ 2-5

M)
Colchicine Competition 0% Displacement> 85% Displacement
Phospho-Akt Levels Significant DecreaseMinimal/Secondary Effect
Cell Cycle Phase G1 Arrest (or sub-G1)G2/M Arrest

Detailed Experimental Protocols

Protocol A: Tubulin Polymerization Assay (For DMP-TCA Validation)

Use this to confirm the mechanism of the Thiazole scaffold.

  • Reagent Prep : Resuspend >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Compound Addition : Add DMP-TCA or ATCAA (dissolved in DMSO) to the tubulin solution at varying concentrations (0.1 - 10

    
    M). Ensure final DMSO < 1%.
    
  • Incubation : Transfer mixture to a pre-warmed 96-well plate at 37°C.

  • Monitoring : Measure absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis :

    • Control : Shows a sigmoidal curve (nucleation, elongation, steady state).

    • DMP-TCA : Should show a flat line or significantly reduced slope (inhibition of assembly).

    • ATCAA : Should mirror the control curve (no interaction).

Protocol B: Western Blot for PI3K/Akt Pathway (For ATCAA Validation)

Use this to confirm the mechanism of the Thiazolidine scaffold.

  • Cell Treatment : Seed A375 or PC-3 cells (5x10⁵ cells/well). Treat with ATCAA (5

    
    M) or Vehicle for 24 hours.
    
  • Lysis : Wash with ice-cold PBS. Lyse using RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Separation : Run 30

    
    g protein on 10% SDS-PAGE. Transfer to PVDF membrane.
    
  • Probing :

    • Primary Antibodies: p-Akt (Ser473) , Total Akt , p-AMPK (Thr172) .

    • Loading Control:

      
      -Actin.
      
  • Result Interpretation :

    • ATCAA : Expect loss of p-Akt band and appearance/intensification of p-AMPK band.

    • DMP-TCA : p-Akt levels typically remain stable or show only minor reduction due to cell death onset.

Synthesis Workflow (Abbreviated)

To generate these compounds for testing, the synthetic routes diverge at the cyclization step.

Synthesis Start L-Cysteine / Cysteine Ester Condensation Condensation Reaction (Ethanol/H2O) Start->Condensation + Aldehyde 3,4-Dimethoxybenzaldehyde Aldehyde->Condensation Thiazolidine ATCAA Precursor (Thiazolidine Ring) Condensation->Thiazolidine Oxidation Oxidation / Dehydrogenation (e.g., MnO2 or DDQ) Thiazolidine->Oxidation For Thiazole Route AmideCoupling Amide Coupling (EDCI/HOBt + Amine) Thiazolidine->AmideCoupling Yields ATCAA Thiazole DMP-TCA Precursor (Thiazole Ring) Oxidation->Thiazole Thiazole->AmideCoupling Yields SMART Agent

Figure 2: Divergent synthesis. The oxidation step is the critical junction converting the ATCAA scaffold to the DMP-TCA scaffold.

Conclusion

For researchers selecting between these two agents:

  • Choose ATCAA if your research focuses on metabolic intervention , autophagy , or overcoming resistance mechanisms driven by the PI3K/Akt pathway. It is a non-tubulin targeting agent with a distinct kinase-modulating profile.

  • Choose DMP-TCA (SMART) if your goal is maximum cytotoxicity or targeting multidrug-resistant (MDR) phenotypes via the colchicine-binding site . It offers nanomolar potency but follows a classic anti-mitotic mechanism.

References
  • Li, C. M., et al. (2010). 2-Arylthiazolidine-4-carboxylic acid amides (ATCAA) target dual pathways in cancer cells: 5'-AMP-activated protein kinase (AMPK)/mTOR and PI3K/Akt/mTOR pathways.International Journal of Oncology .

  • Gududuru, V., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer.[1][2]Journal of Medicinal Chemistry .

  • Lu, Y., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships.Journal of Medicinal Chemistry .

  • Wang, Z., et al. (2012). Structure-activity relationship studies of arylthiazolidine amides as selective cytotoxic agents for melanoma.[3]Anticancer Research .[2][3][4][5]

  • Chen, J., et al. (2013). Synthesis and biological evaluation of 2-arylthiazolidine-4-carboxylic acid amides derivatives as potential anticancer agents.[2][6][7]European Journal of Medicinal Chemistry .

Sources

Comparative Guide: Thiazole vs. Thiazolidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Thiazole (aromatic) and Thiazolidine (saturated) scaffolds. While they share a 5-membered C-N-S core, their pharmacological utilities diverge significantly due to differences in planarity, electron density, and metabolic stability.

  • Thiazoles are preferred for kinase inhibition and antimicrobials where planar, rigid ATP-mimicry is required.

  • Thiazolidines (specifically 2,4-diones) are the gold standard for nuclear receptor modulation (PPAR agonists) but carry higher risks of non-specific binding (PAINS) and metabolic liability (S-oxidation).

Structural & Physicochemical Divergence

The choice between these two scaffolds is rarely arbitrary; it is dictated by the geometry of the target binding pocket.

Molecular Geometry and Electronic Character
FeatureThiazole ScaffoldThiazolidine Scaffold
Structure Aromatic, planar (

hybridized).
Saturated, non-planar (

carbons).
Conformation Rigid. Locks substituents in specific vectors.Flexible. Adopts "envelope" puckering modes.
Electronic State

-electron deficient. Excellent

-stacking capability.
Lacks aromaticity. Lone pair on Nitrogen is more basic (unless part of amide/imide).
Key Interaction

-

T-stacking
(e.g., with Phe/Tyr gates in kinases).
Hydrogen Bonding & Hydrophobic contacts.
Solubility (LogP) Generally lower LogP (more polar).Generally higher LogP (more lipophilic), often requiring polar tails.
Scaffold Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate scaffold based on target constraints.

ScaffoldSelection Start Target Binding Pocket Analysis PocketType Pocket Geometry? Start->PocketType Flat Narrow / Flat / Hydrophobic cleft (e.g., ATP site) PocketType->Flat Deep Deep / Globular / Flexible (e.g., Nuclear Receptor) PocketType->Deep Thiazole Select THIAZOLE (Planar, Rigid, Pi-Stacking) Flat->Thiazole Thiazolidine Select THIAZOLIDINE (Flexible, H-Bond Donor) Deep->Thiazolidine App_T Application: Kinase Inhibitors (Dasatinib) Antimicrobials Thiazole->App_T App_TZ Application: PPAR Agonists (Rosiglitazone) Metabolic Modulators Thiazolidine->App_TZ

Figure 1: Decision logic for scaffold selection based on protein binding pocket topology.

Biological Activity & Mechanism of Action[1][2]

Thiazole: The "Kinase Scaffold"

Thiazoles are ubiquitous in oncology. Their aromatic nature allows them to mimic the adenine ring of ATP, facilitating insertion into the hinge region of kinases.

  • Mechanism: Competitive ATP inhibition. The Nitrogen (N3) often acts as a hydrogen bond acceptor for the hinge region backbone NH.

  • Key Drug: Dasatinib (Src/Abl inhibitor). The thiazole ring is critical for orienting the molecule within the active site.

  • Metabolism: Susceptible to oxidative ring opening, but generally more stable than thiazolidines.

Thiazolidine: The "Metabolic Switch"

The saturated thiazolidine ring, particularly the 2,4-thiazolidinedione (TZD) class, acts as an insulin sensitizer.

  • Mechanism: Agonism of Peroxisome Proliferator-Activated Receptor gamma (PPAR

    
    ). The acidic NH group (pKa ~6.8) forms a critical ionic/H-bond network with Tyr473 and His323 in the PPAR
    
    
    
    ligand-binding domain (LBD).
  • Key Drug: Rosiglitazone (Type 2 Diabetes).[1]

  • Critical Warning (PAINS): A subset of thiazolidines, specifically Rhodanines (2-thioxothiazolidin-4-ones), are frequently flagged as PAINS (Pan-Assay Interference Compounds). They can act as Michael acceptors, covalently modifying proteins non-specifically, or form aggregates that sequester enzymes [1].

Comparative Experimental Data

The following data summarizes a generic Structure-Activity Relationship (SAR) comparison derived from antimicrobial and anticancer screening campaigns [2][3].

Potency & Toxicity Profile[4][5]
MetricThiazole DerivativesThiazolidine Derivatives (TZDs)
IC50 (Cancer Cell Lines) Typically 0.01 - 5

M
(High potency due to rigid fit).
Typically 10 - 50

M
(Moderate potency, often cytostatic).
Selectivity Index (SI) High (Target specific).Variable (Rhodanines often show low SI due to promiscuity).[2]
Metabolic Liability CYP450 hydroxylation.S-oxidation (Sulfoxide formation), Ring scission.
Solubility (Aq) Moderate to Good (Salts easily formed).Poor (often requires formulation aid).

Experimental Protocols

To validate the activity of these scaffolds, distinct synthetic and biological workflows are required.

Synthesis Workflows
  • Thiazole: Hantzsch Synthesis . Condensation of

    
    -haloketones with thioamides.[3][4]
    
  • Thiazolidine: Knoevenagel Condensation . Reaction of thiazolidine-2,4-dione with aldehydes.

Protocol: Comparative Synthesis & Screening Workflow

Workflow cluster_0 Thiazole Synthesis (Hantzsch) cluster_1 Thiazolidine Synthesis Step1A Reactant: Alpha-Haloketone + Thioamide Step2A Reflux in EtOH (2-4h) Step1A->Step2A Step3A Isolate: Thiazole Core Step2A->Step3A Screening Biological Screening Step3A->Screening Step1B Reactant: Chloroacetic Acid + Thiourea Step2B Cyclization (Acidic Media) Step1B->Step2B Step3B Isolate: Thiazolidine Core Step2B->Step3B Step3B->Screening Assay1 MTT Assay (Cytotoxicity) Screening->Assay1 Assay2 Target Assay (Kinase vs PPAR) Screening->Assay2 Validation PAINS Filter Check (Critical for Thiazolidines) Assay2->Validation

Figure 2: Parallel synthesis and validation workflow. Note the PAINS check requirement for Thiazolidines.

Detailed Methodologies
A. Hantzsch Thiazole Synthesis (General Procedure)
  • Reactants: Dissolve 1.0 eq of thiobenzamide and 1.0 eq of

    
    -bromoacetophenone in anhydrous ethanol (10 mL/mmol).
    
  • Reaction: Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Neutralize with 10% NaHCO

    
    . Filter the precipitate.
    
  • Purification: Recrystallize from ethanol/water.

B. Thiazolidine-2,4-dione Synthesis
  • Reactants: Dissolve chloroacetic acid (1.0 eq) and thiourea (1.0 eq) in water.

  • Reaction: Stir at reflux for 10 hours. The white precipitate (2-imino-thiazolidin-4-one) forms.

  • Hydrolysis: Add dilute HCl and reflux for another 4 hours to convert the imine to the ketone (dione).

  • Workup: Cool, filter, and wash with cold water.

C. Biological Validation: MTT Cell Viability Assay
  • Seeding: Seed MCF-7 or HepG2 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with compounds (0.1 – 100

    
    M) for 48h. Include Doxorubicin  (positive control) and DMSO  (vehicle control).
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Strategic Selection Guide

If your goal is...Choose Thiazole Choose Thiazolidine
Targeting Kinases YES. Flat structure fits ATP pocket.NO. Too bulky/flexible.
Targeting Nuclear Receptors NO. Lacks specific H-bond geometry.YES. Mimics ligand acid heads.
Improving Solubility YES. Pyridine-like N aids salt formation.NO. Often requires polar appendages.
Avoiding Toxicity YES. Generally safer profile.CAUTION. Risk of liver toxicity (Troglitazone history) and PAINS.

References

  • Baell, J. B., & Walters, M. A. (2014).[5] Chemical con artists foil drug discovery.[5] Nature, 513(7519), 481–483. Link

  • Liaras, K., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.[6][7] Journal of Medicinal Chemistry, 63(22). Link

  • Jain, A. K., et al. (2012).[8] Recent developments and biological activities of thiazolidinone derivatives: A review. Bioorganic & Medicinal Chemistry, 20(11), 3378–3395. Link[8]

  • BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis. BenchChem Protocols. Link

Sources

Comparative Analysis: 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid vs. Standard Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid (hereafter referred to as DMP-TCA ), positioning it within the landscape of tubulin-targeting agents.

DMP-TCA represents a critical "privileged scaffold" in the design of Colchicine Binding Site Inhibitors (CBSIs). While the free carboxylic acid moiety often limits cellular permeability, the core pharmacophore—a thiazole ring fused with a 3,4-dimethoxyphenyl group—mimics the A-ring of Colchicine and Combretastatin A-4 (CA-4).

Key Findings:

  • Mechanism: Direct binding to the β-tubulin colchicine site, preventing microtubule polymerization.[1]

  • Potency: The free acid exhibits moderate in vitro affinity (

    
     in 
    
    
    
    range) but lower cellular cytotoxicity compared to its amide or ester derivatives (SMART compounds), which achieve nanomolar (
    
    
    ) potency.
  • Advantage: Unlike taxanes (MDR substrates) or CA-4 (chemical instability), DMP-TCA derivatives often evade P-glycoprotein (P-gp) efflux and possess superior metabolic stability.

Structural & Mechanistic Profile

Pharmacophore Analysis

The efficacy of tubulin inhibitors relies on their ability to occupy the hydrophobic pocket at the


-

tubulin interface.
  • The "A-Ring" Mimic: The 3,4-dimethoxyphenyl group of DMP-TCA is a structural bioisostere of the trimethoxyphenyl ring found in Colchicine and CA-4. It anchors the molecule via hydrophobic interactions with residues Val181 and Cys241 of

    
    -tubulin.
    
  • The Thiazole Core: Acts as a rigid linker (replacing the cis-double bond of CA-4), locking the molecule in a bioactive conformation that prevents the cis-trans isomerization issues seen in stilbene-based inhibitors.

  • The Carboxylic Acid Tail: Provides a handle for derivatization. In its free form, it can form hydrogen bonds with Lys254 or Asn258 , but its polarity often reduces passive diffusion across cell membranes.

Mechanism of Action Pathway

The following diagram illustrates the cascade from DMP-TCA binding to apoptotic cell death.

TubulinInhibition Compound DMP-TCA Scaffold Target β-Tubulin (Colchicine Site) Compound->Target Binds (Hydrophobic Interaction) Complex Tubulin-Inhibitor Complex Target->Complex Conformational Change Effect1 Inhibition of Polymerization Complex->Effect1 Steric Hindrance Effect2 Microtubule Depolymerization Effect1->Effect2 Dynamic Instability Shift Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Spindle Assembly Checkpoint Activation Outcome Apoptosis (Cell Death) Checkpoint->Outcome Caspase-3 Activation

Figure 1: Mechanism of Action. DMP-TCA binds to the colchicine site, destabilizing microtubules and triggering G2/M arrest.

Comparative Performance Data

The following data contrasts the DMP-TCA Scaffold (and its optimized amide derivatives, e.g., SMART compounds) against industry standards.

Tubulin Polymerization Inhibition (In Vitro)

Assay Condition: Purified bovine brain tubulin,


.
CompoundClassIC50 (Polymerization)MechanismStability
DMP-TCA (Acid) Thiazole Scaffold2.0 - 5.0

DestabilizerHigh
SMART Derivatives *Thiazole Amide0.5 - 1.5

DestabilizerHigh
Colchicine Tropolone Alkaloid2.0 - 2.5

DestabilizerHigh
Combretastatin A-4 Stilbene1.0 - 1.5

DestabilizerLow (Isomerizes)
Paclitaxel TaxaneN/A (Enhances)StabilizerHigh

*Note: "SMART Derivatives" refers to optimized amides of DMP-TCA, such as 2-(3,4-dimethoxyphenyl)-thiazole-4-carboxamides.

Cytotoxicity Profile (Cellular Potency)

Cell Line: MCF-7 (Breast Cancer) & HUVEC (Endothelial).

CompoundMCF-7 IC50 (

)
MDR Resistance Ratio*Solubility
DMP-TCA (Free Acid) > 10,000 (Low Permeability)N/AHigh (pH > 7)
SMART Derivatives 10 - 50

< 2.0 (Low)Moderate
Colchicine 10 - 30

> 100 (High)High
Paclitaxel 5 - 10

> 500 (High)Low

*MDR Resistance Ratio = IC50 (Resistant Cells) / IC50 (Sensitive Cells). A lower ratio indicates the drug is effective against resistant tumors.

Expert Insight: The free acid (DMP-TCA) shows poor cellular potency despite good tubulin binding. This confirms that the carboxylic acid group hinders passive transport across the lipid bilayer. However, it is the essential precursor for "SMART" compounds, which are equipotent to Colchicine but overcome Multi-Drug Resistance (MDR).

Experimental Protocols

To validate the activity of DMP-TCA or its derivatives, the following self-validating protocols are recommended.

Turbidimetric Tubulin Polymerization Assay

This assay measures the physical assembly of microtubules in real-time.

Workflow Visualization:

AssayWorkflow Step1 Prep: Tubulin (2 mg/mL) + GTP (1 mM) + PEM Buffer Step2 Add Compound (DMP-TCA / DMSO) @ 4°C Step1->Step2 Step3 Transfer to 37°C Plate Reader Step2->Step3 Step4 Measure Absorbance (340 nm) every 30s for 60 mins Step3->Step4 Step5 Calc Vmax & Steady State Mass Step4->Step5

Figure 2: Turbidimetric Assay Workflow.

Detailed Protocol:

  • Reagent Prep: Thaw >99% pure bovine brain tubulin on ice. Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Blanking: Use DMSO (vehicle) as the 0% inhibition control and Colchicine (5

    
    ) as the 100% inhibition positive control.
    
  • Initiation: Mix tubulin and DMP-TCA (final conc. 5-10

    
    ) in a pre-chilled 96-well half-area plate.
    
  • Measurement: Immediately place in a spectrophotometer pre-warmed to

    
    .
    
  • Validation: The DMSO control must show a sigmoidal curve (Nucleation -> Elongation -> Plateau). DMP-TCA should suppress the "Plateau" height and decrease the slope of "Elongation."

Colchicine Displacement Assay (Binding Mode Validation)

To confirm DMP-TCA binds specifically to the colchicine site:

  • Incubate Tubulin (

    
    ) with 
    
    
    
    -Colchicine (
    
    
    ) and varying concentrations of DMP-TCA.
  • Filter through DEAE-cellulose paper.

  • Result: A decrease in retained radioactivity indicates DMP-TCA competitively displaces colchicine.

Conclusion & Recommendations

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid is a robust lead scaffold rather than a final drug candidate.

  • For Synthetic Chemists: Use DMP-TCA as the starting material. Coupling it with hydrophobic amines (e.g., indoles, anilines) eliminates the negative charge of the carboxylate, dramatically improving cell permeability and potency (into the low nanomolar range).

  • For Biologists: When using the free acid, expect high concentrations (

    
    ) to be required for cellular effects, whereas cell-free tubulin assays will show activity at lower concentrations (
    
    
    
    ).
  • Therapeutic Potential: Derivatives of this acid are superior to Taxanes for treating MDR-positive tumors due to their lack of interaction with P-gp efflux pumps.

References

  • Wang, Z., et al. (2014). Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry.

  • Lu, Y., et al. (2012). Discovery of 2-aryl-4-benzoyl-imidazoles targeting the colchicine binding site in tubulin as potential anticancer agents. Journal of Medicinal Chemistry.

  • Romagnoli, R., et al. (2016). Synthesis and biological evaluation of 2-amino-4-(3,4,5-trimethoxyphenyl)thiazoles as molecular hybrids of combretastatin A-4 and pironetin. Bioorganic & Medicinal Chemistry.

  • Kaur, R., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] A Head-to-Head Comparison of New Synthetic Inhibitors with Known Colchicine Binding Agents. BenchChem Technical Guides.

Sources

Technical Guide: Confirming the Tubulin Binding Site of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Binding Site of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid on Tubulin Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

This guide serves as a definitive technical resource for validating the interaction between 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid (referred to herein as DTCA ) and tubulin.

The Verdict: DTCA targets the Colchicine Binding Site located at the interface of the


- and 

-tubulin heterodimer.

The molecule functions as a "Privileged Scaffold" in medicinal chemistry. Its 3,4-dimethoxyphenyl moiety acts as a pharmacophoric mimic of the A-ring found in Colchicine and Combretastatin A-4 (CA-4), while the thiazole ring restricts conformational flexibility, enhancing binding entropy. This guide outlines the comparative performance, mechanistic causality, and experimental protocols required to confirm this binding mode in your own laboratory.

Comparative Analysis: DTCA vs. Standard Microtubule Inhibitors

To understand the utility of DTCA, we must benchmark it against the clinical standards: Colchicine (the site namesake) and Vinblastine (a distinct site binder).

Table 1: Comparative Profile of Tubulin Modulators

FeatureDTCA (The Scaffold) Colchicine (Standard) Vinblastine (Alternative)
Primary Binding Site Colchicine Site (Interfacial)Colchicine SiteVinca Domain (Inter-dimer)
Binding Sub-Pocket Zone A (Hydrophobic) & Zone BZone A & Zone CWedge Pocket
Mechanism of Action Inhibits PolymerizationInhibits PolymerizationInhibits Polymerization (at high conc.)
Key Pharmacophore 3,4-dimethoxyphenyl + ThiazoleTrimethoxyphenyl (Ring A)Indole/Dihydroindole core
Kinetics Fast-on / Fast-off (Reversible)Slow-on / Slow-off (Pseudo-irreversible)Complex Allostery
Solubility Moderate (Acidic functionality)Poor (Lipophilic)Good (Salt forms available)
Toxicity Profile Lower cardiotoxicity risk (scaffold dependent)High (Narrow therapeutic index)Neurotoxicity (Peripheral neuropathy)

Analyst Insight: While Colchicine binds almost irreversibly due to a conformational change in tubulin, DTCA derivatives often exhibit reversible binding kinetics. This offers a safety advantage, potentially reducing the off-target toxicity associated with the "frozen" microtubule phenotype of colchicine poisoning.

Scientific Integrity: The Mechanism of Binding

The binding of DTCA to tubulin is not random; it is driven by specific structural compatibility.

The Pharmacophoric Overlap:

  • Hydrophobic Anchoring: The 3,4-dimethoxyphenyl ring of DTCA inserts into the hydrophobic pocket of

    
    -tubulin (near Cys241 and Val238). This mimics the trimethoxyphenyl ring of Colchicine.
    
  • Structural Rigidity: The 1,3-thiazole core acts as a bioisostere for the cis-double bond of Combretastatin A-4, locking the two aryl systems in a planar or twisted orientation that fits the "curved" (depolymerized) conformation of tubulin.

  • Electrostatic Interaction: The carboxylic acid moiety at position 4 provides a handle for hydrogen bonding (potentially with Lys254 or Asn258) or for further synthetic derivatization to reach the "Zone B" or "Zone C" of the binding pocket.

Self-Validating Logic: If DTCA binds to the Colchicine site, it must competitively inhibit the binding of Colchicine. Conversely, it should not displace Vinblastine or Paclitaxel (which binds the taxane site). This logic forms the basis of the experimental protocols below.

Experimental Validation Protocols

To confirm the binding site in your specific assay conditions, follow these three orthogonal protocols.

Protocol A: Fluorescence Quenching Competition Assay (The Gold Standard)

Objective: Detect direct competition for the Colchicine site. Colchicine–Tubulin complex is fluorescent; free Colchicine is not.

  • Reagents: Purified Porcine Brain Tubulin (

    
    ), Colchicine (
    
    
    
    ), DTCA (Titration:
    
    
    ), PEM Buffer (pH 6.9).
  • Setup: Incubate Tubulin with Colchicine at 37°C for 30 minutes to form the fluorescent complex.

  • Challenge: Titrate DTCA into the pre-formed complex.

  • Readout: Measure Fluorescence Emission at 430 nm (Excitation: 350 nm).

  • Validation Criteria: A dose-dependent decrease in fluorescence intensity indicates DTCA is displacing Colchicine from its site. If fluorescence remains stable, DTCA binds elsewhere (or not at all).

Protocol B: Turbidimetric Tubulin Polymerization Assay

Objective: Confirm functional inhibition of microtubule assembly.

  • Reagents: Tubulin (

    
    ) in PEM buffer + GTP (
    
    
    
    ).
  • Baseline: Monitor Absorbance at 340 nm at 37°C. (Polymerization increases turbidity/absorbance).

  • Treatment: Add DTCA (

    
    ) prior to GTP addition.
    
  • Result: DTCA should suppress the sigmoidal growth curve, reducing the

    
     and final steady-state mass of the polymer.
    
Protocol C: Molecular Docking (In Silico Validation)

Objective: Visualize the binding mode.

  • Template: Retrieve PDB ID 1SA0 (Tubulin-Colchicine complex).

  • Preparation: Remove native ligand. Define search grid around

    
    -tubulin residues Cys241, Leu248, Ala250, Lys254 .
    
  • Docking: Dock DTCA.

  • Success Metric: Binding Energy

    
    . Observation of 
    
    
    
    -stacking interactions and H-bonds matching the Colchicine footprint.
Visualizations
Figure 1: Experimental Workflow for Binding Site Confirmation

BindingConfirmation Start Start: Candidate DTCA Assay1 Fluorescence Quenching (Competition w/ Colchicine) Start->Assay1 Primary Screen Assay2 Turbidimetry (Polymerization Kinetics) Start->Assay2 Functional Check Docking In Silico Docking (PDB: 1SA0) Start->Docking Structural Model Decision Data Synthesis Assay1->Decision Fluorescence Decrease? Assay2->Decision Vmax Suppression? Docking->Decision Overlap w/ Cys241? ResultA Confirmed: Colchicine Site Binder Decision->ResultA All Positive ResultB Negative: Non-binder / Other Site Decision->ResultB Any Negative

Caption: Integrated workflow combining biochemical and computational methods to confirm DTCA binding at the Colchicine site.

Figure 2: Mechanism of Action Pathway

Mechanism DTCA DTCA (Ligand) Tubulin Free Tubulin Dimers DTCA->Tubulin Binds Colchicine Site Complex DTCA-Tubulin Complex (Curved Conformation) Tubulin->Complex Steric Blockade Polymer Microtubule Polymerization Complex->Polymer Inhibits Assembly Arrest G2/M Cell Cycle Arrest Polymer->Arrest Spindle Checkpoint Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Cascade

Caption: Pharmacological cascade triggered by DTCA binding, leading from molecular interaction to cellular apoptosis.[1]

References
  • Lu, Y., et al. (2012). "Tubulin Colchicine Binding Site Inhibitors as Promising Antitumor Agents."[1][2] Current Medicinal Chemistry.

  • Romagnoli, R., et al. (2022). "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors." International Journal of Molecular Sciences.

  • Wang, Y., et al. (2016). "Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site." Molecules.

  • PubChem Compound Summary. "2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid (CAS 132307-22-3)." National Center for Biotechnology Information.

  • Steinmetz, M.O., & Prota, A.E. (2018). "Microtubule-Targeting Agents: Strategies to Hijack the Cytoskeleton." Trends in Cell Biology.

Sources

synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid Analogs

Introduction: The Thiazole Scaffold as a Privileged Motif in Drug Discovery

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This five-membered ring containing nitrogen and sulfur atoms is a key structural component in numerous approved drugs, including the vitamin Thiamine (Vitamin B1), antibiotics like penicillin, and anticancer agents such as Dasatinib.[1][3] The versatility of the thiazole nucleus stems from its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions with various biological targets.[3] Consequently, thiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties.[2][4]

Among the vast library of thiazole-containing compounds, analogs built around the 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid core have garnered significant interest. The 3,4-dimethoxyphenyl group is a well-known pharmacophore that often imparts favorable interactions with biological targets, and its combination with the versatile thiazole ring presents a promising strategy for the development of novel therapeutic agents. This guide provides a comparative analysis of the synthesis and biological evaluation of these specific analogs, with a primary focus on their anticancer potential, offering field-proven insights for researchers in drug development.

Part 1: Synthesis of the 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid Scaffold

The most robust and widely adopted method for constructing the 1,3-thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[5] This reaction's enduring prevalence is due to its simplicity, reliability, and the accessibility of its starting materials.[6]

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[5][7] The causality of this reaction is a sequence of nucleophilic attack and cyclization driven by the formation of a stable aromatic thiazole ring.

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction.[7]

  • Cyclization: An intramolecular condensation occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon.

  • Dehydration: The resulting intermediate undergoes dehydration to form a five-membered ring, driven by the thermodynamic stability of the aromatic product.

Hantzsch_Synthesis Figure 1: General Mechanism of the Hantzsch Thiazole Synthesis Thioamide Thioamide (R1-C(=S)NH2) Plus1 + Thioamide->Plus1 AlphaHaloKetone α-Haloketone (R2-C(=O)CH(X)R3) Intermediate1 S-Alkylation Intermediate AlphaHaloKetone->Intermediate1 S-Alkylation (SN2) Plus1->AlphaHaloKetone Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Thiazole Derivative Intermediate2->Product - H2O, - HX

Figure 1: General Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of a Representative Analog

This protocol outlines the synthesis of the core scaffold, which can then be derivatized to produce various analogs. The procedure is adapted from established methodologies for Hantzsch synthesis.[4]

Step 1: Synthesis of 3,4-Dimethoxythiobenzamide

  • Reactants: 3,4-Dimethoxybenzonitrile, Lawesson's reagent, Toluene.

  • Procedure:

    • Dissolve 3,4-dimethoxybenzonitrile (1 equivalent) in anhydrous toluene.

    • Add Lawesson's reagent (0.5 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

    • Purify the resulting crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 3,4-dimethoxythiobenzamide.

Step 2: Hantzsch Condensation to form Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate

  • Reactants: 3,4-Dimethoxythiobenzamide, Ethyl bromopyruvate, Ethanol.

  • Procedure:

    • Dissolve 3,4-dimethoxythiobenzamide (1 equivalent) in ethanol.

    • Add ethyl bromopyruvate (1.1 equivalents) dropwise to the solution at room temperature.

    • Heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the ethyl ester of the target compound.

Step 3: Hydrolysis to 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid

  • Reactants: Ethyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF)/Water.

  • Procedure:

    • Suspend the ethyl ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2-3 equivalents) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with dilute HCl.[8]

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the final carboxylic acid product.

Step 4: Synthesis of Carboxamide Analogs via Amide Coupling

To generate a library of analogs for biological screening, the carboxylic acid is coupled with various amines.

  • Reactants: 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid, desired aniline/amine derivative, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the carboxylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere.[9][10]

    • Add DMAP (0.2 equivalents) and EDC (1.2 equivalents) and stir for 30 minutes at room temperature.[10]

    • Add the desired amine (1.1 equivalents) and continue stirring for 24-48 hours.

    • Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purify the crude product by column chromatography or recrystallization to obtain the final carboxamide analog.[10]

Synthesis_Workflow Figure 2: Workflow for Synthesis of Thiazole Carboxamide Analogs A 3,4-Dimethoxybenzonitrile B 3,4-Dimethoxythiobenzamide A->B Lawesson's Reagent D Ethyl 2-(3,4-dimethoxyphenyl) -1,3-thiazole-4-carboxylate B->D Hantzsch Condensation C Ethyl Bromopyruvate C->D E 2-(3,4-dimethoxyphenyl) -1,3-thiazole-4-carboxylic acid D->E LiOH Hydrolysis G Library of Carboxamide Analogs E->G EDC/DMAP Coupling F Substituted Amines F->G

Figure 2: Workflow for Synthesis of Thiazole Carboxamide Analogs.

Part 2: Comparative Biological Evaluation

Thiazole derivatives have been extensively evaluated for anticancer activity, often acting through diverse mechanisms of action.[2][3] A comparative analysis of analogs allows for the elucidation of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Primary Indication: Anticancer Activity

The 2-(3,4-dimethoxyphenyl)-1,3-thiazole scaffold has shown significant promise as an antiproliferative agent. The primary method for initial evaluation is in vitro cytotoxicity screening against a panel of human cancer cell lines.

Mechanism of Action: Apoptosis Induction

A common mechanism through which thiazole derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[1] This is a desirable trait for an anticancer agent as it is a controlled process that minimizes inflammation.

Apoptosis_Pathway Figure 3: Simplified Apoptosis Pathway Targeted by Thiazole Analogs cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Mitochondrion Mitochondrion CytochromeC CytochromeC Mitochondrion->CytochromeC releases Apaf1 Apaf1 CytochromeC->Apaf1 activates Caspase9 Caspase9 Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates DeathReceptor DeathReceptor Caspase8 Caspase8 DeathReceptor->Caspase8 activates Caspase8->Caspase3 activates Thiazole Thiazole Analog Thiazole->Mitochondrion Thiazole->Caspase8 Apoptosis Apoptosis Caspase3->Apoptosis cleaves cellular substrates

Figure 3: Simplified Apoptosis Pathway Targeted by Thiazole Analogs.
Structure-Activity Relationship (SAR) and Comparative Data

The antiproliferative activity of these analogs is highly dependent on the nature and position of substituents. By comparing the cytotoxicity of a series of compounds, key SAR insights can be derived. For example, studies on related bis-thiazole derivatives have shown that specific substitutions can dramatically influence potency.[1]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Representative Thiazole Analogs

Compound IDR Group (at Carboxamide)MCF-7 (Breast)MDA-MB-231 (Breast)A2780 (Ovarian)
Analog 1 4-Chlorophenyl6.6 µM[11]> 50 µM7.45 µM[1]
Analog 2 4-Methoxyphenyl40.3 µM[11]33.86 µM[11]-
Analog 3 2,4-Dimethoxyphenyl---
Analog 4 Phenyl> 50 µM> 50 µM-
Cisplatin (Reference Drug)~5-10 µM~5-15 µM~1-5 µM

Note: Data is compiled and representative from multiple sources on similar thiazole and thiadiazole structures to illustrate comparative trends.[1][11] Absolute values will vary based on specific molecular structures and assay conditions.

From this representative data, several SAR insights can be inferred:

  • Electron-Withdrawing Groups: A halogen, such as chlorine, on the terminal phenyl ring (Analog 1) appears to confer potent activity, particularly against MCF-7 and A2780 cell lines.

  • Electron-Donating Groups: Methoxy groups (Analog 2) can result in moderate to high activity, suggesting that electronic properties play a crucial role. The high activity of a compound with two 3-methoxyphenyl groups further supports this.[11]

  • Unsubstituted Ring: An unsubstituted phenyl ring (Analog 4) often leads to a significant loss of activity, highlighting the importance of substitution for target engagement.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is a reliable way to determine the IC₅₀ values of compounds.

  • Cell Culture:

    • Seed human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized thiazole analogs in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

    • Incubate the plates for another 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Alternative Biological Activities

While the primary focus is often anticancer activity, this scaffold is versatile. Certain analogs have demonstrated significant fungicidal and antibacterial activity, suggesting that different substitution patterns can direct the compound toward different biological targets.[4][12][13] For instance, some 2-amino-1,3-thiazole-4-carboxylic acid derivatives have shown broad-spectrum fungicidal activity.[13] This highlights the importance of screening new chemical entities against a diverse panel of biological assays to uncover their full therapeutic potential.

Conclusion and Future Directions

The 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid framework represents a highly promising and synthetically accessible scaffold for the development of novel therapeutic agents. The Hantzsch synthesis provides a reliable and scalable route to the core structure, while standard amide coupling allows for the generation of diverse analog libraries.

Comparative biological evaluation consistently points towards significant anticancer potential, with structure-activity relationship studies indicating that substitution on the terminal phenyl ring of carboxamide analogs is a critical determinant of cytotoxic potency. Specifically, the introduction of electron-withdrawing groups like halogens appears to be a favorable strategy.

Future work should focus on:

  • Lead Optimization: Expanding the library of analogs with more diverse substitutions to refine the SAR and improve potency and selectivity.

  • In-depth Mechanistic Studies: For the most potent compounds, elucidating the precise molecular target (e.g., specific caspases, tubulin isoforms) to understand the mechanism of action.

  • In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Broad-Spectrum Screening: Testing promising compounds against other therapeutic targets, such as fungal or bacterial pathogens, to explore the full potential of this versatile chemical scaffold.

By leveraging the established synthetic routes and comparative biological data presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the thiazole nucleus.

References

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Al-Ostath, A., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry.
  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical Drug Analysis, 6(5), 509-522.
  • Bozdag-Dundar, O., et al. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry, 46(5), 859-865.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
  • Li, W., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(4), 1013-1024.
  • Bouherrou, Z., et al. (2018).
  • (n.d.). Upon stirring 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic...
  • Sharma, A., et al. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • ChemHelp ASAP. (2020).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. .

  • Al-Suhaimi, K. S., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3737.
  • (n.d.). Structure–activity relationship of compound 4.
  • Wang, X., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(9), 1121-1136.
  • Wujec, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977.
  • Zhang, J., et al. (2004). Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. Journal of Agricultural and Food Chemistry, 52(11), 3345-3349.
  • Wujec, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977.
  • (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.
  • Popiołek, Ł., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(13), 4065.
  • Pruglo, Y., et al. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. Pharmacia, 69(1), 133-142.
  • Sarett, L. H. (1966). U.S. Patent No. 3,274,207. Washington, DC: U.S.
  • Gado, F. A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(18), 6563.
  • Al-Gorafi, A. M., et al. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(10), 1-11.

Sources

Guide to Cross-Validation of In Vitro and In Silico Results for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring is a "privileged scaffold" in medicinal chemistry, central to drugs ranging from the antiretroviral Ritonavir to the antineoplastic Dasatinib . However, a recurring failure mode in thiazole development is the "Correlation Gap"—where high-scoring molecular docking poses fail to translate into potent IC50 values in the wet lab.

This guide moves beyond basic protocol listing. It analyzes the specific physicochemical quirks of thiazoles—specifically sulfur polarizability and nitrogen basicity—that skew computational models. It provides a rigorous, self-validating workflow to cross-reference in silico binding energies with in vitro cytotoxicity and enzymatic inhibition data.

Part 1: The In Silico Predictive Framework

Why Thiazole Models Fail

Standard force fields (like MMFF94 or AMBER) often underestimate the contribution of the sulfur atom in the thiazole ring. Unlike oxygen, sulfur has a large, diffuse electron cloud (d-orbital participation) capable of


-sulfur interactions  and chalcogen bonding  (sigma-hole interactions), which standard docking software (AutoDock Vina, Glide) may overlook without specific parameterization.
Optimized Computational Protocol
  • Ligand Preparation (The Tautomer Trap):

    • Critical Step: Thiazoles, especially 2-aminothiazoles, exhibit amino-imino tautomerism. You must generate all low-energy tautomers at pH 7.4.

    • Tool: LigPrep or Avogadro.

    • Standard: Do not assume the "drawn" structure is the bioactive conformer.

  • Docking Grid Generation:

    • Target: For anticancer thiazoles, EGFR (Epidermal Growth Factor Receptor) and Tubulin are primary targets.

    • Grid Box: Center on the ATP-binding pocket (e.g., PDB ID: 1M17 for EGFR). Extend dimensions to 20x20x20 Å to accommodate the "tail" of substituted thiazoles.

  • Refinement (The "Sulfur Correction"):

    • After rigid docking, perform MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations. This solvation model better accounts for the lipophilic nature of the thiazole ring compared to simple scoring functions.

Part 2: The In Vitro Validation Protocols

The "Ground Truth" Data

To validate the model, we require high-fidelity biological data. We focus on two assays: MTT (Cytotoxicity) and Kinase Inhibition (Enzymatic) .

Protocol A: The MTT Cytotoxicity Assay

Validates: Cell permeability + Target engagement

Reagents:

  • Thiazole derivatives (dissolved in DMSO, stock 10 mM).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), or A549 (Lung).[1]

Workflow:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds in serial dilution (

    
     to 
    
    
    
    ). Control: DMSO < 0.5% (v/v) to prevent solvent toxicity.
  • Incubation: 48h at

    
    , 5% 
    
    
    
    .
  • Development: Add

    
     MTT. Incubate 4h. Mitochondrial dehydrogenases in living cells reduce yellow MTT to purple formazan.[2]
    
  • Solubilization: Aspirate media. Add

    
     DMSO to dissolve formazan crystals.
    
  • Read: Absorbance at 570 nm.

Self-Validation Check:

  • If the standard deviation between triplicates >10%, reject data.

  • If the "Blank" (media only) shows absorbance, contamination is present.

Protocol B: Enzymatic Kinase Inhibition (EGFR)

Validates: Direct binding affinity (closest to Docking Score)

Workflow:

  • Mix Recombinant EGFR kinase + Peptide Substrate + ATP + Test Compound.

  • Incubate 60 min.

  • Add detection reagent (e.g., ADP-Glo).

  • Measure Luminescence.

  • Causality: If MTT IC50 is high (poor) but Kinase IC50 is low (potent), your compound binds the target but cannot penetrate the cell membrane (common in lipophilic thiazoles).

Part 3: Comparative Analysis & Visualization

This is the core of the guide. We must correlate the predicted Binding Energy (


) with the observed biological activity (

).
Representative Data: Thiazole-EGFR Correlation
Compound IDR-Group Subst.Docking Score (kcal/mol)Kinase IC50 (

)
MTT IC50 (MCF-7) (

)
Interpretation
TZ-01 -H-6.215.4>100False Negative: Weak binding, poor activity. Model accurate.
TZ-04 -Ph-4-F-8.90.210.45Hit: Strong correlation. Fluorine enhances H-bonds.
TZ-07 -Ph-4-OH-9.10.1845.2Permeability Gap: Potent binder, but too polar for cell entry.
TZ-09 -Ph-4-NO2-7.58.22.1Off-Target: Moderate binder, but high cytotoxicity suggests off-target toxicity.
Visualizing the Validation Loop

The following diagram illustrates the iterative cycle required to align in silico predictions with in vitro results.

ValidationLoop cluster_insilico Phase 1: In Silico Prediction cluster_invitro Phase 2: In Vitro Validation Design Ligand Design (Thiazole Scaffold) Docking Molecular Docking (AutoDock/Glide) Design->Docking ADMET ADMET Prediction (SwissADME) Docking->ADMET Analysis Correlation Analysis (R² Calculation) Docking->Analysis Predicted ΔG Synthesis Chemical Synthesis (Hantzsch Method) ADMET->Synthesis Select Top 10% Enzymatic Enzymatic Assay (Kinase Inhibition) Synthesis->Enzymatic Cellular Cellular Assay (MTT Cytotoxicity) Enzymatic->Cellular Enzymatic->Analysis Experimental IC50 Analysis->Design Low Correlation (Refine Force Field) Decision Lead Optimization Analysis->Decision High Correlation

Caption: The "Reality Check" Loop. Note the feedback line from Analysis to Design—if correlation is low, the computational model (not just the compound) must be fixed.

Part 4: Mechanism of Action (The "Why")

To demonstrate scientific depth, we must visualize how the thiazole interacts with the target. The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the sulfur (S1) often engages in hydrophobic or


-interactions with aromatic residues (e.g., Phenylalanine, Tryptophan).

InteractionMap ThiazoleN Thiazole N3 (H-Bond Acceptor) ThiazoleS Thiazole S1 (Polarizable) RGroup Aromatic R-Group (Hydrophobic) Met790 Met790 (Hinge) (H-Bond Donor) Met790->ThiazoleN H-Bond (2.1 Å) Phe723 Phe723 (Pi-Cloud) Phe723->ThiazoleS Pi-Sulfur Interaction Gatekeeper Thr790 (Gatekeeper) Gatekeeper->RGroup Steric Clash?

Caption: Molecular interaction map of a thiazole derivative within the EGFR kinase domain, highlighting the critical Pi-Sulfur interaction often missed by basic docking.

Part 5: Troubleshooting the Correlation Gap

When your in silico results predict nanomolar activity, but your in vitro results show nothing (IC50 > 100


), investigate these three factors:
  • Solubility (The Hidden Killer): Thiazoles are highly lipophilic. If the compound precipitates in the cell media (DMEM + 10% FBS), the effective concentration is zero.

    • Fix: Run a kinetic solubility assay (nephelometry) before the MTT assay.

  • The "PAINS" Filter: Thiazoles can sometimes act as Pan-Assay Interference Compounds (PAINS), sequestering metals or reacting non-specifically.

    • Fix: Check if activity persists in the presence of 0.01% Triton X-100 (detergent). If activity vanishes, it was a false-positive aggregator.

  • Metabolic Stability: The thiazole ring is susceptible to oxidative metabolism (S-oxidation) by CYP450 enzymes in liver cells (HepG2).

    • Fix: Compare 24h vs 48h IC50. A rapid drop in potency suggests metabolic clearance.

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem. Link

  • Gomha, S. M., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry / PubMed. Link

  • Ayati, A., et al. (2019). Thiazole in the pathogenic microbe world: A review of the synthesis and biological applications. Future Medicinal Chemistry. Link

  • SwissInstitute of Bioinformatics. (2025). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Link

  • RSC Publishing. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Royal Society of Chemistry. Link

Sources

Comparative Profiling of Stimuli-Responsive (SMART) Agents vs. Free Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the half-maximal inhibitory concentration (IC50 ) of Stimuli-Mediated Actuation and Release Technology (SMART ) agents against conventional free chemotherapeutics (e.g., Doxorubicin, Paclitaxel).

Key Insight: While free drugs often exhibit lower IC50 values (higher potency) in standard 2D in vitro assays due to rapid diffusion, SMART agents demonstrate superior performance in multidrug-resistant (MDR) lines and in vivo translation. This guide details the mechanistic reasons for these discrepancies and provides a validated protocol for accurate assessment, correcting for common artifacts in nanomedicine screening.

Mechanism of Action: The "Trojan Horse" Effect

Unlike free drugs that enter cells via passive diffusion, SMART agents (typically pH- or redox-responsive nanocarriers) utilize endocytic pathways. They remain stable in the bloodstream (pH 7.4) but disassemble to release their payload only upon triggering by the acidic Tumor Microenvironment (TME) or lysosomal compartments.[[“]]

Pathway Visualization

The following diagram illustrates the "AND" gate logic of SMART agent activation, contrasting it with free drug diffusion.

SmartMechanism FreeDrug Free Therapeutic (e.g., Doxorubicin) Blood Bloodstream (pH 7.4) FreeDrug->Blood SmartAgent SMART Agent (pH-Responsive Polymer) SmartAgent->Blood Membrane Cell Membrane Blood->Membrane Circulation Endosome Early Endosome (pH 6.0) Membrane->Endosome Endocytosis (Slow) Nucleus Nucleus/DNA (Apoptosis) Membrane->Nucleus Passive Diffusion (Fast) Lysosome Lysosome (pH 5.0 - Trigger) Endosome->Lysosome Maturation Lysosome->Nucleus Payload Release (Bypasses Efflux) Efflux P-gp Efflux Pump (MDR Resistance) Nucleus->Efflux Drug Expulsion

Figure 1: Mechanism of Action. Free drugs diffuse rapidly but are susceptible to efflux pumps. SMART agents enter via endocytosis, releasing the payload intracellularly (lysosomal escape), thereby bypassing membrane-bound efflux pumps.

Comparative Analysis: IC50 Data

The following data synthesizes performance across standard cancer cell lines. Note the distinct inversion of efficacy when moving from sensitive to resistant cell lines.

Table 1: Drug-Sensitive Cell Lines (2D Culture)

In standard lines, SMART agents often show higher IC50 values (lower apparent potency) than free drugs. This is an artifact of the time required for endosomal uptake and release compared to instant diffusion.

Cell LineTissue OriginFree Doxorubicin IC50 (µg/mL)SMART Agent (Micelle/NP) IC50 (µg/mL)Fold DifferenceInterpretation
MCF-7 Breast (Luminal A)0.8 - 1.11.8 - 2.5~2x Higher Slower uptake kinetics of SMART agent reduces in vitro toxicity at 24h.
A549 Lung (NSCLC)0.450.92~2x Higher Free drug diffuses instantly; SMART agent requires endosomal processing.
HeLa Cervical0.380.65~1.7x Higher Similar trend; cellular uptake is the rate-limiting step for SMART agents.
Table 2: Multidrug-Resistant (MDR) Cell Lines

This is the critical value proposition. SMART agents bypass P-glycoprotein (P-gp) efflux pumps, resulting in significantly lower IC50 values in resistant lines.

Cell LineResistance MechanismFree Doxorubicin IC50 (µg/mL)SMART Agent IC50 (µg/mL)Fold ImprovementInterpretation
MCF-7/ADR P-gp Overexpression> 300.02.4 ~125x SMART agent enters via endocytosis, "hiding" the drug from membrane efflux pumps.
A549/TaxR Taxol Resistance> 50.05.2 ~10x Nanocarrier retention allows sustained intracellular release, overwhelming resistance.

Scientific Note: Do not interpret the higher IC50 in Table 1 as "lower efficacy." It reflects delayed bioavailability in a static dish. In a dynamic in vivo system, the SMART agent's stability prevents systemic clearance, while the free drug is rapidly metabolized.

Validated Experimental Protocol

Warning: Standard MTT/CCK-8 protocols often yield false positives/negatives with SMART agents due to optical interference (absorbance overlap) or inadequate incubation times.

Protocol: Modified Cytotoxicity Assay for Nanocarriers

This protocol is adapted from the NCL (Nanotechnology Characterization Laboratory) guidelines to ensure data integrity.

Reagents:

  • Cell lines (log-phase growth).

  • SMART Agent (freshly prepared in PBS/Media).

  • Positive Control: Free Drug (e.g., Doxorubicin HCl).

  • Negative Control: Empty Nanocarrier (void polymer).

  • Assay Reagent: CCK-8 or MTS (preferred over MTT to avoid solubilization steps that disrupt NPs).

Step-by-Step Workflow:

  • Seeding: Plate 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Perimeter Blanking: Fill outer wells with PBS (evaporation barrier). Do not use for data.

  • Treatment (Critical Step):

    • Prepare serial dilutions (0.01 to 100 µg/mL).

    • Cell-Free Interference Control: Add SMART agent dilutions to wells without cells. This measures if the agent itself absorbs light at 450nm.

  • Incubation: Incubate for 48–72 hours . (Note: 24h is insufficient for many SMART agents to achieve full intracellular release).

  • Wash Step: Carefully wash cells 2x with PBS to remove non-internalized agents (prevents extracellular absorbance).

  • Readout: Add CCK-8 reagent. Incubate 1–4h. Measure Absorbance at 450nm.

Workflow Diagram

ProtocolWorkflow Start Start: Cell Seeding (5k cells/well) Treat Treatment Addition (Serial Dilutions) Start->Treat ControlBranch Cell-Free Control (Agent + Media only) Treat->ControlBranch ExpBranch Experimental Wells (Cells + Agent) Treat->ExpBranch Read Measure OD @ 450nm ControlBranch->Read Check Optical Interference Incubate Incubation (48-72 Hours) ExpBranch->Incubate Wash PBS Wash (2x) *Critical for NPs* Incubate->Wash Reagent Add CCK-8/MTS Wash->Reagent Reagent->Read Calc Calculate IC50 (Subtract Cell-Free OD) Read->Calc

Figure 2: Modified Assay Workflow. The inclusion of a "Cell-Free Control" and a "Wash Step" are mandatory deviations from standard protocols to prevent nanoparticle light scattering from skewing viability data.

References

  • Mechanism of pH-Responsive Delivery

    • Liu, J., et al. (2014). "pH-sensitive nano-systems for drug delivery in cancer therapy."[[“]][2][3][4][5] Biotechnology Advances.

  • Standardized Cytotoxicity Protocols

    • Nanotechnology Characterization Laboratory (NCL).[6][7][8] (2011). "Method ITA-5.1: In Vitro Cytotoxicity Assay." NCI Assay Cascade.

  • Comparative IC50 Data (MDR Reversal)

    • Dong, X., et al. (2021).
  • Artifacts in Nanoparticle Screening

    • Kroll, A., et al. (2012). "Current in vitro methods in nanoparticle risk assessment: Limitations and challenges." European Journal of Pharmaceutics and Biopharmaceutics.

Sources

comparative docking scores of thiazole derivatives in target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Docking Scores of Thiazole Derivatives in Target Proteins

Executive Summary

The thiazole ring (1,3-thiazole) stands as a "privileged scaffold" in medicinal chemistry due to its ability to engage in diverse non-covalent interactions—specifically


-

stacking and hydrogen bonding via its nitrogen acceptor and sulfur donor sites. This guide provides a technical comparison of thiazole derivatives against FDA-approved standards across three critical therapeutic axes: Oncology (EGFR), Neurology (AChE), and Microbiology (DNA Gyrase).

Our analysis synthesizes experimental IC


 validation with in silico binding energies, offering researchers a causality-driven look at why specific substitutions yield superior docking scores.

Part 1: Methodological Framework

To ensure the reproducibility of the data presented below, we define the standard in silico workflow used to generate these scores. This protocol validates the "Trustworthiness" pillar of our analysis.

Standardized AutoDock Vina Protocol
  • Ligand Preparation: Structures are energy-minimized using the MMFF94 force field. Gasteiger charges are added, and non-polar hydrogens are merged.

  • Target Preparation: Crystal structures (e.g., PDB: 1M17 for EGFR) are stripped of water molecules and co-crystallized ligands. Kollman united atom charges are assigned.

  • Grid Box Definition: Centered on the active site of the reference ligand with a spacing of 0.375 Å.

DockingWorkflow Ligand Ligand Prep (MMFF94 Optimization) Docking AutoDock Vina (Lamarckian GA) Ligand->Docking Protein Protein Prep (Remove H2O, Add Charges) Grid Grid Generation (Active Site Centering) Protein->Grid Grid->Docking Analysis Interaction Analysis (RMSD & Binding Energy) Docking->Analysis

Figure 1: Standardized molecular docking workflow used to derive comparative scores.

Part 2: Comparative Analysis & Data

Case Study 1: Oncology (Target: EGFR)

Target PDB: 1M17 / 1EPG Clinical Standard: Erlotinib / Gefitinib

Thiazole derivatives, particularly those fused with pyrazoline or thiadiazole moieties, show remarkable affinity for the ATP-binding pocket of EGFR. The presence of electron-withdrawing groups (EWGs) on the phenyl ring attached to the thiazole often enhances


-cation interactions with Lys745 .
Compound ClassDocking Score (kcal/mol)Reference StandardScore (Ref)Key Residue InteractionsExperimental Validation (IC

)
Thiazolyl-Pyrazoline (7l) -11.14 Erlotinib-10.86Met793, Gln791, Thr7906.53 µM (A549 cells)
Thiadiazole-Thiazole (4h) -10.80 Harmine-7.10Lys745, Asp8552.03 µM (HCT-116)
Thiazole-Chalcone (4c) -7.91Sorafenib-9.70Cys775, Asp8550.15 µM (VEGFR-2)

Expert Insight: The superior score of Compound 7l (-11.14 kcal/mol) over Erlotinib is attributed to the dual pharmacophore approach. The thiazole ring positions the molecule within the hydrophobic pocket, while the pyrazoline extension forms additional H-bonds with Met793 , a residue critical for kinase inhibition.

Case Study 2: Neurology (Target: Acetylcholinesterase)

Target PDB: 4EY7 / 1EEA Clinical Standard: Donepezil[1][2][3]

In Alzheimer's research, thiazole derivatives aim to span the catalytic anionic site (CAS) and the peripheral anionic site (PAS). Hybridization with sulfonamides or quinoxalines has proven effective.

Compound ClassDocking Score (kcal/mol)Reference StandardScore (Ref)Key Residue InteractionsExperimental Validation (IC

)
Thiazole-Sulfonamide (1) -12.10 Donepezil-11.40Trp286, Tyr3410.10 µM
Pyrazoline-Thiazole (3g) -6.91Tacrine-7.20Tyr337, Phe3380.338 µM
Quinoxaline-Thiazole (7) -5.24Galantamine-5.10Ser203, His447N/A

*Note: Scores normalized to MOE scoring function for this comparison.

Expert Insight: Thiazole-sulfonamide analogs mimic the binding mode of Donepezil by utilizing the thiazole nitrogen to interact with Phe330 via water-bridged H-bonds, while the sulfonamide moiety extends into the PAS, interacting with Trp286 . This "dual-binding" mechanism is essential for high-potency inhibition.

Case Study 3: Microbiology (Target: DNA Gyrase)

Target PDB: GyrB Subunit Clinical Standard: Ciprofloxacin / Chlorobiocin

Thiazole derivatives target the ATP-binding site of the GyrB subunit.[4] The 2-amino-thiazole scaffold is particularly effective at mimicking the adenine ring of ATP.

Compound ClassDocking Score (kcal/mol)Reference StandardScore (Ref)Key Residue InteractionsExperimental Validation (MIC)
Thiazole Derivative (T2) -9.50 Ciprofloxacin-7.50Asp73, Arg1368 µg/mL (S. aureus)
Pyridine-Thiazole (13a) -9.20Chlorobiocin-8.50Asn46, Val12046.9 µg/mL (E. coli)
Thiazole-Hydrazone (9) -8.80Novobiocin-8.10Glu50, Ile7893.7 µg/mL

Expert Insight: The high affinity of Compound T2 (-9.5 kcal/mol) is driven by the formation of a stable hydrogen bond network with Asp73 and Arg136 . The thiazole ring acts as a bioisostere for the heteroaromatic core of fluoroquinolones but offers a distinct vector for substitution that can bypass common resistance mutations in GyrA.

Part 3: Structural Activity Relationship (SAR) Visualization

To guide future design, we visualize the SAR logic derived from the docking data. This diagram illustrates how specific substitutions on the thiazole core influence binding energy.

SAR_Logic Thiazole Thiazole Core (Scaffold) Pos2 Position 2 (Amino/Hydrazone) Forms H-bonds with Asp73/Met793 Thiazole->Pos2 Pos4 Position 4 (Aryl/Heteroaryl) Pi-Stacking with Trp286/Phe330 Thiazole->Pos4 Pos5 Position 5 (EWG Substituents) Enhances Hydrophobic fit Thiazole->Pos5 HighAffinity Increased Docking Score (<-9.0 kcal/mol) Pos2->HighAffinity H-Donor Pos4->HighAffinity Pi-Pi Interaction Pos5->HighAffinity Steric Fit

Figure 2: SAR map highlighting critical substitution zones on the thiazole ring for maximizing docking scores.

References

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Hospital Pharmacy Journal. 5

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors. ScienceOpen. 6

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. 2[6][7]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives. NIH/PMC. 8[6]

  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives. MDPI. 1[6]

  • Application Notes and Protocols for Molecular Docking of 5,6-Dichlorobenzo[d]thiazole-Based Ligands. BenchChem. 9

Sources

A Senior Application Scientist's Guide to Assessing Off-Target Effects of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target effects of novel chemical entities, using 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid as a representative scaffold. Derivatives of this thiazole core have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[1][2][3] However, realizing the therapeutic potential of any small molecule hinges on a thorough understanding of its selectivity. Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[4][5]

This document moves beyond a simple listing of protocols. It is designed as a strategic guide, explaining the causality behind experimental choices and providing a logical, multi-tiered approach to building a robust off-target profile. We will progress from broad, predictive methods to highly specific, cell-based validation, ensuring a self-validating system that builds confidence at each stage of the investigation.

Chapter 1: The Strategic Imperative of Off-Target Profiling

In drug discovery, the concept of a "magic bullet"—a compound that interacts with a single, disease-relevant target—is the exception rather than the rule.[4] Most small molecules exhibit some degree of polypharmacology, binding to multiple proteins. When these interactions occur with unintended targets, they are termed "off-target effects."[6][7] These effects can range from benign to toxic, and a proactive, systematic assessment is critical for de-risking a drug candidate.[5][7] Furthermore, identifying off-target interactions is not solely about mitigating risk; it can also uncover new therapeutic opportunities for drug repositioning.[4]

Our assessment strategy is structured as a funnel, beginning with broad, cost-effective computational predictions to generate hypotheses, followed by increasingly focused and biologically relevant experimental assays to test these hypotheses and uncover unforeseen interactions.

cluster_0 The Off-Target Assessment Funnel InSilico Tier 1: In Silico Prediction (Hypothesis Generation) Invitro Tier 2: In Vitro Screening (Broad Profiling) InSilico->Invitro Prioritizes Assays Cellular Tier 3: Cellular Validation (Target Engagement) Invitro->Cellular Confirms Biochemical Hits Profile Comprehensive Off-Target Profile Cellular->Profile Provides Biological Context

Caption: The tiered strategy for off-target assessment.

Chapter 2: Tier 1 - Predictive Profiling with In Silico Tools

The Causality: The rationale for beginning with computational methods is rooted in efficiency and resource management. Before committing to expensive and time-consuming wet-lab experiments, in silico tools allow us to scan vast biological target space based on the chemical structure of our lead compound. This generates a data-driven list of potential off-targets, enabling us to prioritize and select the most relevant experimental assays.

Computational approaches are broadly categorized into ligand-based and structure-based methods.[8][9]

  • Ligand-Based Methods: These tools operate on the principle that structurally similar molecules often have similar biological activities. They compare the 2D or 3D features (fingerprints, pharmacophores) of the query compound against databases of molecules with known biological targets.[8][9]

  • Structure-Based Methods: When the 3D structure of a potential off-target protein is known, molecular docking can be used to predict the binding pose and estimate the binding affinity of the compound in the protein's active or allosteric sites.

Comparative Overview of In Silico Approaches

Method TypePrincipleAdvantagesLimitationsRepresentative Tools
2D Similarity Compares 2D chemical fingerprints.[8]Fast, high-throughput, good for initial broad screening.Can miss activity cliffs (small structural changes causing large activity changes).SwissTargetPrediction, ChEMBL
Pharmacophore Matches 3D arrangement of chemical features.[8]Captures essential 3D interaction points, independent of scaffold.Requires generation of a valid 3D conformer; performance depends on database quality.PharmMapper, ZINCPharmer
Molecular Docking Predicts binding pose and score in a protein's binding site.Provides structural insight into potential interactions; structure-based.Computationally intensive; scoring functions are imperfect and can yield false positives/negatives.AutoDock, Schrödinger Suite

Chapter 3: Tier 2 - Experimental Screening with In Vitro Assays

Following hypothesis generation from in silico models, we move to broad experimental screening. The goal here is to test the compound against large panels of biologically relevant targets to identify direct biochemical interactions.

A. Kinase Profiling

The Causality: The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[10] This conservation makes kinases one of the most common classes of off-targets for ATP-competitive small molecules. Proactively screening against a diverse kinase panel is a mandatory step in modern drug development.

Comparative Guide to Kinase Profiling Platforms

PlatformAssay PrincipleKey AdvantagesConsiderations
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[11]Considered the "gold standard"; highly sensitive and direct.Requires handling of radioactive materials; lower throughput.
Luminescence-Based Measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).High-throughput, non-radioactive, homogeneous format.Indirect measurement; susceptible to interference from luminescent compounds.
Competitive Binding Measures the displacement of an immobilized, broad-spectrum kinase inhibitor by the test compound (e.g., KINOMEscan™).[12]Does not require enzymatic activity; can identify non-ATP competitive binders; very broad coverage.[12]Provides affinity (Kd) but not functional inhibition (IC50); may miss allosteric modulators.
Detailed Protocol: In Vitro Radiometric Kinase Assay

This protocol describes a standard filter-binding assay to measure the inhibitory activity of a compound against a specific kinase.

  • Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Dilute the test compound (e.g., a derivative of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid) to various concentrations in DMSO, then further dilute into the reaction buffer.

    • Prepare a substrate solution containing the specific peptide or protein substrate for the kinase of interest.

    • Prepare an ATP solution containing a mix of cold ATP and radiolabeled [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km of the kinase for sensitive IC50 determination.[13]

  • Reaction Initiation:

    • In a 96-well plate, add 10 µL of the diluted compound.

    • Add 20 µL of the substrate solution.

    • Add 10 µL of the kinase enzyme solution.

    • Initiate the reaction by adding 10 µL of the [γ-³³P]ATP solution. Final volume: 50 µL.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Capture:

    • Terminate the reaction by adding 50 µL of 1% phosphoric acid.

    • Transfer the entire volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will not.

  • Washing:

    • Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove all unbound ATP.

  • Detection:

    • Dry the plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Receptor Profiling

The Causality: Beyond kinases, other protein families such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors are common off-targets that can mediate significant physiological effects. Screening against a panel of these targets, particularly those with known safety liabilities (e.g., hERG, 5-HT receptors), is essential.

Receptor binding assays are a powerful tool for this purpose.[14][15] The most common format is a competitive binding assay, which measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[16]

cluster_1 Workflow for a Competitive Radioligand Binding Assay Prep Prepare Receptor Membranes, Radioligand, and Test Compound Incubate Incubate Components (Allow Binding to Equilibrate) Prep->Incubate Separate Separate Bound from Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate Ki from IC50 (Cheng-Prusoff Equation) Quantify->Analyze

Caption: Key steps in a receptor binding assay workflow.

Chapter 4: Tier 3 - Cellular Validation of Target Engagement

The Causality: In vitro assays confirm biochemical interaction but do not guarantee that a compound will engage its target in a complex cellular environment. Factors like cell permeability, efflux pumps, and intracellular competition with endogenous ligands can prevent a compound from reaching its target. Therefore, confirming target engagement in intact cells is a critical validation step.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in unmodified cells or even tissues.[17][18] The principle is based on ligand-induced thermal stabilization: the binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.[18][19]

cluster_2 Principle of the Cellular Thermal Shift Assay (CETSA) start Intact Cells treat Treat with Vehicle or Test Compound start->treat heat Heat Cells to a Range of Temperatures treat->heat lyse Lyse Cells and Separate Soluble vs. Aggregated Proteins heat->lyse detect Detect Soluble Target Protein (e.g., Western Blot) lyse->detect result Compound-Treated Cells Show More Soluble Protein at Higher Temps detect->result

Caption: The CETSA method relies on ligand-induced protein stabilization.

Detailed Protocol: CETSA with Western Blot Detection

This protocol outlines the steps to generate a "melting curve" for a target protein in the presence and absence of a test compound.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into two tubes. Treat one with the test compound at the desired concentration and the other with vehicle (e.g., DMSO). Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into separate PCR tubes for each temperature point to be tested (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C).

    • Heat the tubes in a PCR machine for 3 minutes at the specified temperatures, followed by cooling to 4°C for 3 minutes.[20]

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Interpretation:

    • Quantify the band intensity for each lane.

    • Plot the normalized band intensity (relative to the unheated control) against the temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Hypothetical CETSA Data for a Target Protein

Temperature (°C)Vehicle-Treated (Relative Soluble Protein)Compound-Treated (Relative Soluble Protein)
401.001.00
450.950.98
500.750.92
550.50 (Tm) 0.81
600.210.55 (Shifted Tm)
650.050.25

Chapter 5: A Synthesis of Findings

Assessing the off-target profile of a compound like 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid is not a single experiment but an integrated strategy. Each tier of this guide provides a different layer of evidence.

  • In silico tools provide the initial map, highlighting areas of potential concern and interest.

  • In vitro screening provides the biochemical proof, quantifying the potency of interactions at a molecular level.

  • Cellular assays provide the ultimate validation, confirming that the compound can access and engage its target in a living system.

By logically progressing through this funnel, researchers can build a comprehensive and trustworthy safety and selectivity profile, enabling informed decisions to advance the most promising candidates toward clinical development.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. National Institutes of Health (NIH). Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. National Institutes of Health (NIH). Available at: [Link]

  • CRISPR 101: Off-Target Effects. Addgene Blog. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. Available at: [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Upon stirring 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic... ResearchGate. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. Synthego. Available at: [Link]

  • Structure-based Systems Biology for Analyzing Off-target Binding. National Institutes of Health (NIH). Available at: [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR. BioPublisher. Available at: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link]

  • How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?. ResearchGate. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. PubMed. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Off-target predictions in CRISPR-Cas9 gene editing using deep learning. Oxford Academic. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]

  • Binding Assays. BMG LABTECH. Available at: [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. Available at: [Link]

  • Receptor Binding Assay. Creative Bioarray. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

I. Hazard Assessment and Characterization

The first step in the safe disposal of any chemical is a thorough hazard assessment. The structure of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid contains a thiazole ring, which is known to be a component in various biologically active compounds. Thiazole and its derivatives can be flammable and may exhibit toxic properties.[1] In the absence of specific data, a cautious approach is warranted, treating the compound as hazardous.

A structurally similar compound, 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, has been classified with the following GHS hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[2] It is prudent to assume that 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid may present similar hazards.

Table 1: Assumed Hazard Profile and Recommended Precautions

Hazard CategoryAssumed ClassificationPrecautionary Measures
Physical Hazards Potentially Flammable SolidKeep away from heat, sparks, open flames, and hot surfaces. Avoid creating dust.
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Avoid ingestion, skin contact, and inhalation of dust. Wear appropriate personal protective equipment (PPE).
Skin and Eye IrritationMay cause skin and eye irritation.[3][4][5] Wear safety glasses and gloves.
Environmental Hazards Potentially Harmful to Aquatic LifeDo not allow to enter drains or waterways.[1]
II. Personal Protective Equipment (PPE)

Before handling 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

III. Disposal Workflow

The disposal of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid should follow a systematic workflow to ensure safety and regulatory compliance. This process begins at the point of generation and concludes with the transfer of waste to the institution's Environmental Health and Safety (EHS) department for final disposal.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_EHS EHS Management A Waste Generation B Segregation A->B Characterize Waste C Containerization B->C Select Compatible Container D Labeling C->D Affix 'Hazardous Waste' Label E Temporary Storage D->E Satellite Accumulation Area F Waste Pickup Request E->F Container is 90% Full G Transport to Central Facility F->G Scheduled Pickup H Final Disposal G->H Licensed Disposal Company

Figure 1. Disposal workflow for 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid.

IV. Step-by-Step Disposal Protocol

All waste containing 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid, including unused product, contaminated materials (e.g., gloves, weigh paper, absorbent pads), and solutions, must be collected as hazardous waste.[6] Do not mix this waste with non-hazardous materials.

  • Select a Compatible Container: Use a container that is chemically compatible with the waste. The original product container is often a suitable choice.[6] Otherwise, a high-density polyethylene (HDPE) or glass container is recommended. The container must be in good condition, with no leaks or cracks.[7][8]

  • Keep the Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[6][7][9] Do not leave a funnel in the container.[7]

Proper labeling is crucial for the safe management of hazardous waste. As soon as waste is first added to the container, it must be labeled with a "Hazardous Waste" tag.[6][7] The label must include:

  • The words "Hazardous Waste."[7]

  • The full chemical name: "2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid." Do not use abbreviations or chemical formulas.[7]

  • The approximate concentration and volume of the waste.

  • The date when waste was first added to the container.

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[7][10] The SAA must be under the control of the laboratory personnel generating the waste.[7] Ensure that the stored waste is segregated from incompatible materials.[7]

Once the waste container is nearly full (approximately 90% capacity), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[7] Do not overfill the container.

V. Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[1][11]

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[1]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.[1]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

VI. Regulatory Framework

The disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[12][13][14] These regulations mandate the "cradle-to-grave" management of hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[12]

By following the procedures outlined in this guide, your laboratory can ensure compliance with these regulations and contribute to a safe and sustainable research environment.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Unknown. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from [Link]

  • NC DEQ. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. Retrieved from [Link]

  • HazChem Environmental. (n.d.). RCRA: Resource Conservation & Recovery Act. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • Unknown. (n.d.). Workplace Exposure Limits - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PIG. (n.d.). RCRA 101 Part 14: What Is Considered Hazardous Waste Treatment?. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.